molecular formula C8H10FN B130027 1-(3-Fluorophenyl)ethanamine CAS No. 74788-45-7

1-(3-Fluorophenyl)ethanamine

Cat. No.: B130027
CAS No.: 74788-45-7
M. Wt: 139.17 g/mol
InChI Key: ASNVMKIDRJZXQZ-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)ethanamine, also known as this compound, is a useful research compound. Its molecular formula is C8H10FN and its molecular weight is 139.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNVMKIDRJZXQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382044
Record name 1-(3-fluorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74788-45-7
Record name 1-(3-fluorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Asymmetric Synthesis of (S)-1-(3-Fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1-(3-Fluorophenyl)ethanamine is a chiral amine of significant interest in the pharmaceutical industry, serving as a key building block for the synthesis of various active pharmaceutical ingredients (APIs). The stereochemistry at the amine-bearing carbon is often crucial for biological activity, making enantioselective synthesis a critical aspect of its production. This technical guide provides an in-depth overview of the core asymmetric synthesis methods for preparing (S)-1-(3-Fluorophenyl)ethanamine, focusing on biocatalysis, transition metal catalysis, and organocatalysis.

Biocatalytic Asymmetric Synthesis using ω-Transaminases

Biocatalysis, particularly the use of ω-transaminases (ω-TAs), has emerged as a powerful and green methodology for the synthesis of chiral amines.[1][2] These enzymes catalyze the transfer of an amino group from an amine donor to a prochiral ketone, in this case, 3'-fluoroacetophenone, with high enantioselectivity.

General Reaction Scheme:

The enzymatic transamination involves the conversion of 3'-fluoroacetophenone to (S)-1-(3-Fluorophenyl)ethanamine using an (S)-selective ω-transaminase. Isopropylamine is commonly used as the amine donor, which is converted to acetone as a byproduct. The reaction requires pyridoxal-5'-phosphate (PLP) as a cofactor.[2]

Experimental Protocol: Asymmetric Synthesis using ω-Transaminase

This protocol is a representative procedure adapted from methodologies for similar substrates.[2]

Materials:

  • 3'-Fluoroacetophenone

  • (S)-selective ω-Transaminase (e.g., from Aspergillus terreus or a commercially available engineered variant)

  • Isopropylamine (IPA)

  • Pyridoxal-5'-phosphate (PLP)

  • Dimethyl sulfoxide (DMSO)

  • Tris-HCl buffer (pH 7.5-8.5)

  • Organic solvent for extraction (e.g., ethyl acetate or methyl tert-butyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a temperature-controlled reaction vessel, prepare a buffer solution (e.g., 100 mM Tris-HCl, pH 8.0).

  • Add pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM.

  • Add the ω-transaminase to the desired loading (e.g., 1-10 mg/mL).

  • Add 3'-fluoroacetophenone (e.g., 50 mM) and a co-solvent such as DMSO (e.g., 10-20% v/v) to aid in substrate solubility.

  • Initiate the reaction by adding the amine donor, isopropylamine (e.g., 0.5-1.5 M).

  • Maintain the reaction at a constant temperature (e.g., 30-45°C) with gentle agitation.

  • Monitor the reaction progress by HPLC or GC analysis of aliquots.

  • Upon completion, quench the reaction by adding a strong base (e.g., 5 M NaOH) to pH > 12.

  • Extract the product, (S)-1-(3-Fluorophenyl)ethanamine, with an organic solvent.

  • Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation or column chromatography if necessary.

  • Determine the enantiomeric excess (% ee) by chiral HPLC or GC analysis.

Logical Relationship of Biocatalytic Synthesis

Biocatalysis_Workflow cluster_prep Reaction Setup cluster_reaction Biocatalytic Conversion cluster_workup Work-up & Purification Buffer_PLP Buffer with PLP Reaction_Mix Reaction Mixture Buffer_PLP->Reaction_Mix Enzyme ω-Transaminase Enzyme->Reaction_Mix Substrate 3'-Fluoroacetophenone in DMSO Substrate->Reaction_Mix Incubation Incubation (30-45°C) Reaction_Mix->Incubation Add Isopropylamine Quenching Quenching (NaOH) Incubation->Quenching Reaction Monitoring Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Final_Product (S)-1-(3-Fluorophenyl)ethanamine Purification->Final_Product

Caption: Workflow for the biocatalytic synthesis of (S)-1-(3-Fluorophenyl)ethanamine.

Transition Metal-Catalyzed Asymmetric Synthesis

Asymmetric transfer hydrogenation (ATH) of imines is a well-established and efficient method for the synthesis of chiral amines. This approach typically involves the use of a chiral transition metal catalyst, often based on ruthenium (Ru) or rhodium (Rh), to facilitate the stereoselective reduction of a prochiral imine derived from 3'-fluoroacetophenone.

General Reaction Scheme:

The process involves two main steps: the formation of an imine from 3'-fluoroacetophenone and a primary amine (e.g., benzylamine), followed by the asymmetric transfer hydrogenation of the imine using a chiral catalyst and a hydrogen donor (e.g., formic acid/triethylamine azeotrope or isopropanol).

Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol is a representative procedure based on established methods for analogous substrates.

Materials:

  • 3'-Fluoroacetophenone

  • Benzylamine

  • Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Chiral Ruthenium Catalyst (e.g., RuCl--INVALID-LINK--)

  • Formic acid/triethylamine azeotrope (5:2) or Isopropanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

Step 1: Imine Formation

  • To a solution of 3'-fluoroacetophenone (1.0 eq) in toluene, add benzylamine (1.1 eq).

  • Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC or GC until the starting ketone is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude imine can be used directly in the next step.

Step 2: Asymmetric Transfer Hydrogenation

  • Under an inert atmosphere (e.g., Argon), dissolve the crude imine in degassed dichloromethane.

  • Add the chiral ruthenium catalyst (e.g., 0.5-2 mol%).

  • Add the hydrogen donor, formic acid/triethylamine azeotrope (2.0 eq), dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The benzyl protecting group can be removed by hydrogenolysis (e.g., H₂, Pd/C) to yield the final product.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess (% ee) by chiral HPLC or GC.

Experimental Workflow for Asymmetric Transfer Hydrogenation

ATH_Workflow cluster_imine Imine Formation cluster_ath Asymmetric Transfer Hydrogenation cluster_workup_ath Work-up & Deprotection Ketone 3'-Fluoroacetophenone Imine_Reaction Reaction in Toluene (Reflux with Dean-Stark) Ketone->Imine_Reaction Amine Benzylamine Amine->Imine_Reaction Crude_Imine Crude N-benzylimine Imine_Reaction->Crude_Imine ATH_Reaction Reaction in DCM Crude_Imine->ATH_Reaction Quench_Extract Quench & Extract ATH_Reaction->Quench_Extract Catalyst Chiral Ru-Catalyst Catalyst->ATH_Reaction H_Source HCOOH/Et3N H_Source->ATH_Reaction Hydrogenolysis Hydrogenolysis (Pd/C, H2) Quench_Extract->Hydrogenolysis Purification_ATH Purification Hydrogenolysis->Purification_ATH Final_Product_ATH (S)-1-(3-Fluorophenyl)ethanamine Purification_ATH->Final_Product_ATH

Caption: Workflow for transition metal-catalyzed asymmetric synthesis.

Organocatalytic Asymmetric Synthesis

Organocatalysis provides a metal-free alternative for the asymmetric synthesis of chiral amines. Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have proven to be highly effective catalysts for the asymmetric reduction of imines.[3] The reaction typically employs a Hantzsch ester as a mild and efficient hydride source.

General Reaction Scheme:

Similar to the transition metal-catalyzed route, this method first involves the formation of an imine from 3'-fluoroacetophenone. The subsequent key step is the CPA-catalyzed asymmetric transfer hydrogenation of the imine using a Hantzsch ester.

Experimental Protocol: Organocatalytic Asymmetric Reduction

This protocol is a representative procedure adapted from the literature for similar substrates.[3]

Materials:

  • 3'-Fluoroacetophenone

  • Benzylamine

  • Toluene

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP)

  • Hantzsch ester (e.g., diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)

  • Dichloromethane (DCM) or Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

Step 1: Imine Formation (as described in the transition metal catalysis section)

Step 2: Organocatalytic Asymmetric Reduction

  • Under an inert atmosphere, dissolve the crude imine (1.0 eq) and the Hantzsch ester (1.2 eq) in toluene.

  • Add the chiral phosphoric acid catalyst (e.g., 1-5 mol%).

  • Stir the reaction mixture at the specified temperature (can range from room temperature to 60°C).

  • Monitor the reaction by TLC or GC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography to isolate the N-benzyl protected amine.

  • The benzyl group is subsequently removed by hydrogenolysis to afford the final product.

  • Determine the enantiomeric excess (% ee) by chiral HPLC or GC.

Signaling Pathway of Organocatalytic Reduction

Organocatalysis_Pathway Imine N-Benzylimine Activated_Complex Ternary Complex (Imine-CPA-Hantzsch Ester) Imine->Activated_Complex CPA Chiral Phosphoric Acid (CPA) CPA->Activated_Complex Hantzsch_Ester Hantzsch Ester Hantzsch_Ester->Activated_Complex Hydride_Transfer Stereoselective Hydride Transfer Activated_Complex->Hydride_Transfer Product_Complex Product-CPA Complex Hydride_Transfer->Product_Complex Pyridinium_Salt Pyridinium Salt Hydride_Transfer->Pyridinium_Salt Product (S)-N-Benzyl Amine Product_Complex->Product Regenerated_CPA Regenerated CPA Product_Complex->Regenerated_CPA

Caption: Proposed catalytic cycle for CPA-catalyzed asymmetric imine reduction.

Data Presentation: Comparison of Asymmetric Synthesis Methods

The following table summarizes typical quantitative data for the different asymmetric synthesis methods for (S)-1-(3-Fluorophenyl)ethanamine and structurally related amines. Please note that specific results can vary significantly based on the exact catalyst, substrate, and reaction conditions employed.

MethodCatalyst/EnzymeSubstrateAmine Donor/H-SourceSolvent(s)Temp. (°C)Time (h)Yield (%)ee (%)
Biocatalysis ω-Transaminase3'-FluoroacetophenoneIsopropylamineBuffer/DMSO30-4512-24>90>99
Transition Metal Catalysis RuCl--INVALID-LINK--N-Benzyl-3-fluoroacetophenone imineHCOOH/Et₃NDCM25-404-1285-9595-99
Organocatalysis Chiral Phosphoric Acid (e.g., (R)-TRIP)N-Benzyl-3-fluoroacetophenone imineHantzsch EsterToluene25-6024-4880-9090-98

Conclusion

The asymmetric synthesis of (S)-1-(3-Fluorophenyl)ethanamine can be effectively achieved through several modern catalytic methods. Biocatalysis using ω-transaminases offers an environmentally friendly route with excellent enantioselectivity and high yields under mild conditions. Transition metal-catalyzed asymmetric transfer hydrogenation provides a rapid and highly efficient method, particularly with well-defined ruthenium catalysts. Organocatalysis, utilizing chiral phosphoric acids, presents a valuable metal-free alternative that also delivers high enantioselectivity. The choice of a specific method will depend on factors such as scale, cost, available equipment, and downstream processing requirements. For industrial applications, the high selectivity and green nature of biocatalysis are particularly attractive, while the robustness of transition metal and organocatalytic methods makes them valuable tools in a synthetic chemist's arsenal.

References

Spectroscopic Profile of 1-(3-Fluorophenyl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 1-(3-Fluorophenyl)ethanamine, a valuable building block in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Chemical Structure and Overview

This compound is a primary amine featuring a chiral center and a fluorine-substituted aromatic ring. Its chemical structure is foundational to interpreting its spectroscopic signatures.

Figure 1. Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.30 - 7.22m-1HAr-H
7.16td7.7, 1.61HAr-H
7.02td7.4, 1.31HAr-H
6.95dd8.6, 1.01HAr-H
4.15 (estimated)q6.61HCH-NH₂
1.54 (estimated)s (broad)-2HNH₂
1.40 (estimated)d6.63HCH₃

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
144.3 (d, J=7.3 Hz)C-F
140.3Ar-C
129.1 (d, J=8.2 Hz)Ar-CH
122.5Ar-CH
116.9 (d, J=21.0 Hz)Ar-CH
113.0 (d, J=21.0 Hz)Ar-CH
50.0 (estimated)CH-NH₂
25.5 (estimated)CH₃

Note: Some assignments are estimated based on typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Data

Wavenumber (cm⁻¹)IntensityAssignment
3380 - 3280Medium, BroadN-H stretch (primary amine)
3080 - 3010MediumC-H stretch (aromatic)
2970 - 2850MediumC-H stretch (aliphatic)
1620 - 1580StrongC=C stretch (aromatic ring)
1650 - 1550MediumN-H bend (primary amine)
1280 - 1100StrongC-F stretch (aryl fluoride)
890 - 860StrongC-H out-of-plane bend (aromatic)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
139Moderate[M]⁺ (Molecular Ion)
124High[M - CH₃]⁺
109High[M - C₂H₄N]⁺ (Benzylic cation)
96Moderate[C₆H₅F]⁺
77Moderate[C₆H₅]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for liquid amine samples like this compound.

NMR Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer is utilized.

  • ¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Typical parameters include a spectral width of 220-250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal averaging.

  • Data Processing: The raw data is processed using appropriate software, involving Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

FT-IR Spectroscopy
  • Sample Preparation: As a liquid, a thin film of neat this compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: A background spectrum of the clean salt plates is recorded. The sample is then placed in the instrument, and the sample spectrum is recorded over a range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

  • Data Analysis: Characteristic absorption bands corresponding to the functional groups present in the molecule are identified and assigned.

Mass Spectrometry
  • Sample Introduction: For a volatile amine, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. A dilute solution of the analyte in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into the GC.

  • Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used to generate the molecular ion and fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

  • Data Analysis: The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.

Workflow and Data Correlation

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, correlating the molecular structure with the expected spectroscopic outputs.

workflow cluster_structure Molecular Structure cluster_spectroscopy Spectroscopic Techniques cluster_data Data Output Structure This compound NMR NMR (¹H, ¹³C) Structure->NMR IR FT-IR Structure->IR MS Mass Spec (EI) Structure->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data m/z Ratios (Molecular Ion & Fragments) MS->MS_Data

The Enigmatic Mechanism of 1-(3-Fluorophenyl)ethanamine: A Technical Guide to its Putative Role as a CNS Drug Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth exploration of the potential mechanism of action of 1-(3-Fluorophenyl)ethanamine (3-FPEA) within the central nervous system (CNS), positioning it as a significant precursor for novel CNS drug development. While direct pharmacological data for 3-FPEA is scarce in publicly accessible literature, this document synthesizes information from closely related fluorinated phenethylamines and the parent compound, phenethylamine, to construct a scientifically grounded hypothesis of its function. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Phenethylamines

This compound belongs to the broad class of substituted phenethylamines, a group of compounds renowned for their diverse and potent effects on the central nervous system. Many compounds within this class, including amphetamine and its derivatives, exert their influence by modulating monoaminergic neurotransmitter systems—specifically, the dopamine, norepinephrine, and serotonin pathways. A key molecular target for many phenethylamines is the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that has emerged as a critical regulator of monoamine function. Activation of TAAR1 can lead to a cascade of downstream effects, including the modulation of monoamine transporter activity, which ultimately alters synaptic concentrations of these vital neurotransmitters.

The introduction of a fluorine atom to the phenyl ring of phenethylamine, as in 3-FPEA, is a common strategy in medicinal chemistry to enhance metabolic stability, improve blood-brain barrier penetration, and modulate pharmacological activity. The position of the fluorine atom is critical in determining the compound's specific interactions with its molecular targets.

Core Putative Mechanism of Action

Based on the pharmacology of its structural analogs, the primary mechanism of action of this compound is likely centered on its interaction with monoamine transporters and Trace Amine-Associated Receptor 1 (TAAR1). It is hypothesized that 3-FPEA acts as both an inhibitor of monoamine reuptake and a releasing agent, with a specific affinity profile for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Furthermore, its activity as a TAAR1 agonist is expected to play a significant role in modulating these monoaminergic systems.

Interaction with Monoamine Transporters

It is postulated that 3-FPEA, like other fluoro-substituted amphetamines, can inhibit the reuptake of dopamine, norepinephrine, and serotonin by binding to their respective transporters. Additionally, it may act as a substrate for these transporters, leading to their reversal and subsequent efflux of neurotransmitters from the presynaptic terminal into the synaptic cleft. The specific potency and selectivity of 3-FPEA for DAT, NET, and SERT will ultimately define its stimulant and psychoactive profile.

Agonism at Trace Amine-Associated Receptor 1 (TAAR1)

Phenethylamine and its derivatives are known agonists of TAAR1. Activation of this receptor, which is co-localized with monoamine transporters in monoaminergic neurons, initiates a Gαs-protein signaling cascade. This leads to the production of cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activation. PKA can then phosphorylate various downstream targets, including the monoamine transporters, thereby modulating their function and reducing the firing rate of dopaminergic neurons.

Quantitative Pharmacological Data (Comparative Analysis)

Direct quantitative data for this compound is not available. The following tables present data for the closely related structural isomers, 2-Fluoroamphetamine and 4-Fluoroamphetamine, and the parent compound, Phenethylamine, to provide a basis for inferring the potential activity of 3-FPEA.

Table 1: Monoamine Transporter Uptake Inhibition (IC50, nM)

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
2-Fluoroamphetamine270431845
4-Fluoroamphetamine7704206800

Data collated from in vitro studies on human monoamine transporters expressed in HEK293 cells.

Table 2: Monoamine Release (EC50, nM)

CompoundDA Release EC50 (nM)NE Release EC50 (nM)5-HT Release EC50 (nM)
2-Fluoroamphetamine12127746
4-Fluoroamphetamine20037730

Data collated from in vitro studies on human monoamine transporters expressed in HEK293 cells.

Table 3: TAAR1 Agonist Activity

CompoundEC50 (µM)Emax (%)
Phenethylamine8.897
Tyramine9.577
Higenamine0.9893

Data from in vitro studies on human TAAR1.

Based on these comparative data, it can be hypothesized that 3-FPEA will exhibit potent activity at both monoamine transporters and TAAR1, with a unique selectivity profile determined by the meta-position of the fluorine atom.

Visualizing the Mechanism of Action

Signaling Pathways

The following diagrams illustrate the key signaling pathways potentially modulated by this compound.

Monoamine_Release_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (DA, NE, 5-HT) Cytosolic_MA Cytosolic Monoamines Vesicle->Cytosolic_MA Basal Leak Cytosolic_MA->Vesicle Uptake MA_Transporter Monoamine Transporter (DAT, NET, or SERT) Cytosolic_MA->MA_Transporter VMAT2 VMAT2 MA_Transporter->Cytosolic_MA Reuptake Inhibition Synaptic_MA Synaptic Monoamines MA_Transporter->Synaptic_MA Postsynaptic_Receptors Postsynaptic Receptors Synaptic_MA->Postsynaptic_Receptors Binds Signal\nTransduction Signal Transduction Postsynaptic_Receptors->Signal\nTransduction FPEA This compound FPEA->MA_Transporter Binds & Reverses Transport (Efflux) TAAR1_Signaling_Pathway FPEA This compound TAAR1 TAAR1 FPEA->TAAR1 Binds & Activates G_alpha_s Gαs TAAR1->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effectors (e.g., Transporters) PKA->Downstream Phosphorylates

An In-depth Technical Guide to the Discovery and Synthesis of Novel 1-(3-Fluorophenyl)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of novel derivatives of 1-(3-fluorophenyl)ethanamine, a key building block in medicinal chemistry. The strategic incorporation of the 3-fluorophenyl ethanamine scaffold is a prevalent strategy in the design of bioactive molecules, owing to the advantageous physicochemical properties conferred by the fluorine atom, such as enhanced metabolic stability and binding affinity. This document details synthetic protocols for the preparation of urea, amide, and sulfonamide derivatives, presents quantitative data in a structured format, and illustrates key synthetic pathways using Graphviz diagrams.

Core Concepts in the Derivatization of this compound

The primary amine group of this compound serves as a versatile handle for a variety of chemical transformations, allowing for the exploration of a wide chemical space and the generation of diverse compound libraries for biological screening. The principal synthetic strategies employed for its derivatization include:

  • Urea Formation: Reaction with isocyanates or isocyanate precursors to form N,N'-disubstituted ureas. This moiety is a common feature in many kinase inhibitors and other targeted therapies due to its ability to act as a rigid hydrogen bond donor-acceptor unit.

  • Amide Synthesis: Acylation with carboxylic acids, acid chlorides, or active esters to yield corresponding amides. The amide bond is a fundamental linkage in numerous pharmaceuticals, contributing to structural rigidity and providing key interaction points with biological targets.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides to produce sulfonamides. This functional group is a well-established pharmacophore found in a wide range of therapeutic agents, including antibacterial and anticancer drugs, valued for its chemical stability and strong hydrogen bonding capabilities.

These derivatizations allow for systematic modifications of the parent molecule to probe structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties.

Synthesis of Novel this compound Derivatives

The following sections provide detailed experimental protocols for the synthesis of representative urea, amide, and sulfonamide derivatives of this compound.

General Synthesis of N,N'-Disubstituted Urea Derivatives

A common and efficient method for the synthesis of urea derivatives involves the reaction of an amine with an isocyanate.

Experimental Protocol: Synthesis of 1-(Adamantan-1-ylmethyl)-3-(3-fluorophenyl)urea (A Hypothetical Example Based on Analogy)

  • Materials: this compound, 1-(isocyanatomethyl)adamantane, and anhydrous diethyl ether.

  • Procedure: To a solution of this compound (1.0 mmol) in anhydrous diethyl ether (20 mL), 1-(isocyanatomethyl)adamantane (1.0 mmol) is added dropwise at room temperature with stirring. The reaction mixture is stirred at room temperature for 12 hours. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the desired urea derivative.

Table 1: Quantitative Data for Representative Urea Derivatives of Fluorinated Anilines

Compound IDStarting AmineStarting IsocyanateYield (%)Melting Point (°C)1H NMR (DMSO-d6, δ, ppm)
1 3,5-difluoroaniline1-(isocyanatomethyl)adamantane70124–1251.43 d (1H, Ad), 1.47 d (6H, Ad), 1.65 q (4H, Ad), 1.94 br. s (3H, Ad), 2.82 d (2H, CH2), 6.24 s (1H, NH–CH2–Ad), 6.79 d.t (1H, 4-Harom), 7.10 d.d (1H, 2-Harom), 7.20 d.d (1H, 6-Harom), 7.96 s (1H, NH–Ph)[1]
2 3-chloro-4-fluoroaniline1-(isocyanatomethyl)adamantane73115–1161.43 d (1H, Ad), 1.48 d (6H, Ad), 1.66 q (4H, Ad), 1.93 br. s (3H, Ad), 2.83 d (2H, CH2), 6.62 t (1H, NH–CH2–Ad), 7.04–7.10 m (1H, 5-Harom), 7.17–7.22 m (1H, 6-Harom), 8.10–8.15 m (1H, 2-Harom), 8.40 s (1H, NH–Ph)[1]
3 3-chloro-2-fluoroaniline1-(isocyanatomethyl)adamantane8583–841.43 d (1H, Ad), 1.47 d (6H, Ad), 1.64 q (4H, Ad), 1.94 br. s (3H, Ad), 2.81 d (2H, CH2), 6.13 s (1H, NH–CH2–Ad), 7.24 t (1H, 5-Harom), 7.32 d (1H, 4-Harom), 7.73–7.80 m (1H, 6-Harom), 7.96 s (1H, NH–Ph)[1]
4 3-fluoroaniline7-methoxy-2-oxo-4-(trifluoromethyl)-2H-chromen-6-yl isocyanate53.82929.62 (s, 1H), 8.66 (s, 1H), 8.55 (s, 1H), 7.48 (d, J = 11.8 Hz, 1H), 7.38–7.27 (m, 2H), 7.11 (d, J = 8.1 Hz, 1H), 6.87 (s, 1H), 6.81 (t, J = 8.4 Hz, 1H), 4.04 (s, 3H)[2]

Note: The synthesis of the this compound analog is hypothetical and based on the successful synthesis of related aniline derivatives.

General Synthesis of N-Acyl Derivatives

Amide bond formation is a cornerstone of medicinal chemistry. A standard method for the synthesis of N-acyl derivatives of this compound is the coupling of the amine with a carboxylic acid using a coupling agent, or by reaction with a more reactive acid chloride.

Experimental Protocol: Synthesis of N-(1-(3-fluorophenyl)ethyl)benzamide

  • Materials: this compound, benzoyl chloride, triethylamine, and dichloromethane.

  • Procedure: To a solution of this compound (1.0 mmol) and triethylamine (1.2 mmol) in dichloromethane (20 mL) cooled to 0 °C, benzoyl chloride (1.1 mmol) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The reaction is then quenched with water and the organic layer is separated, washed with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired amide.

Table 2: Quantitative Data for a Representative N-Acyl Derivative

Compound IDStarting AmineAcylating AgentYield (%)Melting Point (°C)Spectroscopic Data
5 This compoundBenzoyl ChlorideData not availableData not availableData not available

Note: Specific quantitative data for this derivative was not found in the searched literature, but the protocol is based on standard and widely published amidation procedures.

General Synthesis of N-Sulfonyl Derivatives

Sulfonamides are readily prepared by the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.

Experimental Protocol: Synthesis of N-(1-(3-fluorophenyl)ethyl)benzenesulfonamide

  • Materials: this compound, benzenesulfonyl chloride, pyridine, and dichloromethane.

  • Procedure: To a solution of this compound (1.0 mmol) in a mixture of dichloromethane (15 mL) and pyridine (5 mL) at 0 °C, benzenesulfonyl chloride (1.1 mmol) is added portion-wise. The reaction mixture is stirred at room temperature for 6 hours. The solvent is then removed under reduced pressure, and the residue is taken up in ethyl acetate. The organic solution is washed successively with 1N HCl, water, and brine, then dried over anhydrous sodium sulfate. After filtration and evaporation of the solvent, the crude product is purified by recrystallization or column chromatography to give the pure sulfonamide.

Table 3: Quantitative Data for a Representative N-Sulfonyl Derivative

Compound IDStarting AmineSulfonylating AgentYield (%)Melting Point (°C)Spectroscopic Data
6 This compoundBenzenesulfonyl ChlorideData not availableData not availableData not available

Note: While this is a standard and reliable method for sulfonamide synthesis, specific examples with quantitative data for this particular derivative were not found in the surveyed literature.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the general synthetic workflows for the preparation of urea, amide, and sulfonamide derivatives of this compound.

Synthesis_of_Urea_Derivatives amine This compound urea N-(1-(3-Fluorophenyl)ethyl)-N'-R-urea amine->urea Base (e.g., Et3N) Solvent (e.g., Et2O) isocyanate R-N=C=O isocyanate->urea

Caption: General reaction scheme for the synthesis of urea derivatives.

Synthesis_of_Amide_Derivatives amine This compound amide N-(1-(3-Fluorophenyl)ethyl)-R-amide amine->amide Base (e.g., Et3N) Solvent (e.g., DCM) acid_chloride R-COCl acid_chloride->amide

Caption: General reaction scheme for the synthesis of amide derivatives.

Synthesis_of_Sulfonamide_Derivatives amine This compound sulfonamide N-(1-(3-Fluorophenyl)ethyl)-R-sulfonamide amine->sulfonamide Base (e.g., Pyridine) Solvent (e.g., DCM) sulfonyl_chloride R-SO2Cl sulfonyl_chloride->sulfonamide

References

CAS number and molecular structure of 1-(3-Fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-(3-Fluorophenyl)ethanamine

Introduction

This compound is a chiral primary amine that serves as a crucial building block in medicinal chemistry and drug development. Its structure, featuring a fluorine atom on the phenyl ring, can influence the electronic properties and metabolic stability of larger molecules, making it a valuable synthon in the design of novel therapeutics. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its asymmetric synthesis, and its molecular structure. While direct biological activities of this compound are not extensively documented, its utility as a chiral intermediate is well-established in the synthesis of complex, neurologically active compounds.[1]

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. Data is provided for the racemic mixture as well as the individual (R) and (S) enantiomers.

PropertyValueReference(s)
CAS Number
Racemate74788-45-7[2][3][4]
(S)-enantiomer444643-09-8[1]
(R)-enantiomer761390-58-3[5]
Molecular Formula C₈H₁₀FN[2][3][4]
Molecular Weight 139.17 g/mol [2][3][4]
Appearance Liquid[1][6]
Density 1.059 g/mL[7]
Boiling Point 63.5 - 67.3 °C @ 4.7 mmHg[7]
Flash Point 72 °C[7]
Purity ≥95% - 98% (typical)[1][3][6]
SMILES CC(N)C1=CC=CC(F)=C1[2]
InChIKey ASNVMKIDRJZXQZ-UHFFFAOYSA-N (for racemate)[4][6]

Molecular Structure

The molecular structure of this compound consists of a benzene ring substituted with a fluorine atom at the meta-position and an ethylamine group at the alpha-position. The carbon atom of the ethyl group attached to both the phenyl ring and the amine group is a chiral center.

IUPAC Name: this compound[4]

Experimental Protocols

The asymmetric synthesis of chiral amines like (S)-1-(3-fluorophenyl)ethanamine is a critical process in pharmaceutical manufacturing.[1] An effective method is the asymmetric transfer hydrogenation of the corresponding imine.[1] The following is a detailed experimental protocol adapted from established methodologies.[1]

Objective: To synthesize (S)-1-(3-fluorophenyl)ethanamine via asymmetric transfer hydrogenation of a suitable precursor.[1]

Part 1: Imine Formation

  • In a round-bottom flask, under an inert atmosphere (e.g., nitrogen or argon), dissolve 3'-fluoroacetophenone (1 equivalent) and (S)-(-)-α-methylbenzylamine (1.1 equivalents) in toluene.[1]

  • Add a catalytic amount of a suitable acid catalyst, such as p-toluenesulfonic acid.[1]

  • Heat the mixture to reflux using a Dean-Stark apparatus to facilitate the removal of water formed during the reaction.[1]

  • Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.[1]

  • Once the reaction is complete, allow the mixture to cool to room temperature.[1]

  • Remove the toluene under reduced pressure to yield the crude imine.[1]

Part 2: Asymmetric Transfer Hydrogenation

Note: The specific catalyst and hydrogen source for the transfer hydrogenation step are not detailed in the provided source but would typically involve a chiral ruthenium or rhodium complex and a hydrogen donor like formic acid or isopropanol.

Part 3: Work-up and Purification

  • After the hydrogenation is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[1]

  • Extract the product with an organic solvent such as diethyl ether or ethyl acetate.[1]

  • Combine the organic layers and wash with brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate and filter.[1]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (S)-1-(3-fluorophenyl)ethanamine.[1]

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the asymmetric synthesis of (S)-1-(3-fluorophenyl)ethanamine.

G cluster_imine Part 1: Imine Formation cluster_hydrogenation Part 2: Asymmetric Transfer Hydrogenation cluster_purification Part 3: Work-up and Purification start Reactants: 3'-fluoroacetophenone (S)-(-)-α-methylbenzylamine Toluene, Acid Catalyst reflux Heat to Reflux (with Dean-Stark) start->reflux monitor Monitor Reaction (TLC/GC) reflux->monitor cool Cool to Room Temperature monitor->cool evaporate Remove Toluene (Reduced Pressure) cool->evaporate crude_imine Crude Imine evaporate->crude_imine hydrogenation Asymmetric Transfer Hydrogenation (Chiral Catalyst + H-source) crude_imine->hydrogenation quench Quench Reaction (aq. NaHCO3) hydrogenation->quench extract Extract with Organic Solvent quench->extract wash_dry Wash with Brine Dry over MgSO4 extract->wash_dry concentrate Concentrate (Reduced Pressure) wash_dry->concentrate chromatography Column Chromatography concentrate->chromatography final_product Pure (S)-1-(3-fluorophenyl)ethanamine chromatography->final_product

Caption: Workflow for the Asymmetric Synthesis of (S)-1-(3-Fluorophenyl)ethanamine.

Safety Information

This compound is classified as a hazardous substance. It is reported to cause severe skin burns and eye damage.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a face shield, should be worn when handling this chemical.[7] Work should be conducted in a well-ventilated area, and emergency eye wash fountains and safety showers should be readily accessible.[7]

References

An In-depth Technical Guide on the Solubility and Stability of 1-(3-Fluorophenyl)ethanamine in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 1-(3-Fluorophenyl)ethanamine, a key intermediate in pharmaceutical synthesis. Understanding these properties is critical for its effective use in research and development, particularly in process chemistry, formulation, and analytical method development. This document outlines experimental protocols for determining these parameters and presents representative data to guide laboratory work.

Introduction

This compound is a primary amine containing a fluorinated phenyl ring.[1][2] Its chemical structure influences its physicochemical properties, including its solubility in various organic solvents and its stability under different storage and reaction conditions. The presence of the amine group generally confers solubility in acidic aqueous solutions due to salt formation.[3] The fluorophenyl group, however, adds a degree of lipophilicity. The stability of fluorinated amines is a crucial consideration, as degradation can lead to impurities that may affect reaction outcomes and product purity.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₁₀FN[1][2]
Molecular Weight139.17 g/mol [1][2]
AppearanceLiquid[5]
LogP1.8454 (Predicted)[6]

Solubility Profile

Table 2: Representative Solubility of this compound in Common Laboratory Solvents at Ambient Temperature

SolventSolvent TypePredicted Solubility (g/L)
WaterProtic, PolarLow
5% Hydrochloric AcidAqueous AcidHigh (Soluble)
5% Sodium HydroxideAqueous BaseVery Low (Insoluble)
MethanolProtic, PolarHigh (Miscible)
EthanolProtic, PolarHigh (Miscible)
IsopropanolProtic, PolarHigh (Miscible)
AcetonitrileAprotic, PolarHigh (Miscible)
Tetrahydrofuran (THF)Aprotic, PolarHigh (Miscible)
Dichloromethane (DCM)Aprotic, NonpolarHigh (Miscible)
TolueneAprotic, NonpolarHigh (Miscible)
HexanesAprotic, NonpolarModerate

Note: The quantitative data in this table is representative and intended for illustrative purposes. Actual solubility should be determined experimentally.

Stability Profile

The stability of this compound is crucial for ensuring its quality and for preventing the formation of degradation products. Stability studies should evaluate the impact of temperature, light, and hydrolysis.[8] Stress testing can help identify potential degradation pathways.[8]

Table 3: Representative Stability of this compound under Various Conditions

ConditionSolventDurationDegradation ProductsStability Assessment
40°C / 75% RHNone (Neat)4 weeksNot DetectedStable
Ambient LightMethanol4 weeksMinor photoproductsModerately Stable
pH 2 (Aq. HCl)Water24 hoursNot DetectedStable
pH 7 (Aq. Buffer)Water24 hoursNot DetectedStable
pH 12 (Aq. NaOH)Water24 hoursNot DetectedStable

Note: This data is representative and for illustrative purposes. A full stability study with validated analytical methods is required for definitive assessment.

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of solubility and stability.

Solubility Determination Protocol

This protocol outlines a method for determining the solubility of this compound in a given solvent.

  • Preparation: Add a known excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the suspension to separate the undissolved solute from the saturated solution.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and analyze its concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in g/L or mol/L based on the measured concentration and dilution factor.

Stability Testing Protocol

This protocol describes a general approach for assessing the stability of this compound.

  • Sample Preparation: Prepare solutions of this compound in the desired solvents at a known concentration.

  • Stress Conditions: Expose the samples to various stress conditions, including elevated temperature, light (photostability), and different pH levels (hydrolytic stability).[8]

  • Time Points: Sample the solutions at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly).

  • Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from any degradation products.

  • Data Evaluation: Quantify the amount of this compound remaining and identify and quantify any degradation products. Determine the rate of degradation and potential degradation pathways.

Visualizations

Experimental Workflow for Solubility Determination

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis & Calculation A Add excess this compound to known volume of solvent B Agitate at constant temperature (e.g., 24 hours) A->B Achieve Equilibrium C Centrifuge or filter to obtain saturated solution B->C Isolate Supernatant D Quantify concentration via HPLC C->D Analyze Concentration E Calculate solubility D->E Final Calculation

Caption: Workflow for determining the solubility of this compound.

Logical Flow for Stability Assessment

Stability_Assessment cluster_setup Study Setup cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation A Prepare solutions of This compound B Thermal A->B Expose to C Photolytic A->C Expose to D Hydrolytic (pH) A->D Expose to E Sample at time points B->E C->E D->E F Analyze by stability-indicating HPLC E->F G Quantify parent and degradants F->G H Determine degradation pathway and rate G->H

Caption: Logical flow for the stability assessment of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. The provided experimental protocols and representative data serve as a valuable resource for scientists and researchers. It is imperative to perform detailed experimental verification to establish precise quantitative solubility and stability data for specific applications and solvent systems.

References

Methodological & Application

Application Notes and Protocols: (S)-1-(3-Fluorophenyl)ethanamine as a Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(3-Fluorophenyl)ethanamine is a valuable chiral building block in medicinal chemistry, prized for its role in the synthesis of stereospecific drug candidates. The introduction of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity, while the chiral ethylamine moiety is crucial for specific interactions with biological targets.[1] This document provides detailed application notes and experimental protocols for the use of this and structurally related chiral amines in drug discovery, with a focus on the development of a potent histone deacetylase (HDAC) inhibitor.

Physicochemical Properties of (S)-1-(3-Fluorophenyl)ethanamine

A solid understanding of the physicochemical properties of a building block is fundamental for its application in synthesis.

PropertyValue
CAS Number 444643-09-8
Molecular Formula C₈H₁₀FN
Molecular Weight 139.17 g/mol
Appearance Liquid
Density 1.063 g/cm³ (Predicted)
Purity ≥97% (Typical)

Application Case Study: Synthesis of a Potent Class I Selective HDAC Inhibitor

While direct incorporation of (S)-1-(3-Fluorophenyl)ethanamine into an approved drug is not widely documented in publicly available literature, its structural motif is present in potent drug candidates. A notable example is the Class I selective HDAC inhibitor, (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (compound (S)-17b), which has demonstrated significant antitumor activity.[2] The synthesis and activity of this compound highlight the utility of the chiral (S)-1-phenylethanamine scaffold in designing highly active and selective therapeutic agents.

Biological Activity of HDAC Inhibitor (S)-17b

The following tables summarize the in vitro and in vivo activity of compound (S)-17b.

Table 1: In Vitro HDAC Inhibitory Activity [2]

CompoundHDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC3 IC₅₀ (nM)
(S)-17b 3.28.52.1
MS-275 (Control) 150320210
Tucidinostat (Control) 9516078

Table 2: In Vitro Anti-proliferative Activity against SKM-1 Cell Line [2]

CompoundIC₅₀ (nM)
(S)-17b 25
MS-275 (Control) 520
Tucidinostat (Control) 1600

Table 3: In Vivo Antitumor Activity in SKM-1 Xenograft Model [2]

TreatmentDose (mg/kg)T/C (%)*
(S)-17b 2037.4
4021.6
6011.8
MS-275 (Control) 2023.7
Tucidinostat (Control) 6073.5

*T/C % = (Median tumor volume of treated group / Median tumor volume of control group) x 100

Signaling Pathway: HDAC Inhibition and Cancer Therapy

Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression.[2] By removing acetyl groups from histones, HDACs promote chromatin condensation, leading to transcriptional repression of genes, including tumor suppressor genes. HDAC inhibitors, such as compound (S)-17b, block this activity, leading to hyperacetylation of histones, chromatin relaxation, and the re-expression of tumor suppressor genes like p21. This, in turn, induces cell cycle arrest and apoptosis in cancer cells.

HDAC_Inhibition_Pathway HDAC HDACs Histones Histones HDAC->Histones Deacetylation Acetyl_Histones Acetylated Histones Histones->Acetyl_Histones HATs Chromatin_Condensed Condensed Chromatin (Transcriptional Repression) Histones->Chromatin_Condensed Chromatin_Relaxed Relaxed Chromatin (Transcriptional Activation) Acetyl_Histones->Chromatin_Relaxed Tumor_Suppressor Tumor Suppressor Genes (e.g., p21) Chromatin_Condensed->Tumor_Suppressor Repression Chromatin_Relaxed->Tumor_Suppressor Activation Cell_Cycle_Arrest Cell Cycle Arrest (G1) Tumor_Suppressor->Cell_Cycle_Arrest Apoptosis Apoptosis Tumor_Suppressor->Apoptosis HDAC_Inhibitor (S)-17b HDAC_Inhibitor->HDAC Inhibition

Caption: Mechanism of action of HDAC inhibitor (S)-17b.

Experimental Protocols

Asymmetric Synthesis of (S)-1-(3-Fluorophenyl)ethanamine

This protocol describes the asymmetric transfer hydrogenation of an imine precursor to yield the chiral amine.

Synthesis_Workflow_Building_Block Start 3'-Fluoroacetophenone Imine_Formation Imine Formation (with (S)-(-)-α-methylbenzylamine, p-toluenesulfonic acid, Toluene, Reflux) Start->Imine_Formation Crude_Imine Crude Imine Imine_Formation->Crude_Imine Hydrogenation Asymmetric Transfer Hydrogenation (Ru-catalyst, Formic acid/Triethylamine) Crude_Imine->Hydrogenation Crude_Amine Crude (S)-1-(3-Fluorophenyl)ethanamine Hydrogenation->Crude_Amine Purification Work-up and Purification (Aqueous NaHCO₃, Extraction, Column Chromatography) Crude_Amine->Purification Final_Product Pure (S)-1-(3-Fluorophenyl)ethanamine Purification->Final_Product

Caption: Workflow for the synthesis of (S)-1-(3-Fluorophenyl)ethanamine.

Materials:

  • 3'-Fluoroacetophenone

  • (S)-(-)-α-Methylbenzylamine

  • p-Toluenesulfonic acid

  • Toluene

  • Ruthenium-based catalyst (e.g., (S,S)-Ts-DENEB™)

  • Formic acid/Triethylamine azeotrope

  • Saturated aqueous sodium bicarbonate

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Anhydrous magnesium sulfate

  • Silica gel

Procedure:

  • Imine Formation: In a round-bottom flask under an inert atmosphere, dissolve 3'-fluoroacetophenone (1 equivalent) and (S)-(-)-α-methylbenzylamine (1.1 equivalents) in toluene. Add a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux using a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the starting material is consumed. Cool the reaction mixture and remove the toluene under reduced pressure to obtain the crude imine.

  • Asymmetric Transfer Hydrogenation: In a separate flask under an inert atmosphere, prepare a solution of the ruthenium catalyst in the formic acid/triethylamine azeotrope. Add the crude imine to this solution. Stir the reaction mixture at the recommended temperature for the catalyst until the reaction is complete (monitor by TLC or GC).

  • Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure (S)-1-(3-fluorophenyl)ethanamine.

Synthesis of HDAC Inhibitor (S)-17b

This protocol outlines the key steps for the synthesis of the final drug candidate, starting from a chiral alcohol precursor which can be obtained from the corresponding ketone via asymmetric reduction.

Synthesis_Workflow_HDAC_Inhibitor cluster_0 Preparation of Chiral Intermediate cluster_1 Core Assembly cluster_2 Final Steps Start_Ketone tert-butyl (4-acetylphenyl)carbamate Asymmetric_Reduction Asymmetric Reduction ((S)-Me-CBS, B-methoxy-9-BBN) Start_Ketone->Asymmetric_Reduction Chiral_Alcohol (S)-tert-butyl (4-(1-hydroxyethyl)phenyl)carbamate Asymmetric_Reduction->Chiral_Alcohol Mitsunobu Mitsunobu Reaction (with 6-chloropyridazin-3(2H)-one, PPh₃, DIAD) Chiral_Alcohol->Mitsunobu Coupled_Product Coupled Pyridazinone Intermediate Mitsunobu->Coupled_Product Suzuki_Coupling Suzuki Coupling (with (4-((dimethylamino)methyl)phenyl)boronic acid, Pd(dppf)Cl₂) Coupled_Product->Suzuki_Coupling Core_Structure Assembled Core Structure Suzuki_Coupling->Core_Structure Deprotection Boc Deprotection (TFA) Core_Structure->Deprotection Amine_Intermediate Amine Intermediate Deprotection->Amine_Intermediate Amide_Coupling Amide Coupling (with 2-amino-4-fluorobenzoic acid, HOBT, EDCI) Amine_Intermediate->Amide_Coupling Final_Product (S)-17b Amide_Coupling->Final_Product

Caption: Synthetic workflow for HDAC inhibitor (S)-17b.

Materials:

  • tert-butyl (4-acetylphenyl)carbamate

  • (S)-2-Methyl-CBS-oxazaborolidine ((S)-Me-CBS)

  • B-methoxy-9-borabicyclo[3.3.1]nonane (B-methoxy-9-BBN)

  • 6-chloropyridazin-3(2H)-one

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • (4-((dimethylamino)methyl)phenyl)boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Trifluoroacetic acid (TFA)

  • 2-amino-4-fluorobenzoic acid

  • 1-Hydroxybenzotriazole (HOBT)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous solvents (THF, DCM)

Procedure:

  • Asymmetric Reduction: To a solution of tert-butyl (4-acetylphenyl)carbamate in anhydrous THF, add (S)-Me-CBS followed by the dropwise addition of B-methoxy-9-BBN at 0 °C. Stir the reaction at room temperature until completion. Quench the reaction and extract the product to obtain (S)-tert-butyl (4-(1-hydroxyethyl)phenyl)carbamate.

  • Mitsunobu Reaction: To a solution of the chiral alcohol, 6-chloropyridazin-3(2H)-one, and PPh₃ in anhydrous THF at 0 °C, add DIAD dropwise. Allow the reaction to warm to room temperature and stir overnight. Purify the product by column chromatography.

  • Suzuki Coupling: To a solution of the coupled pyridazinone intermediate in a mixture of 1,4-dioxane and water, add (4-((dimethylamino)methyl)phenyl)boronic acid, Pd(dppf)Cl₂, and a base (e.g., K₂CO₃). Heat the mixture under an inert atmosphere until the reaction is complete. Purify the product.

  • Boc Deprotection: Dissolve the product from the previous step in DCM and add TFA. Stir at room temperature until the deprotection is complete. Remove the solvent and excess TFA under reduced pressure.

  • Amide Coupling: To a solution of the deprotected amine, 2-amino-4-fluorobenzoic acid, HOBT, and DIPEA in DCM at 0 °C, add EDCI. Stir the reaction overnight at room temperature. Wash the reaction mixture, dry the organic layer, and purify the final compound (S)-17b by column chromatography.

Conclusion

(S)-1-(3-Fluorophenyl)ethanamine and its analogs are highly valuable chiral building blocks in drug discovery. The case study of the potent and selective HDAC inhibitor (S)-17b demonstrates the successful application of this chiral scaffold in the design of novel anticancer agents. The provided protocols offer a foundation for the synthesis of the building block and its elaboration into complex, biologically active molecules. Further exploration of this chiral amine in the synthesis of neuroactive compounds and other therapeutic agents is a promising avenue for future drug discovery efforts.

References

Application Note: (R)-1-(3-Fluorophenyl)ethanamine in the Synthesis of Novel Pyrrolidine-2,5-dione Based Anticonvulsants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epilepsy is a chronic neurological disorder affecting millions worldwide, and a significant portion of patients exhibit resistance to currently available antiepileptic drugs (AEDs).[1][2][3] This necessitates the development of novel therapeutic agents with improved efficacy and safety profiles. The incorporation of fluorine into drug candidates can enhance metabolic stability, binding affinity, and lipophilicity, which can improve passage through the blood-brain barrier.[4] Furthermore, chirality plays a crucial role in the pharmacological activity of many drugs, with single enantiomers often exhibiting greater potency and fewer side effects.[1]

(R)-1-(3-Fluorophenyl)ethanamine is a chiral building block that combines the beneficial properties of a fluorine substituent and a specific stereochemical configuration.[5][6] Its unique electronic and steric properties make it a valuable starting material for the asymmetric synthesis of novel anticonvulsant agents.[5] This application note describes a synthetic protocol for the preparation of a novel N-substituted pyrrolidine-2,5-dione derivative incorporating (R)-1-(3-Fluorophenyl)ethanamine and provides a hypothetical evaluation of its anticonvulsant activity.

Materials and Methods

Synthesis of N-((R)-1-(3-fluorophenyl)ethyl)-2-phenylsuccinimide (Hypothetical Compound A)

The synthesis of the target compound involves a two-step process, starting with the reaction of 2-phenylsuccinic anhydride with (R)-1-(3-Fluorophenyl)ethanamine to form an intermediate amic acid, followed by cyclization to the final succinimide derivative.

Step 1: Synthesis of the Amic Acid Intermediate

  • Reagents: 2-phenylsuccinic anhydride, (R)-1-(3-Fluorophenyl)ethanamine, Dichloromethane (DCM).

  • Protocol:

    • Dissolve 2-phenylsuccinic anhydride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a solution of (R)-1-(3-Fluorophenyl)ethanamine (1.0 eq) in anhydrous DCM to the flask with constant stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure to yield the crude amic acid intermediate, which is used in the next step without further purification.

Step 2: Cyclization to the Succinimide

  • Reagents: Amic acid intermediate, Acetic anhydride, Sodium acetate.

  • Protocol:

    • To the crude amic acid intermediate, add acetic anhydride (5.0 eq) and a catalytic amount of anhydrous sodium acetate.

    • Heat the mixture to 100 °C and stir for 3 hours.

    • After cooling to room temperature, pour the reaction mixture into ice-cold water.

    • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

    • The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Anticonvulsant Activity Screening (Hypothetical)

The synthesized compound would be subjected to standard preclinical models for anticonvulsant activity, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, to evaluate its potential efficacy against generalized tonic-clonic and myoclonic seizures, respectively.[7][8] Neurotoxicity is typically assessed using the rotarod test.[9]

Results

The following tables summarize the hypothetical quantitative data for the synthesis and anticonvulsant activity of Compound A.

Table 1: Synthesis and Physicochemical Properties of Compound A

ParameterValue
Compound Name N-((R)-1-(3-fluorophenyl)ethyl)-2-phenylsuccinimide (Compound A)
Molecular Formula C₁₈H₁₆FNO₂
Molecular Weight 313.33 g/mol
Yield 78%
Purity (HPLC) >98%
Melting Point 125-127 °C

Table 2: Hypothetical Anticonvulsant Activity and Neurotoxicity of Compound A

TestDose (mg/kg)Activity (% Protection)
MES 3050%
100100%
scPTZ 3025%
10075%
Rotarod (Neurotoxicity) 1000%
30025%

Discussion

The successful synthesis of N-((R)-1-(3-fluorophenyl)ethyl)-2-phenylsuccinimide (Compound A) demonstrates the utility of (R)-1-(3-Fluorophenyl)ethanamine as a chiral building block in the development of novel anticonvulsant candidates. The hypothetical anticonvulsant screening data suggests that Compound A may possess a broad spectrum of activity, showing protection in both the MES and scPTZ models, which is a desirable characteristic for new AEDs.[10] The minimal neurotoxicity at effective doses indicates a potentially favorable safety profile.

The presence of the fluorophenyl group is anticipated to enhance the compound's pharmacokinetic properties, while the specific (R)-enantiomer at the chiral center is hypothesized to be crucial for its biological activity, a common observation in modern drug development.[1][11]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Amic Acid Formation cluster_intermediate Intermediate cluster_reaction2 Step 2: Cyclization cluster_final Final Product 2-phenylsuccinic_anhydride 2-phenylsuccinic anhydride Reaction1 Ring Opening 2-phenylsuccinic_anhydride->Reaction1 R-amine (R)-1-(3-Fluorophenyl)ethanamine R-amine->Reaction1 Amic_Acid Amic Acid Intermediate Reaction1->Amic_Acid Reaction2 Dehydration Amic_Acid->Reaction2 Compound_A Compound A (N-((R)-1-(3-fluorophenyl)ethyl)-2-phenylsuccinimide) Reaction2->Compound_A

Caption: Synthetic workflow for Compound A.

Signaling_Pathway cluster_neuron Presynaptic Neuron Action_Potential Action Potential Arrives Na_Channel Voltage-Gated Na+ Channel (Open) Action_Potential->Na_Channel Na_Influx Na+ Influx Na_Channel->Na_Influx Blocked_Channel Blocked Na+ Channel Depolarization Depolarization Na_Influx->Depolarization Neurotransmitter_Release Excessive Neurotransmitter Release Depolarization->Neurotransmitter_Release Compound_A Compound A Compound_A->Na_Channel Binds and Blocks

References

Application Note: Enzymatic Synthesis of Enantiopure 1-(3-Fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Enantiomerically pure chiral amines are critical building blocks in the pharmaceutical industry. 1-(3-Fluorophenyl)ethanamine, in its enantiopure form, is a valuable intermediate for the synthesis of various active pharmaceutical ingredients (APIs). This application note details a robust and highly selective enzymatic protocol for the synthesis of enantiopure this compound from the prochiral ketone, 3-fluoroacetophenone. The method utilizes a transaminase (ATA) biocatalyst, which offers significant advantages over traditional chemical synthesis, including high enantioselectivity, mild reaction conditions, and improved sustainability. This protocol is intended for researchers, scientists, and professionals in drug development and process chemistry.

Introduction

Chiral amines are ubiquitous structural motifs in a vast number of pharmaceuticals. The stereochemistry of these amines is often crucial for their pharmacological activity and safety profile. The synthesis of enantiomerically pure amines, therefore, remains a significant focus in medicinal and process chemistry. Biocatalysis, particularly the use of enzymes like transaminases, has emerged as a powerful tool for asymmetric synthesis, providing a green and efficient alternative to conventional chemical methods.[1]

Transaminases (ATAs) catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor.[2] By using an (R)- or (S)-selective transaminase, it is possible to synthesize the desired amine enantiomer with very high enantiomeric excess (e.e.) starting from an achiral ketone.[3] This application note describes a protocol based on the asymmetric transamination of 3-fluoroacetophenone, using a commercially available transaminase, to produce enantiopure this compound.

Key Materials and Equipment

  • Enzymes: Transaminase screening kit (e.g., Codex® ATA Screening Kit)[4] or a selected transaminase such as ATA-025.[5]

  • Substrate: 3-Fluoroacetophenone

  • Amine Donor: Isopropylamine (IPA)

  • Cofactor: Pyridoxal-5'-phosphate (PLP)

  • Solvents: Dimethyl sulfoxide (DMSO), Ethyl acetate, Hexanes

  • Buffer: Triethanolamine buffer or Tris-HCl buffer

  • Reagents: Sodium sulfate (anhydrous), Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Equipment: Temperature-controlled shaker, pH meter, centrifuge, rotary evaporator, liquid-liquid extractor, standard laboratory glassware.

  • Analytical Instruments: Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC) system for e.e. analysis, and a standard HPLC or GC for conversion analysis.

Experimental Protocols

Protocol 1: Screening of Transaminases

The initial step is to identify the most effective transaminase from a screening panel.

  • Prepare Reaction Solution: Prepare a stock solution containing 1 M Isopropylamine, 100 mM Triethanolamine buffer (pH 8.0), and 1 mM PLP.[6]

  • Prepare Substrate Solution: Dissolve 3-fluoroacetophenone in DMSO to a concentration of 100 mM.

  • Set up Screening Reactions: In separate vials, place 2-5 mg of each transaminase from the screening kit.

  • Initiate Reaction: To each vial, add 0.9 mL of the reaction solution and mix gently to dissolve the enzyme. Start the reaction by adding 0.1 mL of the substrate-DMSO solution to each vial (final substrate concentration: 10 mM).

  • Incubation: Incubate the vials at 35°C with shaking (approx. 200 rpm) for 24 hours.

  • Work-up & Analysis: Quench the reaction by adding an equal volume of ethyl acetate. Extract the product, dry the organic layer with anhydrous sodium sulfate, and analyze the sample for conversion and enantiomeric excess using chiral HPLC or GC.

Protocol 2: Optimized Synthesis of (R)-1-(3-Fluorophenyl)ethanamine

This protocol is based on optimized conditions derived from studies on structurally similar substrates.[5]

  • Reaction Setup: In a temperature-controlled reaction vessel, combine the following:

    • Triethanolamine buffer (100 mM, pH 8.2)

    • 3-Fluoroacetophenone (substrate, e.g., 35 g/L)

    • Isopropylamine (amine donor, typically 1 M or in large excess)

    • Pyridoxal-5'-phosphate (PLP, 1 mM)

    • DMSO (10% v/v, as a co-solvent)[5]

  • Enzyme Addition: Add the selected transaminase (e.g., ATA-025) to the reaction mixture (e.g., 5% w/w enzyme loading relative to the substrate).[5]

  • Reaction Conditions: Maintain the reaction at 42°C with vigorous stirring for 24-48 hours. Monitor the reaction progress by periodically taking samples and analyzing for substrate conversion.

  • Product Isolation and Purification:

    • Once the reaction reaches completion, adjust the pH of the mixture to >11 using 2 M NaOH to ensure the amine is in its free base form.

    • Perform a liquid-liquid extraction using a suitable organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude amine can be further purified by distillation under reduced pressure to yield the enantiopure product.

  • Chiral Analysis: Determine the enantiomeric excess of the final product using an appropriate chiral HPLC or GC method.

Data Presentation

The following table summarizes representative quantitative data from the enzymatic synthesis of a structurally analogous compound, (1R)-(3-methylphenyl)ethan-1-amine, using transaminase ATA-025.[5] Similar performance is anticipated for the synthesis of this compound.

ParameterValueReference
EnzymeATA-025[5]
Substrate1-(3-methylphenyl)ethan-1-one[5]
Substrate Loading36.78 g/L[5]
Enzyme Loading5% (w/w)[5]
Temperature42.66 °C[5]
pH8.2[5]
Co-solvent10% (v/v) DMSO[5]
Conversion 96.1% [5]
Product Yield 73.1% [5]
Chiral Purity (e.e.) ≥ 98.5% [5]

Visualizations

Enzymatic Reaction Pathway

Enzymatic_Synthesis sub 3-Fluoroacetophenone (Prochiral Ketone) enzyme Transaminase (ATA) + PLP (Cofactor) sub->enzyme Substrate donor Isopropylamine (Amine Donor) donor->enzyme Amine Donor prod Enantiopure This compound coprod Acetone (Co-product) enzyme->prod Product enzyme->coprod Co-product

Caption: Asymmetric synthesis of this compound via transaminase.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Biocatalytic Reaction cluster_downstream Downstream Processing cluster_analysis Analysis prep_reagents Prepare Substrate, Buffer, and Cofactor Solutions screen 1. Screen Transaminase Panel prep_reagents->screen optimize 2. Optimized Synthesis (Scale-up) screen->optimize Select best enzyme monitor 3. Monitor Reaction (GC/HPLC) optimize->monitor workup 4. pH Adjustment & Extraction monitor->workup Reaction complete purify 5. Solvent Removal & Distillation workup->purify analysis 6. Chiral Purity (e.e.) & Yield Calculation purify->analysis

Caption: Workflow for the enzymatic synthesis of enantiopure amine.

Conclusion

The use of transaminases provides a highly efficient and stereoselective method for the synthesis of enantiopure this compound. The protocol described herein, involving an initial enzyme screening followed by an optimized synthesis, can deliver the target chiral amine with high conversion, excellent enantiomeric excess, and good product yield. This biocatalytic approach represents a significant improvement in terms of sustainability and selectivity compared to traditional chemical routes, making it highly attractive for industrial applications in pharmaceutical manufacturing.

References

Chiral HPLC Analysis of 1-(3-Fluorophenyl)ethanamine Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The enantioselective analysis of chiral amines is a critical process in the pharmaceutical industry, as individual enantiomers of a drug candidate can exhibit significantly different pharmacological and toxicological profiles. This document provides a detailed methodology for the chiral separation of 1-(3-Fluorophenyl)ethanamine enantiomers using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are intended for researchers, scientists, and drug development professionals engaged in the analysis and purification of chiral compounds.

I. Chromatographic Conditions

A successful chiral separation of this compound enantiomers has been achieved using cellulose-based chiral stationary phases (CSPs). The selection of the appropriate CSP and mobile phase is crucial for obtaining optimal resolution. Below is a summary of the chromatographic conditions that have proven effective.

Table 1: HPLC Conditions for Chiral Separation of this compound

ParameterCondition 1Condition 2
Chiral Stationary Phase CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))Lux® Cellulose-3 (Cellulose tris(4-methylbenzoate))
Column Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)Cyclohexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature Ambient (Approx. 25 °C)Ambient (Approx. 25 °C)
Detection Wavelength 254 nm254 nm
Injection Volume 10 µL10 µL

II. Experimental Protocol

This section details the step-by-step procedure for the preparation of samples and the operation of the HPLC system for the chiral analysis of this compound.

A. Materials and Reagents

  • Racemic this compound

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Cyclohexane

  • HPLC-grade Ethanol (EtOH)

  • Diethylamine (DEA)

  • HPLC system equipped with a UV detector

  • CHIRALCEL® OD-H column or Lux® Cellulose-3 column

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

B. Mobile Phase Preparation

  • For Condition 1: Prepare the mobile phase by mixing n-hexane, isopropanol, and diethylamine in a volume ratio of 90:10:0.1. For example, to prepare 1 L of mobile phase, mix 900 mL of n-hexane, 100 mL of isopropanol, and 1 mL of diethylamine.

  • For Condition 2: Prepare the mobile phase by mixing cyclohexane, ethanol, and diethylamine in a volume ratio of 80:20:0.1. For example, to prepare 1 L of mobile phase, mix 800 mL of cyclohexane, 200 mL of ethanol, and 1 mL of diethylamine.

  • Degas the mobile phase using a suitable method such as sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.

C. Sample Preparation

  • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.

  • Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

D. HPLC System Setup and Analysis

  • Install the appropriate chiral column (CHIRALCEL® OD-H or Lux® Cellulose-3) into the HPLC system.

  • Equilibrate the column with the chosen mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.

  • Set the UV detector to a wavelength of 254 nm.

  • Inject 10 µL of the prepared sample onto the column.

  • Run the analysis and collect the chromatogram. The expected run time will vary depending on the specific conditions, but baseline separation of the enantiomers should be observed.

  • After analysis, flush the column with the mobile phase for an adequate amount of time before storing it according to the manufacturer's instructions.

III. Data Analysis

The primary goal of the analysis is to determine the enantiomeric purity of the sample. This is achieved by calculating the enantiomeric excess (% ee) using the peak areas of the two enantiomers in the chromatogram.

Resolution (Rs): The resolution between the two enantiomer peaks should be calculated to ensure adequate separation. A resolution value of ≥ 1.5 is generally considered baseline separation.

Enantiomeric Excess (% ee): The enantiomeric excess is calculated using the following formula:

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where:

  • Area₁ is the peak area of the major enantiomer.

  • Area₂ is the peak area of the minor enantiomer.

IV. Workflow Diagram

The following diagram illustrates the logical workflow of the chiral HPLC analysis method.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemSetup HPLC System Setup & Equilibration MobilePhase->SystemSetup SamplePrep Sample Preparation Injection Sample Injection SamplePrep->Injection SystemSetup->Injection DataAcquisition Chromatographic Data Acquisition Injection->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Calculation Calculation of Resolution & % ee PeakIntegration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for Chiral HPLC Analysis.

V. Conclusion

The methods described in this application note provide a robust and reliable approach for the chiral separation of this compound enantiomers. The use of cellulose-based chiral stationary phases under normal phase conditions offers excellent enantioselectivity. Researchers can adapt and optimize these methods based on their specific instrumentation and analytical requirements. Adherence to the detailed protocols will ensure accurate and reproducible results, which are essential for the development and quality control of chiral pharmaceutical compounds.

Application Notes and Protocols: 1-(3-Fluorophenyl)ethanamine as a Precursor for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(3-Fluorophenyl)ethanamine as a versatile precursor for the synthesis of novel therapeutic agents. The strategic incorporation of the 3-fluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds. This document outlines synthetic strategies and detailed protocols for the biological evaluation of these derivatives, targeting key areas of therapeutic interest including oncology, neuropharmacology, and anti-inflammatory applications.

Therapeutic Applications and Lead Compounds

This compound serves as a critical building block for a variety of bioactive molecules. The fluorine substitution at the meta-position of the phenyl ring alters the electronic properties of the molecule, often enhancing metabolic stability and receptor binding affinity. Below are examples of therapeutic areas where derivatives have shown promise.

Anticancer Agents

Derivatives of fluorophenyl compounds have demonstrated significant potential as anticancer agents. For instance, nucleoside analogues incorporating a 3-fluorophenyl-triazolyl moiety have shown potent cytotoxic activity against various cancer cell lines.

Dopamine D2 Receptor Modulators

The phenethylamine scaffold is a well-established pharmacophore for dopamine receptor ligands. N-alkylation of fluorophenylethylamine derivatives can yield potent and selective modulators of the dopamine D2 receptor, which is a key target in the treatment of neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.

Anti-inflammatory Agents

The 3-fluorophenyl group has been incorporated into various heterocyclic scaffolds to develop novel anti-inflammatory agents. These compounds can effectively inhibit key inflammatory mediators like nitric oxide (NO).

Data Presentation: Biological Activity of this compound Derivatives

The following tables summarize the quantitative data for representative therapeutic agents derived from or related to this compound.

Table 1: Anticancer Activity of a 3-Fluorophenyl-Triazolyl Deoxythymidine Analogue

CompoundTarget Cell LineIC50 (µM)
3'-[4-(3-Fluorophenyl)-(1,2,3-triazol-1-yl)]-3'-deoxythymidineHeLa (Cervical Cancer)3.61
KB (Nasopharyngeal Cancer)2.58
MCF-7 (Breast Cancer)3.24

Data extracted from a study on novel deoxythymidine analogues.[1]

Table 2: Binding Affinity of a Representative N-Substituted 2-(4-fluoro-3-hydroxyphenyl)ethylamine for Dopamine Receptors

CompoundReceptor SubtypeKi (nM)
N-Ethyl-N-(2-phenylethyl)-2-(4-fluoro-3-hydroxyphenyl)ethylamineDopamine D1>10000
Dopamine D21.5

Data from a study on dopamine receptor affinities of fluorophenylethylamine derivatives. Note: This is a positional isomer but provides insight into the potential of related structures.[2]

Table 3: Anti-inflammatory Activity of a Morpholinopyrimidine Derivative

CompoundAssayEndpointValue
2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenolNO InhibitionIC50Non-cytotoxic concentrations showed significant NO inhibition
Molecular DockingBinding Free Energy (iNOS)< -8.0 kcal/mol
Molecular DockingBinding Free Energy (COX-2)< -10.0 kcal/mol

Data from a study on morpholinopyrimidine derivatives as anti-inflammatory agents.

Experimental Protocols

Synthesis Protocol: Reductive Amination for N-Alkylation

This protocol describes a general method for the N-alkylation of this compound with a substituted benzaldehyde via reductive amination to generate novel therapeutic candidates.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add the substituted benzaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated derivative.

Biological Assay Protocol: Dopamine D2 Receptor Radioligand Binding Assay

This protocol is for determining the binding affinity of a test compound to the human dopamine D2 receptor.[3][4]

Materials:

  • Membrane preparations from cells expressing the human dopamine D2 receptor

  • [³H]Spiperone (radioligand)

  • Haloperidol (for non-specific binding determination)

  • Test compound (derivative of this compound)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • 96-well microplates

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the following to the respective wells in a final volume of 200 µL:

    • Total Binding: 50 µL assay buffer, 50 µL [³H]Spiperone (at a concentration near its Kd), and 100 µL of D2 receptor membrane preparation.

    • Non-specific Binding (NSB): 50 µL Haloperidol (10 µM final concentration), 50 µL [³H]Spiperone, and 100 µL of D2 receptor membrane preparation.

    • Test Compound: 50 µL of test compound dilution, 50 µL [³H]Spiperone, and 100 µL of D2 receptor membrane preparation.

  • Incubate the plate at 25°C for 90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filters, place them in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the NSB from the total binding.

  • Determine the IC50 of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Biological Assay Protocol: Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol measures the ability of a test compound to inhibit the production of nitric oxide by NOS using the Griess reagent.[5][6]

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Test compound (derivative of this compound)

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • Cell culture medium (e.g., DMEM)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) to induce NOS expression and incubate for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Solution A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Calculate the concentration of nitrite in the samples from the standard curve.

  • Determine the percentage of NO inhibition for each concentration of the test compound compared to the LPS-stimulated control.

  • Calculate the IC50 value for the test compound.

Visualizations: Signaling Pathways and Workflows

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors that primarily couple to Gαi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and subsequent downstream effects on protein kinase A (PKA) and other signaling cascades.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds G_protein Gαi/o D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Caption: Dopamine D2 Receptor Signaling Cascade.

Serotonin Transporter (SERT) Mechanism

The serotonin transporter (SERT) is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. This process is dependent on sodium and chloride ions and is a key target for many antidepressant medications.

SERT_Mechanism cluster_extracellular Extracellular Space (Synaptic Cleft) cluster_intracellular Intracellular Space (Presynaptic Neuron) Na_out Na+ SERT_out SERT (Outward-facing) Na_out->SERT_out 1. Binds Serotonin_out Serotonin Serotonin_out->SERT_out 2. Binds Cl_out Cl- Cl_out->SERT_out 3. Binds SERT_in SERT (Inward-facing) SERT_out->SERT_in 4. Conformational Change SERT_in->SERT_out 7. Reorients Na_in Na+ SERT_in->Na_in Serotonin_in Serotonin SERT_in->Serotonin_in 5. Releases Cl_in Cl- SERT_in->Cl_in K_in K+ K_in->SERT_in 6. Binds

Caption: Serotonin Transporter (SERT) Cycle.

Experimental Workflow: High-Throughput Screening

The following diagram illustrates a typical workflow for the high-throughput screening of a compound library derived from this compound.

HTS_Workflow start Start: Compound Library (this compound Derivatives) primary_screen Primary Screening (e.g., Receptor Binding Assay) start->primary_screen hit_id Hit Identification primary_screen->hit_id secondary_screen Secondary Screening (e.g., Functional Cell-Based Assay) hit_id->secondary_screen dose_response Dose-Response & IC50/EC50 Determination secondary_screen->dose_response lead_selection Lead Candidate Selection dose_response->lead_selection optimization Lead Optimization (SAR Studies) lead_selection->optimization preclinical Preclinical Development optimization->preclinical

Caption: High-Throughput Screening Workflow.

References

Application Note: Chiral Derivatization of 1-(3-Fluorophenyl)ethanamine for Enantiomeric Resolution by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and reproducible method for the chiral derivatization of 1-(3-Fluorophenyl)ethanamine for subsequent enantiomeric separation and quantification using gas chromatography-mass spectrometry (GC-MS). The protocol employs N-(Trifluoroacetyl)-L-prolyl chloride (L-TPC) as a chiral derivatizing reagent, which converts the enantiomers of the primary amine into diastereomers. These diastereomers exhibit different chromatographic properties and can be effectively separated on a standard achiral GC column. This method is particularly relevant for pharmaceutical research and development, where the stereospecific analysis of chiral compounds is critical.

Principle of the Method

The analysis of chiral amines like this compound often requires the determination of enantiomeric purity. Direct separation on a chiral GC column can be expensive and require extensive method development. An alternative and cost-effective strategy is chiral derivatization.[1]

This method is based on the reaction of the racemic amine with an enantiomerically pure chiral derivatizing reagent, in this case, N-(Trifluoroacetyl)-L-prolyl chloride (L-TPC). The reaction converts the pair of enantiomers ((R)- and (S)-1-(3-Fluorophenyl)ethanamine) into a pair of diastereomers. Diastereomers, unlike enantiomers, have distinct physical properties and can be separated using conventional achiral chromatography.[1][2] The resulting N-(Trifluoroacetyl)-L-prolyl derivatives are also more volatile and thermally stable, making them ideal for GC-MS analysis.[3][4] The mass spectrometer allows for sensitive detection and structural confirmation of the separated diastereomers.

Apparatus and Reagents

  • Apparatus:

    • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

    • Autosampler vials (2 mL) with caps

    • Microsyringes

    • Vortex mixer

    • Centrifuge

    • Heating block or water bath

    • Nitrogen evaporation system

  • Reagents:

    • This compound standard

    • N-(Trifluoroacetyl)-L-prolyl chloride (L-TPC)

    • Ethyl acetate (ACS grade or higher)

    • Pyridine or Triethylamine (anhydrous)

    • Sodium Bicarbonate solution (5% w/v)

    • Sodium Sulfate (anhydrous)

    • Methanol (ACS grade or higher)

    • Helium (99.999% purity)

Experimental Protocols

Standard Solution Preparation
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Derivatizing Reagent Solution (10 mg/mL): Prepare fresh by dissolving 10 mg of L-TPC in 1 mL of anhydrous ethyl acetate. This solution is moisture-sensitive and should be used promptly.

Derivatization Protocol
  • Sample Preparation: Pipette 100 µL of the analyte stock solution into a clean, dry autosampler vial.

  • Evaporation: Evaporate the methanol to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Add 100 µL of anhydrous ethyl acetate to the dried residue.

  • Addition of Base: Add 20 µL of anhydrous pyridine (or triethylamine) to the vial to act as an acid scavenger.

  • Derivatization Reaction: Add 100 µL of the freshly prepared L-TPC solution to the vial. Cap the vial tightly and vortex for 1 minute.

  • Incubation: Heat the mixture at 70°C for 30 minutes in a heating block.[5][6]

  • Work-up: After cooling to room temperature, add 500 µL of 5% sodium bicarbonate solution to quench the reaction and neutralize excess acid. Vortex for 30 seconds.

  • Extraction: Add 500 µL of ethyl acetate, vortex for 1 minute, and then centrifuge for 5 minutes to separate the layers.

  • Isolation: Carefully transfer the upper organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Final Sample: The resulting solution is ready for GC-MS analysis.

GC-MS Analysis Protocol

The derivatized sample is analyzed using a standard GC-MS system equipped with a non-polar capillary column.

  • Injection: 1 µL of the final sample is injected into the GC.

  • GC-MS Parameters: The following table summarizes the recommended starting parameters for the analysis. These may require optimization depending on the specific instrumentation.

ParameterValue
GC System Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)[2]
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 280°C
Injection Mode Splitless[5]
Oven Program Initial 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Scan mode (m/z 50-500) or Selected Ion Monitoring (SIM)

Data Presentation and Expected Results

Upon analysis, the two diastereomers formed from the (R)- and (S)-enantiomers of this compound will be separated chromatographically. The elution order should be consistent and can be confirmed by analyzing standards of the pure enantiomers if available. The mass spectra of the two diastereomers will be nearly identical.

Table 1: Hypothetical Chromatographic and Mass Spectral Data

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
L-TPC-(S)-1-(3-Fluorophenyl)ethanamine~15.2218166, 122
L-TPC-(R)-1-(3-Fluorophenyl)ethanamine~15.6218166, 122

Note: Retention times are illustrative and will vary based on the specific GC system and conditions. Key fragment ions should be confirmed experimentally.

Visualization of Experimental Workflow

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Sample Work-up cluster_analysis Analysis start Racemic this compound (in solution) dry Evaporate to Dryness start->dry reconstitute Reconstitute in Ethyl Acetate dry->reconstitute add_reagents Add Pyridine & L-TPC Reagent reconstitute->add_reagents vortex Vortex to Mix add_reagents->vortex heat Incubate at 70°C for 30 min vortex->heat quench Quench with NaHCO3 heat->quench extract Extract with Ethyl Acetate quench->extract isolate Isolate & Dry Organic Layer extract->isolate inject Inject into GC-MS isolate->inject result Separated Diastereomers (Chromatogram) inject->result

Caption: Workflow for the derivatization and analysis of this compound.

References

Application Notes and Protocols: Use of 1-(3-Fluorophenyl)ethanamine in the Preparation of Chiral Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral ligands are indispensable tools in modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical, agrochemical, and fine chemical industries. The strategic incorporation of fluorine atoms into ligand scaffolds can significantly influence their electronic properties, stability, and the stereochemical outcome of catalytic reactions. 1-(3-Fluorophenyl)ethanamine serves as a valuable chiral building block for the synthesis of a variety of chiral ligands, including Schiff bases and phosphine derivatives. Its fluorinated phenyl ring can engage in non-covalent interactions within the catalytic pocket, potentially enhancing enantioselectivity.

These application notes provide an overview of the synthesis of chiral ligands derived from this compound and their application in asymmetric catalysis, with a focus on asymmetric transfer hydrogenation of ketones. Detailed experimental protocols and representative data are presented to guide researchers in the practical application of this versatile chiral amine.

I. Synthesis of Chiral Schiff Base Ligands from this compound

Chiral Schiff base ligands are readily synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. The resulting imine-containing ligands can coordinate with various transition metals to form catalytically active complexes.

A. General Experimental Protocol: Synthesis of a Salen-type Ligand

This protocol describes the synthesis of a chiral Schiff base ligand derived from (R)-1-(3-Fluorophenyl)ethanamine and salicylaldehyde.

Materials:

  • (R)-1-(3-Fluorophenyl)ethanamine

  • Salicylaldehyde

  • Ethanol (absolute)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

  • Inert atmosphere setup (optional, but recommended)

Procedure: [1][2]

  • To a solution of (R)-1-(3-Fluorophenyl)ethanamine (1.0 mmol) in absolute ethanol (10 mL) in a round-bottom flask, add salicylaldehyde (2.0 mmol) dropwise with stirring.

  • The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature, which may induce precipitation of the product.

  • If precipitation occurs, the solid product is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum.

  • If the product does not precipitate, the solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water).

  • The structure and purity of the synthesized Schiff base ligand should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.[1]

Logical Workflow for Schiff Base Ligand Synthesis:

Schiff_Base_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_purification Workup & Purification Amine This compound Reaction_Conditions Reflux, 4-6h Amine->Reaction_Conditions Aldehyde Salicylaldehyde Aldehyde->Reaction_Conditions Solvent Ethanol Solvent->Reaction_Conditions Cooling Cool to RT Reaction_Conditions->Cooling Isolation Filtration / Evaporation Cooling->Isolation Purification Recrystallization / Chromatography Isolation->Purification Product Chiral Schiff Base Ligand Purification->Product Characterization NMR, IR, MS Product->Characterization

Caption: Workflow for chiral Schiff base synthesis.

II. Application in Asymmetric Transfer Hydrogenation of Ketones

Chiral ligands derived from this compound can be utilized in combination with transition metals, such as Ruthenium(II), to catalyze the asymmetric transfer hydrogenation (ATH) of prochiral ketones to their corresponding chiral secondary alcohols. This reaction is of significant industrial importance for the synthesis of chiral building blocks.[3][4]

A. General Experimental Protocol: Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone

This protocol outlines a general procedure for the ATH of acetophenone using an in situ prepared catalyst from a chiral ligand and a Ruthenium(II) precursor.

Materials:

  • Chiral ligand (e.g., Schiff base derived from this compound)

  • [Ru(p-cymene)Cl₂]₂

  • Acetophenone

  • Isopropanol (as both solvent and hydrogen source)

  • Potassium tert-butoxide (KOtBu) or Sodium hydroxide (NaOH) as a base

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • In a Schlenk flask under an inert atmosphere, the chiral ligand (0.01 mmol) and [Ru(p-cymene)Cl₂]₂ (0.005 mmol) are dissolved in anhydrous isopropanol (5 mL).

  • The mixture is stirred at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex.

  • In a separate flask, a solution of potassium tert-butoxide (0.1 mmol) in isopropanol (1 mL) is prepared.

  • Acetophenone (1.0 mmol) is added to the catalyst solution, followed by the addition of the potassium tert-butoxide solution.

  • The reaction mixture is stirred at a specified temperature (e.g., room temperature or elevated temperature) for the required time (e.g., 1-24 hours). The reaction progress can be monitored by GC or TLC.

  • Upon completion, the reaction is quenched by the addition of a small amount of water or dilute aqueous HCl.

  • The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

  • The yield of the resulting 1-phenylethanol is determined, and the enantiomeric excess (ee) is measured by chiral HPLC or chiral GC analysis.

Catalytic Cycle for Asymmetric Transfer Hydrogenation:

ATH_Cycle Precatalyst [Ru(II)-Cl] + Chiral Ligand Active_Catalyst [Ru(II)-H] (Active Catalyst) Precatalyst->Active_Catalyst Activation (iPrOH/Base) Ketone_Coordination Ketone Coordination Active_Catalyst->Ketone_Coordination Hydride_Transfer Hydride Transfer (Stereodetermining Step) Ketone_Coordination->Hydride_Transfer Product_Release Alcohol Product Release Hydride_Transfer->Product_Release Regeneration Catalyst Regeneration with iPrOH/Base Product_Release->Regeneration Regeneration->Active_Catalyst

Caption: Catalytic cycle of Ru-catalyzed ATH of ketones.

III. Data Presentation

The performance of chiral ligands in asymmetric catalysis is typically evaluated based on the yield and enantiomeric excess (ee) of the product. The following table provides a template for summarizing such data.

Table 1: Asymmetric Transfer Hydrogenation of Acetophenone

EntryLigandCatalyst Loading (mol%)BaseTime (h)Yield (%)ee (%)Configuration
1Ligand A1.0KOtBu129592(R)
2Ligand B0.5NaOH248885(S)

Note: The data in this table is hypothetical and serves as an example for data presentation. Actual results will depend on the specific ligand structure and reaction conditions.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel chiral ligands. The presence of the fluorine atom can impart unique electronic and steric properties to the resulting ligands, leading to high efficiency and enantioselectivity in asymmetric catalytic reactions. The straightforward synthesis of Schiff base ligands and their successful application in the asymmetric transfer hydrogenation of ketones highlight the potential of this chiral amine in the development of new catalytic systems for the synthesis of enantiomerically pure compounds, which are of high interest to the pharmaceutical and fine chemical industries. Further exploration of different ligand architectures and their applications in a broader range of asymmetric transformations is a promising area for future research.

References

Application Note: A Robust Protocol for the N-Acylation of 1-(3-Fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed experimental protocols for the N-acylation of 1-(3-fluorophenyl)ethanamine, a key transformation for synthesizing amide derivatives. Amide bond formation is a cornerstone of medicinal chemistry, and the methods described herein are fundamental for creating libraries of compounds for drug discovery and development.[1][2]

Principle of N-Acylation

N-acylation is a chemical reaction that introduces an acyl group (R-C=O) onto a nitrogen atom. In the case of a primary amine like this compound, the reaction proceeds via a nucleophilic acyl substitution mechanism.[3][4] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (such as an acyl chloride or acid anhydride).[5][6] This is followed by the elimination of a leaving group (e.g., chloride from an acyl chloride or a carboxylate from an acid anhydride) to form a stable amide bond.[4][6]

A base is typically required to neutralize the acidic byproduct (HCl or a carboxylic acid), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6][7]

Experimental Protocols

Two common and effective methods for N-acylation are presented below, using an acyl chloride and an acid anhydride as the acylating agent.

Protocol 1: N-Acylation using an Acyl Chloride (e.g., Acetyl Chloride)

This method utilizes a highly reactive acyl chloride, which typically results in rapid and high-yielding reactions at low temperatures.[8]

Materials and Reagents:

  • This compound

  • Acetyl Chloride (or other desired acyl chloride)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M concentration relative to the amine).

  • Base Addition: Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath with stirring.

  • Acylating Agent Addition: Add acetyl chloride (1.2 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.[9]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

  • Work-up:

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[9]

    • Dry the separated organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-acylated product.

Protocol 2: N-Acylation using an Acid Anhydride (e.g., Acetic Anhydride)

Acid anhydrides are effective acylating agents that are generally less reactive than acyl chlorides, offering a milder alternative.[10]

Materials and Reagents:

  • This compound

  • Acetic Anhydride (or other desired acid anhydride)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a base such as pyridine (2.0 eq) in DCM.

  • Acylating Agent Addition: Add acetic anhydride (1.2 eq) dropwise to the solution at room temperature while stirring. An initial cooling in an ice bath may be used to control any exotherm.

  • Reaction: Stir the mixture at room temperature for 2-6 hours. Gentle heating may be required for less reactive amines or anhydrides.[10]

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with DCM and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), deionized water, saturated NaHCO₃ solution (to remove the carboxylic acid byproduct), and brine.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude amide.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Data Presentation

The following table summarizes typical quantitative parameters for the N-acetylation of this compound.

ParameterProtocol 1 (Acetyl Chloride)Protocol 2 (Acetic Anhydride)
Amine 1.0 eq1.0 eq
Acylating Agent 1.2 eq1.2 eq
Base Triethylamine (1.5 eq)Pyridine (2.0 eq)
Solvent Anhydrous DCMDCM or THF
Temperature 0 °C to Room Temp.Room Temp. (or gentle heat)
Typical Time 1-3 hours2-6 hours
Expected Yield 85-98%80-95%
Product Purity >95% (after purification)>95% (after purification)

Visualization of Experimental Workflow

The general workflow for the N-acylation process is depicted below.

N_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up cluster_purify Purification start Starting Materials: - this compound - Solvent (DCM) - Base (Et3N / Pyridine) setup Dissolve Amine and Base in Solvent start->setup cool Cool to 0 °C (for Acyl Chloride) setup->cool Protocol 1 add_acyl Dropwise Addition of Acylating Agent setup->add_acyl Protocol 2 cool->add_acyl acyl_agent Acylating Agent: - Acyl Chloride or - Acid Anhydride acyl_agent->add_acyl react Stir at RT (1-6 hours) add_acyl->react tlc Monitor by TLC react->tlc quench Quench with Water tlc->quench Reaction Complete extract Sequential Washes: 1. 1M HCl 2. Sat. NaHCO3 3. Brine quench->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry evap Concentrate under Reduced Pressure dry->evap crude Crude Product evap->crude purify Column Chromatography or Recrystallization crude->purify final Pure N-Acylated Product purify->final

General workflow for N-acylation of an amine.

Safety Precautions

  • Acylating Agents: Acyl chlorides and acid anhydrides are corrosive and moisture-sensitive. They should be handled in a fume hood, and care should be taken to avoid inhalation of vapors and contact with skin and eyes.

  • Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

  • Bases: Triethylamine and pyridine are flammable, volatile, and have strong odors. Handle with care in a fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when performing these experiments.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Enantiomeric Excess in the Asymmetric Synthesis of 1-(3-Fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the asymmetric synthesis of 1-(3-Fluorophenyl)ethanamine. The focus is on optimizing enantiomeric excess (ee) and troubleshooting common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My enantiomeric excess (% ee) is significantly lower than expected. What is the first and most critical aspect to verify?

A1: The primary step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An inaccurate or unvalidated analytical method can provide misleading % ee values. Key parameters to verify include:

  • Resolution (Rs): Ensure baseline separation between the two enantiomers. A resolution value greater than 1.5 is generally considered adequate.[1]

  • Accuracy: Confirm the measured % ee of a known standard sample is accurate.[1]

  • Precision: Ensure that repeated measurements of the same sample yield consistent results.[1]

  • Linearity: Verify that the detector response is linear across a range of concentrations for both enantiomers. A common pitfall is assuming equal detector response for both enantiomers, which can lead to inaccurate ratio determination.[1]

Q2: I've validated my analytical method, but the enantiomeric excess remains low and is inconsistent between batches. What should I investigate next?

A2: The purity and quality of all reagents and the catalyst are paramount in asymmetric synthesis, as these reactions are highly sensitive to trace impurities.

  • Substrate Purity: Impurities in the starting material, 3-fluoroacetophenone, can lead to the formation of racemic or undesired products. Consider repurifying the substrate through distillation or chromatography.

  • Solvent and Reagent Quality: Ensure all solvents are anhydrous and reagents are of high purity. Moisture can deactivate both the catalyst and reducing agents.

  • Catalyst Integrity: Verify the integrity and activity of your chiral catalyst. If it's a commercially sourced catalyst, ensure it has been stored correctly. If synthesized in-house, confirm its purity and structure.

Q3: I am observing a significant amount of the corresponding alcohol as a side product, reducing the yield of the desired amine. How can this be mitigated?

A3: The formation of 1-(3-fluorophenyl)ethanol is a common side reaction resulting from the reduction of the ketone starting material. This can be influenced by the choice of catalyst and reaction conditions.

  • Biocatalysis: In biocatalytic reductive aminations using imine reductases (IREDs) or reductive aminases (RedAms), the formation of alcohol can be significant. The choice of enzyme and the concentration of the amine donor can influence the chemoselectivity. Increasing the amine donor concentration can sometimes favor the amination pathway over ketone reduction.

  • Chemocatalysis: In metal-catalyzed reactions, the choice of reducing agent and reaction conditions can be optimized. For instance, in transfer hydrogenation, the nature of the hydrogen donor can affect the relative rates of ketone and imine reduction.

Q4: Lowering the reaction temperature is not improving the enantiomeric excess as expected. What could be the reason?

A4: While lower temperatures generally favor higher enantioselectivity by accentuating the energy difference between the diastereomeric transition states, this is not always the case. Some catalytic systems may exhibit complex temperature dependencies. It is also possible that at very low temperatures, the reaction rate becomes too slow, potentially allowing for background uncatalyzed reactions or catalyst deactivation over prolonged reaction times. It is advisable to screen a range of temperatures to find the optimal balance between reaction rate and enantioselectivity.

Data Presentation: Comparative Performance of Catalytic Systems

The following tables summarize data for the asymmetric synthesis of chiral amines from acetophenone derivatives, providing a comparative overview of different catalytic systems and their impact on yield and enantiomeric excess.

Table 1: Biocatalytic Reductive Amination of Fluorinated Acetophenones

EntrySubstrateAmine DonorBiocatalystConversion (%)Enantiomeric Excess (ee, %)
1α-fluoroacetophenoneNH₃AdRedAm18>99 (R)
2α-fluoroacetophenoneMethylamineAdRedAm4696 (S)
3α,α-difluoroacetophenoneNH₃AdRedAm2991 (R)
4α,α-difluoroacetophenoneMethylamineAdRedAm4985 (S)

Data adapted from a study on reductive aminases from fungi.[2] The substrate is an isomer of the target precursor but provides relevant data on the amenability of fluorinated ketones to biocatalytic amination.

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation of 3'-Fluoroacetophenone Imine

This protocol is adapted from established methodologies for the synthesis of chiral amines via asymmetric transfer hydrogenation.[3]

Step 1: Imine Formation

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3'-fluoroacetophenone (1 equivalent) and an appropriate chiral amine (e.g., (S)-(-)-α-methylbenzylamine, 1.1 equivalents) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed.

  • Upon completion, cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude imine.

Step 2: Asymmetric Transfer Hydrogenation

  • In a separate flask under an inert atmosphere, prepare the catalyst solution by dissolving a rhodium or ruthenium precursor and the chosen chiral ligand in a suitable solvent (e.g., dichloromethane or toluene).

  • In another flask, dissolve the crude imine in a mixture of formic acid and triethylamine (as the hydrogen source).

  • Add the catalyst solution to the imine solution at room temperature.

  • Stir the reaction mixture at the appropriate temperature (this may range from room temperature to elevated temperatures) for a specified time (typically several hours to a day).

  • Monitor the reduction progress by TLC or GC.

Step 3: Work-up and Purification

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[3]

  • Extract the product with an organic solvent such as diethyl ether or ethyl acetate.[3]

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.[3]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[3]

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.[3]

Step 4: Chiral Purity Analysis

  • Determine the enantiomeric excess of the final product using chiral HPLC or chiral GC.[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Asymmetric Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Start: 3-Fluoroacetophenone imine_formation Imine Formation (Chiral Amine, Acid Catalyst) start->imine_formation transfer_hydrogenation Asymmetric Transfer Hydrogenation (Chiral Catalyst, H-source) imine_formation->transfer_hydrogenation quench Quench Reaction (aq. NaHCO3) transfer_hydrogenation->quench extraction Extraction (Organic Solvent) quench->extraction purification Purification (Column Chromatography) extraction->purification chiral_analysis Chiral Purity Analysis (Chiral HPLC/GC) purification->chiral_analysis final_product Final Product: Enantiopure this compound chiral_analysis->final_product

Caption: Workflow for the asymmetric synthesis of this compound.

Troubleshooting Logic for Low Enantiomeric Excess

troubleshooting_low_ee cluster_analytical Analytical Method Validation cluster_reagents Reagent & Catalyst Purity cluster_conditions Reaction Condition Optimization start Low Enantiomeric Excess Observed validate_hplc Validate Chiral HPLC/GC Method start->validate_hplc Is the analytical method validated? check_resolution Check Resolution (Rs > 1.5) validate_hplc->check_resolution check_accuracy Check Accuracy with Standard check_resolution->check_accuracy check_linearity Check Detector Linearity check_accuracy->check_linearity check_reagents Scrutinize Reagent Purity check_linearity->check_reagents Method Validated purify_substrate Purify Substrate check_reagents->purify_substrate use_anhydrous_solvents Use Anhydrous Solvents check_reagents->use_anhydrous_solvents verify_catalyst Verify Catalyst Integrity check_reagents->verify_catalyst optimize_conditions Optimize Reaction Conditions verify_catalyst->optimize_conditions Reagents Pure screen_temp Screen Temperature Range optimize_conditions->screen_temp screen_solvents Screen Solvents optimize_conditions->screen_solvents vary_catalyst_loading Vary Catalyst Loading optimize_conditions->vary_catalyst_loading solution Optimized Enantiomeric Excess vary_catalyst_loading->solution Conditions Optimized

Caption: Troubleshooting decision tree for addressing low enantiomeric excess.

References

Common side-reactions in the synthesis of 1-(3-Fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Fluorophenyl)ethanamine.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, focusing on prevalent side-reactions and offering potential solutions.

Reductive Amination of 3-Fluoroacetophenone

Reductive amination is a widely used method for the synthesis of this compound, typically proceeding via the reaction of 3-fluoroacetophenone with an amine source, followed by reduction of the intermediate imine.

Question 1: My reaction yield is low. What are the common causes and how can I improve it?

Answer: Low yields in the reductive amination of 3-fluoroacetophenone can arise from several factors:

  • Incomplete Imine Formation: The initial condensation of 3-fluoroacetophenone and the amine source (e.g., ammonia, ammonium salt) to form the imine is an equilibrium process. To drive the reaction forward, it is crucial to remove the water formed as a byproduct.

    • Troubleshooting:

      • Use a Dean-Stark apparatus to azeotropically remove water if the solvent is appropriate (e.g., toluene).

      • Add a dehydrating agent, such as molecular sieves (3Å or 4Å), to the reaction mixture.

  • Sub-optimal pH: The pH of the reaction medium is critical. A weakly acidic environment (pH 4-6) is generally optimal for imine formation. If the pH is too low, the amine nucleophile will be protonated and non-nucleophilic. If the pH is too high, the carbonyl group will not be sufficiently activated by protonation.

    • Troubleshooting:

      • Use a buffer system or add a catalytic amount of a weak acid, such as acetic acid.

  • Choice of Reducing Agent: The timing of the reduction is key. Some reducing agents can prematurely reduce the starting ketone.

    • Troubleshooting:

      • Employ a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which preferentially reduce the protonated imine (iminium ion) over the ketone.

      • If using a stronger reducing agent like sodium borohydride (NaBH₄), it is best to perform the reaction in a stepwise manner: first, form the imine, and then add the reducing agent.

Question 2: I am observing a significant amount of 1-(3-fluorophenyl)ethanol as a byproduct. How can I prevent this?

Answer: The formation of 1-(3-fluorophenyl)ethanol is a result of the direct reduction of the starting material, 3-fluoroacetophenone.

  • Troubleshooting:

    • As mentioned above, use a more selective reducing agent that is less reactive towards ketones. Sodium triacetoxyborohydride is particularly effective in minimizing ketone reduction.

    • Ensure that the imine formation has proceeded sufficiently before introducing a strong reducing agent like sodium borohydride.

Question 3: My product is contaminated with a secondary amine, bis(1-(3-fluorophenyl)ethyl)amine. How can I minimize its formation?

Answer: The formation of the secondary amine is a common side-reaction known as over-alkylation. The primary amine product is nucleophilic and can react with another molecule of the imine intermediate, which is then reduced.

  • Troubleshooting:

    • Use a large excess of the ammonia source to outcompete the primary amine product in reacting with the imine.

    • Maintain a lower reaction temperature to decrease the rate of the second amination.

    • A stepwise procedure, where the imine is formed and then reduced in a separate step, can also help minimize the formation of the secondary amine.

Leuckart Reaction

The Leuckart reaction is another classical method for reductive amination, using formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and the nitrogen source. High temperatures are typically required.

Question 4: The Leuckart reaction is giving me a low yield and a complex mixture of products. What are the likely issues?

Answer: The Leuckart reaction is sensitive to reaction conditions, and deviations can lead to multiple side products.

  • Temperature Control: The reaction requires high temperatures (often 120-185 °C), but excessive heat can lead to decomposition and the formation of tarry byproducts.

    • Troubleshooting:

      • Carefully control the reaction temperature using an oil bath and a temperature controller.

      • Optimize the temperature for your specific setup; sometimes a slightly lower temperature for a longer duration can improve the yield and purity.

  • Reagent Ratios: The ratio of the ketone to the formamide or ammonium formate is crucial.

    • Troubleshooting:

      • An excess of the formamide/ammonium formate is typically used to drive the reaction. Experiment with different molar ratios to find the optimum for your system.

  • Hydrolysis Step: The initial product of the Leuckart reaction is the N-formyl derivative, which must be hydrolyzed (usually with acid) to yield the primary amine. Incomplete hydrolysis will result in a lower yield of the desired product.

    • Troubleshooting:

      • Ensure complete hydrolysis by using a sufficient concentration of acid (e.g., HCl) and adequate heating time. Monitor the hydrolysis by TLC or GC to ensure the disappearance of the formyl intermediate.

Asymmetric Synthesis

For the synthesis of enantiomerically pure (R)- or (S)-1-(3-Fluorophenyl)ethanamine, asymmetric methods like asymmetric transfer hydrogenation are employed.

Question 5: My chiral product has a low enantiomeric excess (ee). What could be the cause?

Answer: Low enantiomeric excess can result from issues with the catalyst, reaction conditions, or racemization of the product.

  • Catalyst Activity: The chiral catalyst (e.g., a chiral ruthenium or rhodium complex) is the source of enantioselectivity.

    • Troubleshooting:

      • Ensure the catalyst is pure and handled under an inert atmosphere if it is air- or moisture-sensitive.

      • Use the correct catalyst loading; too little may result in a slow and unselective reaction.

  • Reaction Conditions: Temperature and the hydrogen donor can influence the enantioselectivity.

    • Troubleshooting:

      • Perform the reaction at the recommended temperature. Higher temperatures can sometimes decrease enantioselectivity.

      • Ensure the hydrogen donor (e.g., isopropanol, formic acid/triethylamine mixture) is of high purity.

  • Racemization: The chiral amine product may racemize under certain conditions.

    • Troubleshooting:

      • Avoid harsh acidic or basic conditions during workup and purification.

      • Analyze the enantiomeric excess of the crude product to determine if racemization is occurring during the reaction or during purification.

Quantitative Data Summary

The following table summarizes typical yields and impurity levels for different synthetic routes. Note that these values are illustrative and can vary significantly based on reaction scale, purity of reagents, and specific reaction conditions.

Synthesis RouteParameterTypical ValueKey Side Products
Reductive Amination Product Yield60-85%1-(3-fluorophenyl)ethanol (5-15%), Bis(1-(3-fluorophenyl)ethyl)amine (<5%)
Purity (crude)80-95%
Leuckart Reaction Product Yield40-70%N-formyl-1-(3-fluorophenyl)ethanamine (intermediate), various high molecular weight byproducts
Purity (after hydrolysis)70-90%
Asymmetric Transfer Hydrogenation Product Yield85-95%Residual starting imine, small amounts of reduced ketone
Enantiomeric Excess (ee)>95%

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Borohydride

Objective: To synthesize this compound from 3-fluoroacetophenone via a two-step, one-pot reductive amination.

Materials:

  • 3-Fluoroacetophenone

  • Ammonium acetate

  • Methanol

  • Sodium borohydride

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 3-fluoroacetophenone (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in methanol. Stir the mixture at room temperature for 2-4 hours to allow for imine formation. Monitor the reaction by TLC or GC-MS.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise, keeping the temperature below 10 °C.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of water.

  • Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water and make the solution basic (pH > 10) with NaOH solution. Extract the aqueous layer with diethyl ether (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by distillation under reduced pressure.

Protocol 2: Asymmetric Transfer Hydrogenation

Objective: To synthesize enantiomerically enriched (S)-1-(3-Fluorophenyl)ethanamine.

Materials:

  • Pre-formed N-(1-(3-fluorophenyl)ethylidene)benzenesulfonamide (or other suitable imine)

  • Chiral Ruthenium catalyst (e.g., (S,S)-Ts-DPEN-Ru)

  • Formic acid/triethylamine azeotropic mixture (5:2)

  • Acetonitrile

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a Schlenk flask under an argon atmosphere, dissolve the starting imine (1.0 eq) and the chiral ruthenium catalyst (e.g., 0.01 eq) in acetonitrile.

  • Hydrogenation: Add the formic acid/triethylamine mixture (2.0 eq) and heat the reaction at the temperature specified for the chosen catalyst (e.g., 40-60 °C) for several hours until the reaction is complete (monitor by TLC or HPLC).

  • Workup: Cool the reaction mixture to room temperature and quench with saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel. The enantiomeric excess should be determined by chiral HPLC analysis.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Reductive Amination

G start Low Yield in Reductive Amination check_imine Check Imine Formation (TLC/GC-MS) start->check_imine incomplete_imine Incomplete Imine Formation check_imine->incomplete_imine solution_water Remove Water (Dean-Stark/Drying Agent) incomplete_imine->solution_water Yes solution_ph Optimize pH (4-6) (Add weak acid) incomplete_imine->solution_ph Yes check_ketone Check for Ketone Reduction (TLC/GC-MS) incomplete_imine->check_ketone No final_yield Improved Yield solution_water->final_yield solution_ph->final_yield ketone_reduced Significant Ketone Reduction check_ketone->ketone_reduced solution_reductant Use Milder Reductant (NaBH(OAc)3 / NaBH3CN) ketone_reduced->solution_reductant Yes solution_stepwise Perform Stepwise Addition (Form imine, then reduce) ketone_reduced->solution_stepwise Yes ketone_reduced->final_yield No solution_reductant->final_yield solution_stepwise->final_yield

Caption: Troubleshooting workflow for low yield in reductive amination.

Signaling Pathway of Over-alkylation Side-Reaction

G ketone 3-Fluoroacetophenone imine Imine Intermediate ketone->imine + Ammonia ammonia Ammonia primary_amine This compound (Product) imine->primary_amine + Reducing Agent secondary_amine_imine Secondary Imine Intermediate primary_amine->secondary_amine_imine + Imine Intermediate secondary_amine Bis(1-(3-fluorophenyl)ethyl)amine (Side-Product) secondary_amine_imine->secondary_amine + Reducing Agent reductant Reducing Agent

Troubleshooting chiral HPLC separation of fluorinated amine enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chiral HPLC Separation of Fluorinated Amine Enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the chiral separation of fluorinated amines.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your chiral HPLC experiments.

Problem 1: Poor or No Enantiomeric Resolution

Symptoms:

  • A single, sharp peak is observed after 30 minutes.[1]

  • Enantiomers are not baseline-separated.

Possible Causes & Solutions:

CauseSolutionDetails
Inappropriate Chiral Stationary Phase (CSP) Screen different CSPs.The interaction between the analyte and the CSP is crucial for chiral recognition.[2] Polysaccharide-based (amylose and cellulose derivatives) and macrocyclic glycopeptide columns are often effective for amines.[1][3][4] For primary amines, crown-ether based CSPs can be highly selective.[5][6]
Suboptimal Mobile Phase Composition Optimize the mobile phase.Systematically vary the organic modifier (e.g., isopropanol, ethanol) and its concentration. Introduce acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) additives to improve peak shape and selectivity.[7][8]
Incorrect Flow Rate Adjust the flow rate.Chiral separations often benefit from lower flow rates (e.g., 0.2 - 0.5 mL/min for a 4.6 mm ID column), as this can increase efficiency and improve resolution.[1][9][10]
Unfavorable Temperature Optimize the column temperature.Decreasing the temperature generally enhances chiral selectivity by strengthening weaker bonding forces.[1] However, the effect can be unpredictable, so screening a range of temperatures (e.g., 15°C, 25°C, 40°C) is recommended.[8][10] Increased temperature can sometimes improve peak shape and efficiency.[1][8]
Problem 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks where the latter half is broader than the first.[11]

  • "Shark fin" or "sailboat" peak shape.[12]

Possible Causes & Solutions:

CauseSolutionDetails
Secondary Interactions with Residual Silanols Add a basic modifier.For basic compounds like amines, strong interactions with acidic silanol groups on the silica surface are a primary cause of tailing.[13][14] Adding a small amount of a basic additive like DEA (e.g., 0.1%) to the mobile phase can mask these sites and improve peak symmetry.[10]
Inappropriate Mobile Phase pH Lower the mobile phase pH.Operating at a lower pH (e.g., below 3) can protonate the silanol groups, reducing their interaction with the protonated amine analyte.[12][13][15]
Column Overload Reduce sample concentration.Injecting too much sample can saturate the stationary phase, leading to peak distortion.[15]
Column Degradation Use a guard column or a new column.Over time, columns can degrade, leading to poor peak shapes. A guard column can help protect the analytical column. If performance does not improve after flushing, the column may need to be replaced.[15][16]
Problem 3: Poor Peak Shape (Broadening)

Symptoms:

  • Peaks are wider than expected, leading to decreased resolution and sensitivity.

Possible Causes & Solutions:

CauseSolutionDetails
Extra-Column Volume Minimize tubing length and diameter.Long or wide-bore tubing between the injector, column, and detector can cause band broadening. Use narrow internal diameter tubing to reduce dead volume.[14]
Sample Solvent Effects Dissolve the sample in the mobile phase.If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak distortion. Whenever possible, use the mobile phase as the sample solvent.[17]
Column Equilibration Ensure proper column equilibration.Allow at least 10-20 column volumes of the mobile phase to pass through the column before injection to ensure a stable baseline and reproducible results.[1] Some columns, like CHIROBIOTIC, may require longer equilibration times.[1]

Frequently Asked Questions (FAQs)

Q1: Which chiral stationary phase (CSP) should I try first for my fluorinated amine?

A: A good starting point is to screen a few different types of CSPs. Polysaccharide-based columns, such as those with amylose or cellulose derivatives (e.g., Chiralpak® IA, IB, IC, IG or Chiralcel® OD, OJ), are widely applicable.[3][18] For primary amines, crown ether-based columns like Crownpak® CR-I(+) have shown excellent results.[5] Macrocyclic glycopeptide phases (e.g., Astec CHIROBIOTIC®) are also a good option, particularly for polar and ionic analytes.[1]

Q2: How do I choose the initial mobile phase for screening?

A: It is recommended to screen your analyte with a set of standard mobile phases in different modes:

  • Normal Phase: Hexane/Ethanol or Hexane/Isopropanol mixtures (e.g., 90:10, 80:20).[7][17]

  • Polar Organic Mode: Acetonitrile/Methanol.[7]

  • Reversed-Phase: Acetonitrile/Water or Methanol/Water with a buffer or additive.[7]

For amines, adding a basic modifier like DEA (0.1-0.2%) is often necessary to obtain good peak shapes.[10]

Q3: Can derivatization help in separating my fluorinated amine enantiomers?

A: Yes, if direct separation is challenging, derivatization can be a viable strategy. Derivatizing the amine group with a chiral derivatizing agent creates diastereomers that can be separated on a standard achiral column.[19] Alternatively, derivatization with an achiral reagent like trifluoroacetic anhydride can alter the analyte's properties to improve its interaction with a chiral stationary phase.[20] However, this adds extra steps to sample preparation and requires careful validation.[19]

Q4: When should I consider using Supercritical Fluid Chromatography (SFC) instead of HPLC?

A: SFC is a powerful alternative to HPLC for chiral separations, especially for primary amines.[5][7] It often provides faster separations and improved peak shapes. If you are facing challenges with peak tailing or long analysis times in HPLC, SFC is worth considering if the instrumentation is available.

Q5: My resolution is good, but the peaks are still tailing slightly. What can I do to fine-tune the separation?

A: For minor peak tailing, especially with basic compounds like amines, consider the following adjustments:

  • Optimize the additive concentration: Slightly increase or decrease the concentration of your basic additive (e.g., from 0.1% to 0.15% DEA).

  • Adjust the temperature: A small change in temperature can sometimes improve peak symmetry.[1]

  • Fine-tune the mobile phase composition: A small change in the ratio of your organic modifiers can impact peak shape.

Q6: Can the separation of fluorinated amines be different from their non-fluorinated analogs?

A: Yes, fluorine substitution can significantly alter the electronic properties and conformation of a molecule, which can change its interaction with the chiral stationary phase. For fluorinated compounds, a unique approach is to use a standard hydrocarbon-based column (like C8 or C18) with a fluorinated eluent (like trifluoroethanol).[21][22][23] This "hetero-pairing" can lead to optimal separation.[22][23]

Quantitative Data Summary

Table 1: Recommended Starting Conditions for Chiral Column Screening
Chiral Stationary Phase (CSP) TypeRecommended ColumnsTypical Mobile PhasesAdditives for Amines
Polysaccharide-Based Chiralpak® IA, IB, IC, IG[18] Chiralcel® OD, OJ[18]Normal Phase: Hexane/IPA (90/10, v/v)[17] Polar Organic: ACN/MeOH (90/10, v/v)[7] Reversed-Phase: ACN/Water with 0.1% TFA[21]0.1% DEA or TEA[7][10]
Crown Ether-Based Crownpak® CR-I(+)[5]Reversed-Phase: Acidic aqueous conditions[7]Perchloric acid solution
Macrocyclic Glycopeptide Astec® CHIROBIOTIC® V, T[1]Polar Ionic: 100% MeOH with 0.1% TFA/TEA[2] Reversed-Phase: ACN/Water with bufferAmmonium acetate, TFA/TEA
Cyclofructan-Based LARIHC™[7]SFC: CO2/MeOH with 0.3-0.2% (v/v) TFA-TEA[7]TFA/TEA[7]

Experimental Protocols

Protocol 1: Chiral Stationary Phase (CSP) and Mobile Phase Screening

This protocol outlines a systematic approach to identify a suitable separation method for a new chiral fluorinated amine.

  • Select Chiral Stationary Phases (CSPs): Choose 2-3 columns based on the recommendations in Table 1. A good starting set would be one amylose-based CSP, one cellulose-based CSP, and one macrocyclic glycopeptide CSP.[10]

  • Prepare Mobile Phases: Prepare the three starting mobile phases as described in Table 1 (Normal Phase, Polar Organic, and Reversed-Phase). Ensure all solvents are HPLC grade and are properly degassed.[17]

  • Initial Screening Conditions:

    • Flow Rate: 1.0 mL/min for a standard 4.6 mm I.D. column.[9]

    • Temperature: 25 °C.[10]

    • Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm).[17]

  • Screening Procedure:

    • Equilibrate the first column with the first mobile phase until a stable baseline is achieved (at least 10-20 column volumes).[1]

    • Inject a solution of the racemic fluorinated amine.

    • If no separation is observed after 30 minutes, switch to the next mobile phase.[1]

    • Repeat for all selected mobile phases and columns.

  • Evaluation: Analyze the chromatograms for any signs of peak separation (e.g., peak broadening, shoulder peaks, or partial separation). The conditions that show the most promise will be used for method optimization.

Protocol 2: Method Optimization for a Promising Separation

Once a column and mobile phase combination shows partial separation, use this protocol to improve the resolution.

  • Optimize Mobile Phase Composition:

    • Modifier Ratio: Systematically vary the ratio of the strong solvent in the mobile phase. For example, if using Hexane/IPA (90/10), try 95/5 and 85/15.

    • Additive Concentration: If using an additive (e.g., DEA), vary its concentration (e.g., 0.05%, 0.1%, 0.2%) to improve peak shape and selectivity.[8]

  • Optimize Flow Rate:

    • Decrease the flow rate in increments (e.g., from 1.0 mL/min to 0.8, 0.5, and 0.2 mL/min).[1][10]

    • Observe the effect on resolution (Rs). Lower flow rates often increase resolution but also increase analysis time.[10]

  • Optimize Temperature:

    • Analyze the sample at different column temperatures (e.g., 15°C, 25°C, 40°C).[10]

    • The effect of temperature can be complex; both increased and decreased temperatures can improve separation depending on the specific interaction.[1][8]

  • Evaluate and Finalize:

    • For each tested condition, calculate the resolution (Rs), selectivity (α), and tailing factor.

    • Select the set of conditions that provides baseline resolution (Rs ≥ 1.5) with good peak shape in the shortest reasonable analysis time.

Visualizations

Troubleshooting_Workflow cluster_start Initial Observation cluster_csp Column Selection cluster_mobile_phase Mobile Phase Optimization cluster_conditions Parameter Adjustment cluster_peak_shape Peak Shape Issues cluster_end Resolution Start Poor or No Separation CheckCSP Is the CSP appropriate? Start->CheckCSP ScreenCSPs Action: Screen Polysaccharide, Macrocyclic Glycopeptide, & Crown Ether CSPs CheckCSP->ScreenCSPs No CheckMP Is the Mobile Phase optimized? CheckCSP->CheckMP Yes ScreenCSPs->CheckMP OptimizeMP Action: Vary modifier ratio. Add/adjust acidic/basic additives. CheckMP->OptimizeMP No CheckConditions Are other parameters optimal? CheckMP->CheckConditions Yes OptimizeMP->CheckConditions AdjustConditions Action: Decrease flow rate. Optimize temperature. CheckConditions->AdjustConditions No CheckTailing Is there peak tailing? CheckConditions->CheckTailing Yes AdjustConditions->CheckTailing FixTailing Action: Add basic modifier (DEA). Lower mobile phase pH. CheckTailing->FixTailing Yes Success Baseline Resolution Achieved CheckTailing->Success No FixTailing->Success

Caption: Troubleshooting workflow for chiral HPLC separation.

Caption: Logical flow of chiral method development.

References

Technical Support Center: Synthesis of 1-(3-Fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(3-Fluorophenyl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the reductive amination of 3'-fluoroacetophenone. This two-step, one-pot reaction involves the formation of an imine intermediate from 3'-fluoroacetophenone and an amine source, followed by its reduction to the target amine.[1][2]

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials are 3'-fluoroacetophenone and an amine source, which is typically ammonia or an ammonia equivalent like ammonium acetate. A reducing agent is also crucial. Common choices include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), and sodium borohydride (NaBH₄).[3] The reaction is typically carried out in a protic solvent like methanol or ethanol.

Q3: How can I achieve a specific stereoisomer (e.g., (S)-1-(3-Fluorophenyl)ethanamine)?

A3: To synthesize a specific enantiomer, an asymmetric synthesis approach is required. This can be achieved by using a chiral auxiliary, a chiral catalyst, or through biocatalysis with enzymes like reductive aminases. These methods introduce stereoselectivity during the reduction of the imine intermediate.

Q4: What are the main challenges in this synthesis that can lead to low yields?

A4: Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete imine formation: The equilibrium between the ketone and the imine may not favor the imine.

  • Side reactions: The primary side reaction is the reduction of the starting ketone (3'-fluoroacetophenone) to the corresponding alcohol (1-(3-fluorophenyl)ethanol). Over-alkylation of the product amine is also a possibility, though less common when synthesizing a primary amine.

  • Suboptimal reaction conditions: Parameters such as temperature, pH, and reaction time can significantly impact the yield.

  • Impure reagents or solvents: The presence of water or other impurities can interfere with the reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction: The reaction may not have gone to completion. 2. Reduction of starting material: The reducing agent may be reducing the 3'-fluoroacetophenone to 1-(3-fluorophenyl)ethanol. 3. Suboptimal pH: The pH of the reaction mixture can affect the rate of imine formation and the selectivity of the reducing agent.1. Monitor reaction progress: Use TLC or GC-MS to monitor the consumption of the starting material. Extend the reaction time if necessary. 2. Choose a selective reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally more selective for the imine over the ketone. If using NaBH₄, ensure imine formation is complete before adding the reducing agent. 3. Adjust pH: Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without deactivating the amine nucleophile.[4]
Presence of 1-(3-fluorophenyl)ethanol impurity The reducing agent is not selective enough and is reducing the starting ketone.* Use a milder and more selective reducing agent like NaBH(OAc)₃.[5] * If using NaBH₄, add it portion-wise at a low temperature (0 °C) after confirming imine formation is complete.
Difficult Purification The product and unreacted starting materials or byproducts have similar polarities, making separation by column chromatography challenging.* Acid-base extraction: Before chromatographic purification, perform an acid-base workup. The basic amine product can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product extracted with an organic solvent. * Optimize chromatography: Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes) and different stationary phases.
Reaction is sluggish or does not start 1. Low quality of reagents: Impurities in the starting materials or solvents. 2. Low reaction temperature: Some reductive aminations require heating to proceed at a reasonable rate.1. Use high-purity reagents: Ensure all starting materials and solvents are of high purity and anhydrous where necessary. 2. Increase temperature: Gently heat the reaction mixture (e.g., to 40-50 °C) and monitor the progress.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentKey CharacteristicsCommon SolventsPotential Issues
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for imines over ketones. Tolerates a wide range of functional groups.[2][3][5]Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[3]Moisture-sensitive.
Sodium Cyanoborohydride (NaBH₃CN) Effective at neutral or slightly acidic pH. Stable in protic solvents.[3]Methanol (MeOH), Ethanol (EtOH)[3]Toxic; can generate cyanide gas, requiring careful handling.
Sodium Borohydride (NaBH₄) Stronger reducing agent. Can reduce both the imine and the starting ketone.Methanol (MeOH), Ethanol (EtOH)Less selective; may lead to the formation of alcohol byproduct if not used carefully.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is often preferred due to the high selectivity of the reducing agent.

  • Imine Formation:

    • In a round-bottom flask, dissolve 3'-fluoroacetophenone (1.0 eq.) and ammonium acetate (10 eq.) in methanol (5-10 mL per mmol of ketone).

    • Stir the mixture at room temperature for 1-2 hours.

  • Reduction:

    • To the stirred solution, add sodium triacetoxyborohydride (1.5 eq.) portion-wise at room temperature.

    • Continue stirring at room temperature and monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Leuckart Reaction

The Leuckart reaction is a classic method for reductive amination that uses formic acid or its derivatives as both the reducing agent and the amine source.[6]

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, combine 3'-fluoroacetophenone (1.0 eq.) and a large excess of ammonium formate (e.g., 5-10 eq.) or formamide.[6]

    • If using ammonium formate, the reaction can be heated to 160-185 °C.[6]

  • Reaction and Hydrolysis:

    • Heat the mixture for several hours until the reaction is complete (monitor by TLC or GC).

    • Cool the reaction mixture and add hydrochloric acid to hydrolyze the intermediate formamide.

    • Heat the mixture under reflux for an additional 1-2 hours.

  • Work-up and Purification:

    • After cooling, make the solution basic with a strong base (e.g., NaOH).

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over a suitable drying agent.

    • Remove the solvent under reduced pressure.

    • Purify the product by distillation or column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start 3'-fluoroacetophenone + Amine Source imine Imine Formation (e.g., MeOH, RT, 1-2h) start->imine reduction Reduction (e.g., NaBH(OAc)3, RT, 12-24h) imine->reduction quench Quench Reaction (aq. NaHCO3) reduction->quench extract Extraction (Ethyl Acetate) quench->extract purify Column Chromatography extract->purify end_product This compound purify->end_product analysis Characterization (NMR, GC-MS, etc.) end_product->analysis

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_product Side Product Formation? (e.g., alcohol) start->side_product conditions Suboptimal Conditions? start->conditions monitor Monitor with TLC/GC-MS Extend Reaction Time incomplete_rxn->monitor Yes reagent Use Selective Reducing Agent (e.g., NaBH(OAc)3) side_product->reagent Yes optimize Optimize pH, Temperature, and Reagent Stoichiometry conditions->optimize Yes

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Purification strategies for 1-(3-Fluorophenyl)ethanamine from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-(3-Fluorophenyl)ethanamine from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in a crude reaction mixture of this compound synthesized via reductive amination of 3'-fluoroacetophenone?

A1: Common impurities in the crude product include unreacted starting materials like 3'-fluoroacetophenone, the intermediate imine, and the corresponding alcohol, 1-(3-fluorophenyl)ethanol, formed from the reduction of the ketone. If the synthesis is not enantioselective, the undesired enantiomer will be a significant impurity.

Q2: What is the initial step for working up the reaction mixture after synthesis?

A2: A standard aqueous work-up is the recommended first step. This typically involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate, followed by extraction of the product into an organic solvent such as ethyl acetate or diethyl ether. The combined organic layers are then washed with brine, dried over an anhydrous salt like magnesium sulfate, and concentrated under reduced pressure to yield the crude product.[1]

Q3: How can I separate the two enantiomers of this compound?

A3: Chiral resolution through the formation of diastereomeric salts is a widely used and effective method.[2][3] This process involves reacting the racemic amine with a chiral resolving agent, such as (+)-tartaric acid, to form two diastereomeric salts. These salts have different physical properties, including solubility, which allows for their separation by fractional crystallization.[2][3][4]

Q4: Which analytical techniques are suitable for determining the purity and enantiomeric excess of the final product?

A4: The chemical purity of this compound can be assessed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The enantiomeric excess (e.e.) is best determined using chiral HPLC or chiral GC.

Troubleshooting Guides

Problem 1: Low Yield After Aqueous Work-up
Possible CauseSuggested Solution
Incomplete extraction of the amine product.The amine is more soluble in the organic phase at a higher pH. Ensure the aqueous layer is basic before extraction. Perform multiple extractions with the organic solvent to maximize recovery.
Formation of a stable emulsion during extraction.To break the emulsion, add a small amount of brine to the separatory funnel.
Loss of product during solvent evaporation.This compound is a relatively volatile liquid. Use a rotary evaporator with controlled temperature and pressure to avoid significant product loss.
Problem 2: Ineffective Purification by Column Chromatography
Possible CauseSuggested Solution
Poor separation of the product from impurities.The choice of eluent is critical. A gradient of ethyl acetate in hexanes is a good starting point.[1] Optimize the solvent system using Thin-Layer Chromatography (TLC) before running the column. For basic amines that show tailing on silica gel, adding a small amount of a volatile amine like triethylamine (e.g., 0.1-1%) to the eluent can improve the peak shape.
The column was overloaded with the crude material.Reduce the amount of crude product loaded onto the column relative to the amount of silica gel. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Improperly packed column.Ensure the silica gel is packed uniformly to prevent channeling, which leads to poor separation.
Problem 3: Challenges in Chiral Resolution by Diastereomeric Salt Crystallization
Possible CauseSuggested Solution
No crystal formation after adding the resolving agent.The choice of solvent is crucial.[2] Screen different solvents to find one where the diastereomeric salts have limited and differing solubilities. If the salt is too soluble, try a less polar solvent or a solvent mixture. If it is insoluble, use a more polar solvent.[2] Supersaturation is necessary for crystallization; this can be achieved by slow cooling, partial solvent evaporation, or the addition of an anti-solvent.[2] Scratching the inside of the flask or adding a seed crystal can help induce crystallization.[2]
The purity of the resolved enantiomer is low.The precipitated diastereomeric salt can be recrystallized from a suitable solvent to improve its purity. Ensure the crystals are washed with a small amount of cold crystallization solvent to remove the mother liquor containing the other diastereomer.[2]
Difficulty in breaking the diastereomeric salt to recover the free amine.After isolating the desired diastereomeric salt, it needs to be treated with a base (e.g., aqueous NaOH) to liberate the free amine, which can then be extracted with an organic solvent.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₁₀FN
Molecular Weight139.17 g/mol [5]
AppearanceLiquid[1]
Boiling PointNot specified
Density~1.063 g/cm³ (Predicted)[1]

Table 2: Summary of Purification Parameters

Purification MethodKey ParametersExpected Outcome
Aqueous Work-up Extraction with ethyl acetate, wash with brine, dry over MgSO₄.Crude product, removal of water-soluble impurities.
Column Chromatography Stationary Phase: Silica gelEluent: Gradient of ethyl acetate in hexanes.Chemically pure racemic amine.
Chiral Resolution Resolving Agent: (+)-Tartaric acidSolvent: MethanolSeparation of enantiomers.

Experimental Protocols

Protocol 1: General Aqueous Work-up
  • Once the reaction is complete, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.[1]

Protocol 2: Purification by Flash Column Chromatography
  • Prepare a silica gel slurry in the initial eluent (e.g., 98:2 hexanes:ethyl acetate).

  • Pack a glass column with the slurry to the desired height.

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the eluent should be gradually increased.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified racemic this compound.

Protocol 3: Chiral Resolution by Diastereomeric Salt Formation

This protocol is adapted from the resolution of the structurally similar α-methylbenzylamine.[4]

  • Dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol in a 250-mL Erlenmeyer flask. Gentle heating may be required to fully dissolve the acid.[4]

  • In a separate container, weigh out the racemic this compound (an equimolar amount to the tartaric acid).

  • Slowly add the racemic amine to the tartaric acid solution with swirling. The mixture will likely warm up.

  • Allow the solution to cool to room temperature, and then place it in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • To liberate the free amine, dissolve the collected salt in water and add an aqueous solution of a strong base (e.g., 2 M NaOH) until the solution is basic.

  • Extract the liberated enantiomerically enriched amine with an organic solvent (e.g., diethyl ether, 3 x 30 mL).

  • Dry the combined organic extracts over anhydrous potassium carbonate, filter, and carefully remove the solvent under reduced pressure to obtain the resolved amine.

  • The enantiomeric excess of the product should be determined by chiral HPLC or GC.

Visualizations

PurificationWorkflow crude_mixture Crude Reaction Mixture workup Aqueous Work-up (Quench, Extract, Dry, Concentrate) crude_mixture->workup racemic_product Crude Racemic Product workup->racemic_product chromatography Column Chromatography (Silica Gel) racemic_product->chromatography chiral_resolution Chiral Resolution (Diastereomeric Salt Formation) racemic_product->chiral_resolution pure_racemate Pure Racemic Amine chromatography->pure_racemate diastereomeric_salts Diastereomeric Salts chiral_resolution->diastereomeric_salts separation Fractional Crystallization diastereomeric_salts->separation salt_A Less Soluble Salt separation->salt_A salt_B More Soluble Salt (in mother liquor) separation->salt_B liberation_A Liberate Free Amine (Base Treatment) salt_A->liberation_A liberation_B Liberate Free Amine (Base Treatment) salt_B->liberation_B enantiomer_A Enantiomer A liberation_A->enantiomer_A enantiomer_B Enantiomer B liberation_B->enantiomer_B

Caption: General purification workflow for this compound.

PurificationDecisionTree decision decision start Crude Product q1 Are non-chiral impurities present? start->q1 chromatography Perform Column Chromatography q1->chromatography Yes q2 Is enantiomeric separation required? q1->q2 No chromatography->q2 racemic_product Pure Racemic Product q2->racemic_product No chiral_resolution Perform Chiral Resolution q2->chiral_resolution Yes enantiopure_product Enantiopure Product chiral_resolution->enantiopure_product

Caption: Decision tree for selecting a purification strategy.

ChiralResolution process process racemic_amine Racemic Amine ((R)-Amine + (S)-Amine) salt_formation Salt Formation racemic_amine->salt_formation resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->salt_formation diastereomers Mixture of Diastereomeric Salts ((R)-Amine-(+)-Tartrate & (S)-Amine-(+)-Tartrate) salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomer (Crystals) crystallization->less_soluble more_soluble More Soluble Diastereomer (in Solution) crystallization->more_soluble base_treatment1 Base Treatment less_soluble->base_treatment1 base_treatment2 Base Treatment more_soluble->base_treatment2 enantiomer1 Pure Enantiomer 1 base_treatment1->enantiomer1 enantiomer2 Pure Enantiomer 2 base_treatment2->enantiomer2

Caption: Principle of chiral resolution by diastereomeric salt formation.

References

Preventing racemization of 1-(3-Fluorophenyl)ethanamine during functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the racemization of 1-(3-Fluorophenyl)ethanamine during functionalization reactions, particularly amide bond formation.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the conversion of an enantiomerically pure compound (containing only one of two mirror-image stereoisomers) into a mixture of equal parts of both enantiomers, rendering it optically inactive. For a chiral building block like this compound, maintaining its specific stereochemistry (e.g., the (S)- or (R)-enantiomer) is often critical for the desired biological activity and efficacy of the final drug candidate. Racemization leads to a loss of stereochemical integrity, resulting in a mixture of diastereomeric products that can be difficult to separate and may have different pharmacological profiles.

Q2: What are the primary mechanisms of racemization during the functionalization of this compound, especially during amide coupling?

A2: The primary mechanism of racemization for chiral amines like this compound during amide coupling involves the formation of an achiral imine intermediate. This can occur under harsh reaction conditions, particularly with elevated temperatures or the presence of certain reagents. Once the achiral imine is formed, it can be attacked by a nucleophile from either side, leading to a racemic mixture of the product.

Another common pathway, particularly when coupling with a carboxylic acid, is through the activation of the carboxylic acid. The activated intermediate can sometimes facilitate the deprotonation of the amine's stereocenter, leading to racemization.

Q3: Which factors are most critical to control to prevent racemization?

A3: The most critical factors to control are:

  • Coupling Reagents and Additives: The choice of coupling reagent is paramount. Some reagents are more prone to causing racemization than others.

  • Base: The type and amount of base used can significantly influence the rate of racemization.

  • Temperature: Higher temperatures generally accelerate racemization.

  • Reaction Time: Prolonged reaction times increase the risk of racemization.

  • Solvent: The polarity of the solvent can also play a role in stabilizing intermediates that may lead to racemization.

Troubleshooting Guides

Problem: Significant loss of enantiomeric excess (% ee) is observed after amide coupling.

This is a common issue when functionalizing chiral benzylic amines. The following troubleshooting guide provides a systematic approach to identify and resolve the source of racemization.

G Troubleshooting Workflow for Racemization cluster_0 Initial Observation cluster_1 Step 1: Evaluate Coupling Reagent & Additives cluster_2 Step 2: Assess Base and Reaction Conditions cluster_3 Step 3: Refine Coupling Protocol cluster_4 Outcome start High Racemization Detected (Low % ee) reagent Are you using a carbodiimide (e.g., EDC, DCC) alone? start->reagent solution1 Add a racemization suppressant like HOBt or HOAt. Consider switching to a uronium/aminium salt (e.g., HATU, HBTU) or phosphonium salt (e.g., PyBOP). reagent->solution1 Yes base Is a strong, non-hindered base (e.g., DIPEA, TEA) being used in excess? reagent->base No solution1->base solution2 Switch to a weaker or more sterically hindered base (e.g., N-methylmorpholine (NMM), 2,4,6-collidine). Use the minimum necessary amount of base. base->solution2 Yes temp Is the reaction run at elevated temperatures? base->temp No solution2->temp solution3 Perform the coupling at a lower temperature (e.g., 0 °C to room temperature). temp->solution3 Yes protocol Is there a long pre-activation time before adding the amine? temp->protocol No solution3->protocol solution4 Minimize pre-activation time. Consider in-situ activation where all components are mixed together. protocol->solution4 Yes end Racemization Minimized (High % ee) protocol->end No solution4->end

Caption: A logical workflow for troubleshooting high racemization levels.

Quantitative Data on Coupling Reagent Performance

Coupling Reagent/AdditiveBaseSolventTemperature (°C)Time (h)Enantiomeric Excess (% ee) of Product
EDC / HOBtDIPEADMF2512>98%
HATUDIPEADMF252>99%
PyBOPDIPEACH2Cl2254>99%
DCC (no additive)TEACH2Cl22512~90%
SOCl2 (via acid chloride)PyridineCH2Cl20 to 253~95%

Data is illustrative and based on typical outcomes for chiral benzylic amines. Actual results may vary based on the specific carboxylic acid and reaction conditions.

Experimental Protocols

Recommended Protocol for Racemization-Free Amide Coupling using HATU

This protocol is designed to minimize racemization during the acylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the carboxylic acid (1.05 eq) and dissolve it in anhydrous DMF.

  • Add this compound (1.0 eq) to the solution.

  • In a separate vial, dissolve HATU (1.1 eq) in anhydrous DMF.

  • Add the HATU solution to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq) at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess of the purified product using chiral High-Performance Liquid Chromatography (HPLC).

G Experimental Workflow for Amide Coupling cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis prep Dissolve Carboxylic Acid and This compound in DMF add_reagents Add HATU solution followed by DIPEA at 0 °C prep->add_reagents stir Stir at room temperature for 2-4h add_reagents->stir monitor Monitor reaction by TLC/LC-MS stir->monitor quench Quench with water monitor->quench extract Extract with organic solvent quench->extract wash Wash with acid, base, and brine extract->wash purify Dry and purify by chromatography wash->purify analyze Determine % ee by chiral HPLC purify->analyze

Caption: A step-by-step workflow for the HATU-mediated amide coupling.

Challenges in the scale-up of 1-(3-Fluorophenyl)ethanamine production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up production of 1-(3-Fluorophenyl)ethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial-scale synthesis methods for this compound?

A1: The most prevalent industrial-scale methods for producing chiral amines like this compound are asymmetric transfer hydrogenation and reductive amination of the corresponding ketone (3'-fluoroacetophenone). Enzymatic synthesis using transaminases is also a viable and increasingly popular green alternative.

Q2: What are the primary challenges when scaling up the reductive amination of 3'-fluoroacetophenone?

A2: Key challenges include managing the exothermic nature of the reaction, controlling the formation of impurities (such as over-alkylation or side reactions from the reducing agent), and ensuring consistent, high enantiomeric excess. Maintaining optimal temperature and pressure, along with the careful selection of the reducing agent and catalyst, are critical for a successful scale-up.

Q3: How can I improve the yield and purity of this compound during scale-up?

A3: To improve yield and purity, focus on optimizing reaction conditions such as temperature, pressure, and solvent. Ensure the purity of your starting materials, particularly the 3'-fluoroacetophenone. Employing a suitable catalyst and ensuring its efficient mixing is crucial. During work-up, proper extraction and purification techniques, such as distillation or crystallization of a salt form, are essential to isolate a high-purity product.

Q4: What are the safety considerations for the large-scale production of this compound?

A4: this compound is a corrosive and flammable liquid. Large-scale production requires a well-ventilated production area with appropriate fire suppression systems. Personnel should be equipped with personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing. The use of strong reducing agents like sodium borohydride necessitates careful handling and addition to prevent runaway reactions.

Troubleshooting Guide

Problem IDIssuePotential Cause(s)Recommended Solution(s)
SYN-101Low Yield - Incomplete reaction. - Suboptimal reaction temperature or pressure. - Poor quality of starting materials or reagents. - Inefficient mixing at a larger scale.- Monitor reaction progress using in-process controls (e.g., HPLC, GC). - Optimize temperature and pressure based on pilot plant studies. - Qualify all raw materials before use. - Ensure the reactor is equipped with an appropriate agitation system for the scale of the reaction.
SYN-102Low Enantiomeric Excess (ee) - Racemization of the product under reaction or work-up conditions. - Ineffective chiral catalyst or auxiliary. - Incorrect catalyst loading or deactivation.- Evaluate the stability of the product under the reaction conditions. - Screen different chiral catalysts or auxiliaries. - Optimize catalyst loading and ensure an inert atmosphere to prevent deactivation.
SYN-103Formation of Impurities - Over-alkylation leading to secondary amine formation. - Side reactions with the solvent or other reagents. - Decomposition of starting material or product.- Control the stoichiometry of the reactants carefully. - Select a solvent that is inert under the reaction conditions. - Perform a stability study of the product and starting material at the reaction temperature.
PUR-201Difficulty in Purification - Formation of azeotropes with the solvent. - Co-distillation of impurities with the product. - Product is an oil and difficult to handle.- Consider purification via fractional distillation under reduced pressure. - Convert the amine to a crystalline salt (e.g., hydrochloride) for easier purification by recrystallization, followed by liberation of the free base. - Explore chromatographic purification methods for high-purity requirements, though this may be less economical at a very large scale.

Experimental Protocols

Lab-Scale Asymmetric Transfer Hydrogenation of 3'-Fluoroacetophenone Imine

This protocol is adapted from established methodologies for the synthesis of chiral amines.

Materials:

  • 3'-Fluoroacetophenone

  • (S)-(-)-α-Methylbenzylamine

  • Toluene

  • p-Toluenesulfonic acid (catalytic amount)

  • Asymmetric transfer hydrogenation catalyst (e.g., a Ru-based catalyst)

  • Formic acid/triethylamine azeotrope (as the hydrogen source)

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether or ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Imine Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3'-fluoroacetophenone (1 equivalent) and (S)-(-)-α-methylbenzylamine (1.1 equivalents) in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

    • Monitor the reaction by TLC or GC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude imine.

  • Asymmetric Transfer Hydrogenation:

    • Dissolve the crude imine in a suitable solvent under an inert atmosphere.

    • Add the asymmetric transfer hydrogenation catalyst.

    • Add the formic acid/triethylamine azeotrope.

    • Stir the reaction mixture at the appropriate temperature (can range from room temperature to elevated temperatures) for a specified time (typically several hours to a day).

    • Monitor the progress of the reduction by TLC or GC.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel

Identifying and removing impurities from 1-(3-Fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from 1-(3-Fluorophenyl)ethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: Impurities can originate from various stages, including synthesis, storage, and handling. They are typically categorized as organic impurities, which can include starting materials, by-products, intermediates, and degradation products.[1] For this compound, especially when produced via asymmetric transfer hydrogenation of the corresponding imine, common impurities may include:

  • Unreacted Starting Materials: Such as 3'-Fluoroacetophenone.[2]

  • Synthesis Intermediates: Residual imine precursor.[2]

  • Enantiomeric Impurity: The undesired (R)-enantiomer of this compound.[3]

  • By-products: Compounds formed from side reactions during the synthesis.

  • Degradation Products: Arising from exposure to incompatible materials like strong acids, acid chlorides, or oxidizing agents.[4]

Q2: Which analytical techniques are recommended for identifying impurities in my sample?

A2: A multi-technique approach is often necessary for comprehensive impurity profiling.[1]

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for separating and quantifying impurities. For chiral amines, specialized chiral columns are necessary to determine enantiomeric purity (ee%).[5][6]

  • Mass Spectrometry (MS): Often coupled with HPLC or GC (LC-MS or GC-MS), this technique provides molecular weight information that is crucial for identifying unknown impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the impurities, confirming their identity.[1]

Q3: How can I remove the undesired (R)-enantiomer from my (S)-1-(3-Fluorophenyl)ethanamine sample?

A3: Removing the undesired enantiomer requires a chiral separation technique. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful methods for separating enantiomers.[7][8] Preparative chiral chromatography can be used to isolate the desired (S)-enantiomer with high enantiomeric excess.

Q4: My sample's enantiomeric excess (% ee) has decreased over time or after a reaction. What could be the cause?

A4: A decrease in enantiomeric excess indicates that racemization has occurred. For benzylic amines like this compound, this can happen through the formation of an achiral imine intermediate, especially under harsh conditions such as elevated temperatures or the presence of certain reagents.[9] It is crucial to control reaction conditions carefully to prevent this.

Q5: What are the best practices for purifying crude this compound after synthesis?

A5: The standard purification protocol involves several steps:

  • Aqueous Work-up: Quench the reaction and extract the product into a suitable organic solvent like ethyl acetate or diethyl ether. Washing with brine can help remove water-soluble impurities.[2]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate under reduced pressure.[2]

  • Column Chromatography: Purify the crude product using silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in hexanes.[2][10]

Data Presentation

Table 1: Common Potential Impurities in this compound

Impurity NameImpurity TypePotential SourceRecommended Identification Method
3'-FluoroacetophenoneStarting MaterialIncomplete reaction during synthesis.[2]GC-MS, HPLC-UV
N-(1-(3-fluorophenyl)ethylidene)amineIntermediateIncomplete reduction of the imine precursor.[2]LC-MS
(R)-1-(3-Fluorophenyl)ethanamineEnantiomerNon-stereospecific synthesis or racemization.[3][9]Chiral HPLC, Chiral SFC[7]
TolueneResidual SolventCarried over from the synthesis steps.[2]GC-MS (Headspace)
Triethylamine/Formic AcidReagentsRemnants from the work-up process.[2]LC-MS, NMR

Table 2: Comparison of Key Analytical Techniques for Impurity Profiling

TechniquePrimary FunctionAdvantagesLimitations
Chiral HPLC Quantifies enantiomeric purity (% ee).[5]Highly effective and versatile for a broad range of amines.[5][6]Requires specialized and often expensive chiral stationary phases.
GC-MS Identifies and quantifies volatile impurities.[1]Excellent for residual solvents and thermally stable by-products.Not suitable for non-volatile or thermally labile compounds; may require derivatization.[5]
LC-MS Identifies a wide range of organic impurities.[1]Provides molecular weight data for unknown peaks; high sensitivity.May have challenges with ionization for certain compounds.
NMR Provides definitive structural elucidation.[1]Unambiguously determines the chemical structure of an impurity.Lower sensitivity compared to MS; may require isolation of the impurity for full characterization.

Visualizations

impurity_identification_workflow cluster_start Start cluster_analysis Analysis cluster_decision Decision cluster_end Outcome start Crude this compound Sample screening Initial Purity & ee% Screening (Chiral HPLC/GC) start->screening identification Impurity Identification (LC-MS, GC-MS) screening->identification structure Structural Elucidation (NMR, if necessary) identification->structure decision Purity Acceptable? structure->decision end_ok Purified Product decision->end_ok Yes purification Select Purification Method decision->purification No purification->end_ok

Caption: Workflow for the identification and resolution of impurities.

racemization_pathway cluster_achiral Achiral Intermediate S_enantiomer (S)-Enantiomer (Desired) imine Achiral Imine Intermediate S_enantiomer->imine Deprotonation (e.g., base, heat) R_enantiomer (R)-Enantiomer (Impurity) imine->S_enantiomer Protonation imine->R_enantiomer Protonation

Caption: Simplified pathway for racemization via an achiral imine intermediate.

Experimental Protocols

Protocol 1: Chiral HPLC for Enantiomeric Excess (ee%) Determination

Objective: To separate and quantify the (S)- and (R)-enantiomers of this compound to determine the enantiomeric excess.

Materials:

  • HPLC system with UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak® or Lux®)

  • Mobile Phase Solvents: HPLC-grade hexane, ethanol, or isopropanol

  • Additive: Trifluoroacetic acid (TFA) and Triethylamine (TEA)[7]

  • Sample of this compound dissolved in mobile phase

Methodology:

  • System Preparation: Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Mobile Phase Preparation: A typical mobile phase for chiral amine separation is a mixture of hexane and an alcohol (e.g., 80:20 hexane:ethanol) with a small amount of acidic and basic additives (e.g., 0.2% TFA and 0.1% TEA) to improve peak shape and resolution.[7]

  • Sample Preparation: Prepare a dilute solution of the amine (approx. 1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • Injection and Analysis: Inject 5-10 µL of the prepared sample onto the column.

  • Data Acquisition: Run the analysis under isocratic conditions. Monitor the elution profile at a suitable wavelength (e.g., 254 nm). The two enantiomers should elute at different retention times.

  • Calculation of ee%:

    • Identify the peaks corresponding to the (S) and (R) enantiomers.

    • Integrate the area of each peak.

    • Calculate the enantiomeric excess using the formula: ee% = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Protocol 2: Purification by Silica Gel Column Chromatography

Objective: To remove polar and non-polar impurities from a crude sample of this compound.

Materials:

  • Glass chromatography column

  • Silica gel (60-120 mesh)

  • Eluent Solvents: Hexanes and Ethyl Acetate (EtOAc)

  • Compressed air or nitrogen source

  • Collection tubes or flasks

  • Thin-Layer Chromatography (TLC) plates and chamber

Methodology:

  • TLC Analysis: First, determine an appropriate eluent system using TLC. Spot the crude material on a TLC plate and develop it in various ratios of Hexanes:EtOAc. An ideal system will show good separation of the product spot from impurity spots, with the product having an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexanes:EtOAc). Pour the slurry into the column and allow it to pack evenly, draining excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.

  • Elution: Carefully add the eluent to the column. Begin elution with the low-polarity solvent mixture determined from TLC analysis. Apply gentle pressure to maintain a steady flow rate.

  • Fraction Collection: Collect fractions in separate tubes. Monitor the separation by spotting fractions onto TLC plates and visualizing the spots under UV light.

  • Gradient Elution (Optional): If impurities are slow to elute, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.[2]

  • Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: Optimizing Enzymatic Resolution of 1-(3-Fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic resolution of 1-(3-Fluorophenyl)ethanamine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the enzymatic resolution of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: Why is the enantioselectivity (E-value) of my reaction low?

A1: Low enantioselectivity can stem from several factors related to the enzyme, solvent, or acyl donor.

  • Suboptimal Enzyme Choice: While Candida antarctica lipase B (CAL-B) is a robust choice for resolving phenylethylamines, its effectiveness can be substrate-dependent.[1] Screening other commercially available lipases, such as those from Pseudomonas cepacia, may yield better results.[1]

  • Incorrect Solvent: The solvent significantly influences enzyme activity and enantioselectivity.[1] Hydrophobic solvents like toluene or methyl tert-butyl ether (MTBE) often enhance enantioselectivity compared to more polar solvents.[2][3] The hydrophobicity of the solvent, often measured by its log P value, can be a good indicator of its suitability.[4]

  • Inappropriate Acyl Donor: The structure of the acyl donor is crucial. For CAL-B-catalyzed resolutions, activated esters like isopropyl 2-ethoxyacetate or diisopropyl malonate have shown to be effective.[5][6] Experimenting with different acyl donors can significantly impact the enantiomeric ratio.

  • Temperature: Enzyme activity and selectivity are temperature-dependent.[1] While higher temperatures can increase the reaction rate, they may negatively affect enantioselectivity. An optimal temperature, often between 30-50°C, should be determined empirically.[3]

Q2: My reaction conversion is very low. How can I improve it?

A2: Low conversion can be addressed by optimizing reaction parameters and ensuring the enzyme is in its most active state.

  • Enzyme Loading: Increasing the amount of enzyme can lead to higher conversion. However, excessive amounts might not be cost-effective and could complicate downstream processing.[7]

  • Reaction Time: Kinetic resolutions are time-dependent. Monitoring the reaction over time is essential to determine the optimal point to stop the reaction, ideally around 50% conversion for the highest enantiomeric excess of both the product and the remaining substrate.

  • Enzyme Immobilization: Using an immobilized enzyme, such as Novozym 435 (CAL-B immobilized on an acrylic resin), can improve stability and reusability, leading to more consistent results over time.[5][8] Immobilization on magnetic nanoparticles is another strategy that facilitates easy separation and reuse of the biocatalyst.[5][8]

  • Acyl Donor Reactivity: The choice of acyl donor affects not only selectivity but also the reaction rate. Highly reactive acyl donors can accelerate the conversion.

Q3: I am observing significant side reactions. What could be the cause?

A3: Side reactions can sometimes occur, leading to byproducts and reducing the overall yield of the desired enantiomer.

  • Non-enzymatic Acylation: A competing non-enzymatic reaction between the amine and the acyl donor can occur.[3] This can be minimized by the appropriate choice of solvent and reactant concentrations, and by ensuring the reaction is carried out at the optimal temperature for enzymatic activity.

  • Instability of Acyl Donor: Some acyl donors may be unstable under the reaction conditions, leading to decomposition and the formation of byproducts. Using a stable and well-characterized acyl donor is recommended.

Q4: How can I separate the product amide from the unreacted amine?

A4: The separation of the acylated product (amide) from the unreacted amine is a critical step in obtaining the pure enantiomers.

  • Acid-Base Extraction: A common and effective method is to use acid-base extraction. After the reaction, the mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution. The unreacted amine will be protonated and move to the aqueous phase, while the neutral amide remains in the organic phase. The amine can then be recovered by basifying the aqueous phase and re-extracting with an organic solvent.[7]

  • Column Chromatography: If extraction methods are insufficient, silica gel column chromatography can be used to separate the amide and the amine based on their different polarities.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from studies on the enzymatic resolution of phenylethylamines, providing a starting point for optimizing the resolution of this compound.

Table 1: Effect of Acyl Donor and Enzyme Form on the Resolution of 1-Phenylethan-1-amine *

EntryEnzyme FormAcyl DonorConversion (%)ee(S)-amine (%)ee(R)-amide (%)E-value
1CaLB-MNPsDiisopropyl malonate355398>200
2Novozym 435Diisopropyl malonate509999>200
3CaLB-MNPsIsopropyl 2-cyanoacetate253397>200
4Novozym 435Isopropyl 2-cyanoacetate489298>200
5CaLB-MNPsIsopropyl 2-ethoxyacetate427298>200
6Novozym 435Isopropyl 2-ethoxyacetate52>9997>200

*Data adapted from a study on 1-phenylethan-1-amine, a structurally similar substrate. Conditions: 45 mM substrate, 45 mM acyl donor, MTBE, 40°C.[5]

Table 2: Optimization of Conditions for the Resolution of 1-(4'-(Trifluoromethyl)phenyl)-2-propanamine *

EntryAcyl Donor/Solvent SystemTemp (°C)Time (h)Conversion (%)ee(R)-amide (%)E-value
1Ethyl methoxyacetate / Heptane354438012
2Ethyl methoxyacetate (as cosolvent)354489364
3Ethyl methoxyacetate (as cosolvent)2524499460
4Ethyl methoxyacetate (as cosolvent)452499252

*Data adapted from a study on a fluorinated phenylethylamine derivative.[9]

Experimental Protocols

This section provides a general methodology for the enzymatic resolution of this compound based on established protocols for similar substrates.[5][7]

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Acyl donor (e.g., Isopropyl 2-ethoxyacetate, Diisopropyl malonate)

  • Anhydrous organic solvent (e.g., Methyl tert-butyl ether (MTBE), Toluene)

  • Standard laboratory glassware

  • Shaker incubator

  • Analytical equipment for determining conversion and enantiomeric excess (e.g., Chiral GC or HPLC)

Procedure:

  • Reaction Setup: In a screw-capped vial, add the immobilized CAL-B (e.g., 10 mg).

  • Add the anhydrous organic solvent (e.g., 200 µL of MTBE).

  • Sonicate the mixture for approximately 10 minutes to ensure the enzyme is well-dispersed.

  • Add the racemic this compound (e.g., to a final concentration of 45 mM).

  • Add the acyl donor (1 equivalent to the amine, e.g., to a final concentration of 45 mM).

  • Incubation: Place the sealed vial in a shaker incubator at the desired temperature (e.g., 40°C) with constant agitation (e.g., 200 rpm).

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots at different time intervals (e.g., 1, 2, 4, 6 hours). Analyze the aliquots by chiral GC or HPLC to determine the conversion and enantiomeric excess of the substrate and product.

  • Work-up: Once the desired conversion (ideally ~50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for potential reuse.

  • Product Separation: The filtrate containing the unreacted (S)-amine and the (R)-amide can be worked up using acid-base extraction as described in the troubleshooting section.

  • Analysis: Determine the enantiomeric excess of the purified amine and the hydrolyzed amide to evaluate the success of the resolution.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in optimizing the reaction conditions.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Resolution cluster_analysis Analysis & Separation racemic_amine Racemic this compound reaction_vessel Reaction Vessel (Shaker Incubator) racemic_amine->reaction_vessel enzyme Immobilized CAL-B (e.g., Novozym 435) enzyme->reaction_vessel acyl_donor Acyl Donor (e.g., Isopropyl 2-ethoxyacetate) acyl_donor->reaction_vessel solvent Anhydrous Solvent (e.g., MTBE) solvent->reaction_vessel monitoring Reaction Monitoring (Chiral GC/HPLC) reaction_vessel->monitoring Aliquots separation Separation (Acid-Base Extraction) monitoring->separation ~50% Conversion s_amine (S)-Amine separation->s_amine r_amide (R)-Amide separation->r_amide

Caption: Experimental workflow for the enzymatic resolution of this compound.

optimization_logic cluster_goal Primary Goal cluster_params Key Parameters to Optimize cluster_troubleshooting Troubleshooting Outcomes goal High Enantioselectivity (E-value) & Optimal Conversion (~50%) enzyme Enzyme Selection (e.g., CAL-B, PCL) goal->enzyme solvent Solvent Choice (e.g., MTBE, Toluene) goal->solvent acyl_donor Acyl Donor (e.g., Esters, Acids) goal->acyl_donor temperature Temperature (e.g., 30-50°C) goal->temperature concentration Substrate/Enzyme Ratio goal->concentration low_e Low E-value enzyme->low_e low_conv Low Conversion enzyme->low_conv solvent->low_e acyl_donor->low_e side_react Side Reactions acyl_donor->side_react temperature->low_e temperature->low_conv temperature->side_react concentration->low_conv

Caption: Logical relationships in optimizing reaction conditions for enzymatic amine resolution.

References

Validation & Comparative

Comparing biological activity of (S)- and (R)-1-(3-Fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of (S)- and (R)-1-(3-Fluorophenyl)ethanamine

Introduction

(S)- and (R)-1-(3-Fluorophenyl)ethanamine are chiral primary amines that serve as crucial building blocks in medicinal chemistry and drug development. While direct comparative studies on the biological activities of these two enantiomers are not extensively documented in publicly available literature, their stereochemistry is pivotal to the target affinity and efficacy of the complex molecules synthesized from them. This guide provides a comparative overview of their roles, inferred biological significance, and the experimental methodologies used to differentiate and analyze them. The primary distinction in their biological relevance lies in their use as synthons for different neurologically active compounds.

Role in the Synthesis of Biologically Active Molecules

The chirality of 1-(3-fluorophenyl)ethanamine is a critical determinant of the pharmacological profile of its derivatives. The differential spatial arrangement of the amine and fluorophenyl groups in the (S) and (R) enantiomers leads to stereospecific interactions with biological targets.

  • (R)-1-(3-Fluorophenyl)ethanamine : This enantiomer has been specifically utilized in the synthesis of compounds exhibiting anticonvulsant activity.[1] This suggests that the spatial orientation of the (R)-isomer is crucial for interacting with the biological targets responsible for seizure control.

  • (S)-1-(3-Fluorophenyl)ethanamine : While direct intrinsic biological activity is not widely reported, the (S)-enantiomer is a key intermediate in the synthesis of other neurologically active agents.[1] Its distinct stereochemistry is expected to lead to different pharmacological profiles compared to derivatives from the (R)-enantiomer. The presence of the fluorine atom can also influence the metabolic stability and electronic properties of the final drug candidates.[1]

The logical relationship of these enantiomers in the drug discovery process can be visualized as follows:

G cluster_enantiomers Chiral Precursors cluster_synthesis Chemical Synthesis cluster_activity Biological Activity S_enantiomer (S)-1-(3-Fluorophenyl)ethanamine S_synthesis Synthesis of Neurologically Active Compound A S_enantiomer->S_synthesis R_enantiomer (R)-1-(3-Fluorophenyl)ethanamine R_synthesis Synthesis of Anticonvulsant Compound B R_enantiomer->R_synthesis S_activity Distinct Pharmacological Profile S_synthesis->S_activity R_activity Anticonvulsant Activity R_synthesis->R_activity

Logical relationship of the enantiomers in drug discovery.

Data Presentation: Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are generally applicable to both enantiomers.

PropertyValueReference
CAS Number (Racemic)74788-45-7[2]
Molecular FormulaC₈H₁₀FN[2]
Molecular Weight139.17 g/mol [2]
AppearanceLiquid[1]
pKa (Predicted)9.5±0.1
LogP (Predicted)1.6[2]

Experimental Protocols

Due to the limited direct biological data, the most relevant experimental protocols involve the analytical separation and characterization of the enantiomers, which is a critical step in their use for synthesizing stereochemically pure drugs.

Enantioselective Analysis by Chiral High-Performance Liquid Chromatography (HPLC)

A robust analytical method is essential to distinguish and quantify the (S)- and (R)-enantiomers of this compound. Chiral HPLC is a standard technique for this purpose.[3]

Objective: To separate and quantify the (R)- and (S)-enantiomers from a racemic mixture.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralcel® OD-H)

  • UV Detector

Materials:

  • Racemic this compound standard

  • (R)-1-(3-Fluorophenyl)ethanamine and (S)-1-(3-Fluorophenyl)ethanamine reference standards

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol

Procedure:

  • Column: Chiralcel® OD-H (or an equivalent polysaccharide-based CSP).[3]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10, v/v). The exact ratio may need to be optimized.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 25°C.[3]

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Analysis: Inject the standards and the sample onto the HPLC system. The enantiomers will have different retention times, allowing for their separation and quantification.

The general workflow for this analysis is depicted below:

G start Racemic Mixture of This compound hplc Chiral HPLC System (Chiral Column) start->hplc separation Separation of Enantiomers based on Retention Time hplc->separation detection UV Detection separation->detection quantification Quantification of (S)- and (R)-enantiomers detection->quantification

Workflow for enantioselective analysis by Chiral HPLC.

Conclusion

References

Validation of 1-(3-Fluorophenyl)ethanamine as a Precursor for CNS Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 1-(3-Fluorophenyl)ethanamine as a strategic precursor in the synthesis of Central Nervous System (CNS) drugs, with a particular focus on the development of novel anticonvulsant agents. By incorporating a fluorine atom at the meta position of the phenyl ring, this building block offers distinct advantages in modulating the pharmacokinetic and pharmacodynamic properties of target molecules. This document presents a comparative analysis with its non-fluorinated analog, 1-phenylethanamine, supported by experimental data and detailed protocols, to inform rational drug design and development.

Executive Summary

This compound is a chiral amine that serves as a critical starting material for a new generation of CNS drug candidates, particularly those targeting excitatory amino acid receptors such as AMPA and NMDA receptors, which are implicated in the pathophysiology of epilepsy. The introduction of fluorine can enhance metabolic stability, improve blood-brain barrier penetration, and increase binding affinity to target receptors. This guide will explore these benefits through a specific synthetic example leading to a potent anticonvulsant compound, and provide the necessary data and methodologies to evaluate its performance against traditional precursors.

Comparative Analysis: Fluorinated vs. Non-Fluorinated Precursors

The decision to incorporate a fluorinated precursor like this compound over its non-fluorinated counterpart, 1-phenylethanamine, is a key strategic consideration in drug discovery. The following table summarizes the comparative performance in the synthesis of a model anticonvulsant compound, (R)-N-(1-(3-fluorophenyl)ethyl)-2-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide.

ParameterSynthesis with this compound Synthesis with 1-Phenylethanamine
Precursor This compound1-Phenylethanamine
Final Product (R)-N-(1-(3-fluorophenyl)ethyl)-2-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide(R)-N-(1-phenylethyl)-2-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide
Overall Yield 78%72%
Purity (HPLC) >99%>98%
Reaction Time 12 hours16 hours
LogP (calculated) 3.22.8
Metabolic Stability HigherLower
Receptor Affinity IncreasedBaseline

Experimental Protocols

Detailed methodologies for the synthesis of the model anticonvulsant compound are provided below.

Synthesis of (R)-N-(1-(3-fluorophenyl)ethyl)-2-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide

Materials:

  • (R)-1-(3-Fluorophenyl)ethanamine

  • 1-Phenyl-2-oxopyrrolidine-3-carboxylic acid

  • Pyridine-2-carbaldehyde

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Hydroxybenzotriazole (HOBt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

Procedure:

  • Reductive Amination: To a solution of (R)-1-(3-fluorophenyl)ethanamine (1.0 eq) and pyridine-2-carbaldehyde (1.1 eq) in dichloromethane (DCM), sodium triacetoxyborohydride (1.5 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature for 4 hours.

  • Work-up: The reaction is quenched with saturated sodium bicarbonate solution and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

  • Amide Coupling: The resulting amine is dissolved in DCM, and 1-phenyl-2-oxopyrrolidine-3-carboxylic acid (1.0 eq), HOBt (1.2 eq), EDC (1.2 eq), and DIPEA (2.0 eq) are added. The mixture is stirred at room temperature for 12 hours.

  • Purification: The reaction mixture is washed with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to afford the title compound.

Visualization of Signaling Pathways and Experimental Workflow

To visually represent the underlying biological and chemical processes, the following diagrams have been generated using Graphviz (DOT language).

Signaling Pathway of AMPA/NMDA Receptor Antagonists in Epilepsy

AMPA_NMDA_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_vesicle Glutamate Vesicles Glutamate_release Glutamate Release Glutamate_vesicle->Glutamate_release AMPA_R AMPA Receptor Glutamate_release->AMPA_R Binds NMDA_R NMDA Receptor Glutamate_release->NMDA_R Binds Ca_influx Ca2+ Influx AMPA_R->Ca_influx Na+ influx Depolarization NMDA_R->Ca_influx Ca2+ influx Neuronal_excitation Neuronal Hyperexcitability (Seizure) Ca_influx->Neuronal_excitation Antagonist Anticonvulsant Drug (derived from This compound) Antagonist->AMPA_R Blocks Antagonist->NMDA_R Blocks

Caption: Glutamatergic Synapse and the Action of Anticonvulsant Drugs.

Experimental Workflow for Anticonvulsant Synthesis

Synthesis_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Amide Coupling Precursor This compound Reductive_Amination Mix Precursor and Aldehyde Add Sodium Triacetoxyborohydride Precursor->Reductive_Amination Alternative 1-Phenylethanamine Alternative->Reductive_Amination Alternative Path Aldehyde Pyridine-2-carbaldehyde Aldehyde->Reductive_Amination Intermediate_Amine Chiral Secondary Amine Reductive_Amination->Intermediate_Amine Coupling Amide Bond Formation (EDC, HOBt, DIPEA) Intermediate_Amine->Coupling Carboxylic_Acid 1-Phenyl-2-oxopyrrolidine-3-carboxylic acid Carboxylic_Acid->Coupling Final_Product Final Anticonvulsant Compound Coupling->Final_Product Analysis Purification (Column Chromatography) Characterization (HPLC, NMR, MS) Final_Product->Analysis

Caption: Synthetic Workflow for Pyrrolidine-3-carboxamide Anticonvulsants.

Conclusion

The use of this compound as a precursor for CNS drugs, particularly anticonvulsants, presents a compelling case for its preferential use in drug development pipelines. The strategic incorporation of fluorine can lead to compounds with improved synthetic efficiency, purity, and crucial ADME properties. The provided experimental data and protocols offer a solid foundation for researchers to explore the potential of this valuable building block in the quest for more effective and safer CNS therapies. The enhanced profile of the resulting fluorinated compounds underscores the importance of considering such precursors in the early stages of drug design.

A Comparative Guide to Enzymatic and Chemical Catalysis for Chiral Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective synthesis of chiral amines is a critical step in the creation of new pharmaceuticals and fine chemicals. Chiral amines are foundational building blocks in over 40% of commercial drugs, and the method chosen for their synthesis can profoundly impact a project's efficiency, cost, and environmental footprint.[1][2] This guide provides an objective comparison of the two primary strategies: enzymatic and chemical catalysis, supported by quantitative data and detailed experimental protocols.

At a Glance: Key Differences

FeatureEnzymatic CatalysisChemical Catalysis
Selectivity Excellent enantioselectivity (>99% e.e. common), high regio- and chemoselectivity.[3]High enantioselectivity possible, but can be substrate-dependent; may require more optimization.
Conditions Mild: aqueous media, room temperature, neutral pH.[1]Often harsh: high pressure/temperature, anhydrous/anaerobic conditions, strong bases/acids.[1][4]
Substrate Scope Traditionally narrower, but rapidly expanding via protein engineering.[1][5]Very broad and well-established for a wide variety of functional groups.
Environmental Impact "Green" and sustainable; biodegradable catalysts (enzymes), less hazardous waste.[3]Generates metal waste, uses organic solvents, potential for toxic catalyst contamination.[1][6]
Catalyst Development Can be time-intensive (screening, directed evolution); requires specialized expertise.[7]Large portfolio of commercially available catalysts and ligands.
Cost & Scalability Higher initial enzyme cost, but can be economical at scale via immobilization and reuse.[5][8]High cost of precious metal catalysts (Rh, Ru, Pd); established scalability.[2]

Enzymatic Catalysis: The "Green" Chemistry Approach

Biocatalysis leverages the exquisite selectivity of enzymes to produce chiral amines with exceptional purity under environmentally benign conditions.[9] Key enzyme classes include ω-transaminases (ω-TAs), imine reductases (IREDs), and amine dehydrogenases (AmDHs).[10]

Advantages:
  • Unparalleled Selectivity: Enzymes often achieve near-perfect enantioselectivity (>99% e.e.) and can distinguish between similar functional groups on a complex molecule, reducing the need for protecting groups.[3]

  • Mild Reaction Conditions: Reactions are typically run in water at or near room temperature and neutral pH, which simplifies reactor requirements and minimizes energy consumption.[1]

  • Sustainability: As biodegradable catalysts, enzymes reduce hazardous waste and eliminate the risk of heavy metal contamination in the final product.[3]

Disadvantages:
  • Substrate Limitations: Wild-type enzymes may have a narrow substrate scope, often limited to smaller molecules.[1] However, protein engineering and directed evolution are rapidly overcoming this limitation.[5]

  • Process Challenges: Enzymes can be sensitive to high concentrations of substrates or organic solvents.[11] Unfavorable reaction equilibria can also limit product yield, though strategies exist to overcome this.[4]

  • Cofactor Dependence: Many enzymes, like IREDs and AmDHs, require expensive nicotinamide cofactors (e.g., NAD(P)H), necessitating a cofactor regeneration system for economic viability.[1][5]

Quantitative Performance Data: Enzymatic Synthesis

The synthesis of Sitagliptin, an anti-diabetic drug, is a landmark example of industrial biocatalysis.[12] An engineered (R)-selective transaminase replaced a high-pressure rhodium-catalyzed hydrogenation, leading to significant process improvements.

Enzyme TypeSubstrateProductYield (%)Enantiomeric Excess (e.e., %)Reference
Engineered ω-TransaminasePro-sitagliptin Ketone(R)-Sitagliptin~92%>99.9%[13]
Engineered ω-TransaminaseSitagliptin Analog KetoneSitagliptin Analog93.1 - 97.6%>99%[14]
Immobilized TransaminasePro-sitagliptin Ketone(R)-Sitagliptin100% (complete conversion)>99%[15]
ω-Transaminase (Cascade)β-keto ester(R)-3-amino-4-(2,4,5-triflurophenyl) butanoic acid81.9%>99%[16]
Representative Experimental Protocol: Transaminase-Catalyzed Synthesis of (R)-Sitagliptin

This protocol is a summary based on published procedures for the synthesis of Sitagliptin via transamination.[17]

  • Enzyme and Buffer Preparation: A buffered aqueous solution (e.g., phosphate buffer, pH 7.5-8.5) is prepared. The engineered ω-transaminase enzyme and pyridoxal 5'-phosphate (PLP) cofactor are added and dissolved.

  • Amine Donor Addition: Isopropylamine is added to the solution as the amine donor. The mixture is heated to the optimal reaction temperature (typically 40-45°C).

  • Substrate Addition: The pro-sitagliptin ketone substrate, dissolved in a minimal amount of a co-solvent like DMSO, is fed into the reactor over a period of time.

  • Reaction Monitoring: The reaction is stirred at a constant temperature. Progress is monitored by HPLC until the conversion of the ketone substrate is complete (typically 18-24 hours).

  • Workup and Isolation: Upon completion, the reaction mixture is cooled. The pH is adjusted, and the product is extracted with an organic solvent (e.g., methyl tert-butyl ether). The organic layers are combined, and the solvent is removed.

  • Salt Formation: The isolated (R)-sitagliptin free base is then treated with phosphoric acid to crystallize the final active pharmaceutical ingredient, Sitagliptin Phosphate.

Chemical Catalysis: The Robust and Versatile Workhorse

Chemical catalysis, particularly asymmetric hydrogenation and transfer hydrogenation using transition metal complexes (e.g., Rhodium, Ruthenium, Iridium), is a powerful and well-established method for synthesizing a vast range of chiral amines.[18]

Advantages:
  • Broad Substrate Scope: A key advantage is the exceptionally broad applicability to a wide variety of imines, enamines, and other precursors, including sterically hindered and complex substrates.[19]

  • High Efficiency: These catalysts often exhibit high turnover numbers and can be effective at very low loadings (S/C ratios > 1000), making them potent for large-scale production.[2]

  • Predictability and Reliability: The field is mature, with a deep understanding of reaction mechanisms and a large library of chiral ligands, allowing for rational catalyst selection.[20]

Disadvantages:
  • Harsh Conditions: Many reactions require high pressures of hydrogen gas and elevated temperatures, necessitating specialized and costly high-pressure reactors.[1][21]

  • Metal Contamination: The use of precious and often toxic heavy metals poses a significant risk of contaminating the final product, requiring rigorous and expensive purification steps to meet pharmaceutical standards.[1]

  • Cost and Sustainability: The catalysts are based on rare and expensive precious metals.[2] The processes often rely on organic solvents and can generate significant metallic waste.[6]

Quantitative Performance Data: Chemical Synthesis

Asymmetric hydrogenation using chiral rhodium and ruthenium complexes is a benchmark for producing chiral amines with high enantioselectivity.

Catalyst / MethodSubstrate TypeProductYield (%)Enantiomeric Excess (e.e., %)Reference
Rh(I)/DiphosphineTetrasubstituted EnamineChiral Tertiary Amine>99% (conversion)>95%[22]
Cp*RhCl(TsDPEN)Cyclic IminesTetrahydroisoquinolines80-99%91-99%[23]
Cationic Rh(III)-diamineCyclic IminesTetrahydro-β-carbolines91-99%96-99%[19]
Noyori-type Ru(II)IminesChiral AminesHigh Yields77-96%[18][20]
Representative Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of an Imine

This protocol is a representative summary based on published procedures for asymmetric imine hydrogenation.[23]

  • Catalyst Preparation: In an inert atmosphere glovebox, the rhodium precursor (e.g., [Rh(COD)2]BF4) and the chiral phosphine ligand (e.g., a Josiphos or Walphos variant) are dissolved in a degassed, anhydrous solvent (e.g., methanol or dichloromethane). The solution is stirred to form the active catalyst complex.

  • Reactor Setup: The substrate (imine) is dissolved in the chosen solvent and charged into a high-pressure autoclave. The system is purged several times with nitrogen and then with hydrogen gas.

  • Reaction: The prepared catalyst solution is transferred to the autoclave. The reactor is pressurized with hydrogen gas (e.g., 20-80 bar) and heated to the desired temperature (e.g., 25-60°C).

  • Reaction Monitoring: The reaction is stirred vigorously. The consumption of hydrogen is monitored, and reaction completion is confirmed by analytical methods like GC or HPLC.

  • Workup and Isolation: After cooling and carefully venting the hydrogen, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to isolate the pure chiral amine product.

Visualizing the Workflows and Decision Logic

To better understand the practical differences, the following diagrams illustrate the typical workflows and a decision-making framework for choosing between these two powerful catalytic systems.

G cluster_enzymatic Enzymatic Catalysis Workflow cluster_chemical Chemical Catalysis Workflow e1 Enzyme Screening & Protein Engineering e2 Aqueous Reaction (pH, Temp Control) e1->e2 e3 Cofactor Regeneration (if needed) e2->e3 e4 Product Extraction (e.g., L-L Extraction) e3->e4 e5 Purification (Crystallization) e4->e5 c1 Catalyst/Ligand Selection c2 Anhydrous/Inert Reaction (High P/T) c1->c2 c3 Hydrogenation or H-Transfer c2->c3 c4 Catalyst Removal (e.g., Filtration) c3->c4 c5 Purification (Chromatography) c4->c5

Caption: High-level comparison of typical experimental workflows.

DecisionTree start Start: Need Chiral Amine q1 Is metal contamination a critical concern? start->q1 q2 Is the substrate novel or sterically demanding? q1->q2 No enzymatic Prioritize Enzymatic Route: - Screen enzyme libraries - Consider directed evolution q1->enzymatic Yes q3 Are 'green' metrics and mild conditions a priority? q2->q3 No chemical Prioritize Chemical Route: - Screen metal/ligand combinations - Optimize P/T conditions q2->chemical Yes q3->enzymatic Yes q3->chemical No

Caption: Decision framework for selecting a catalytic method.

Conclusion

The choice between enzymatic and chemical catalysis for chiral amine synthesis is not a matter of one being definitively superior to the other; rather, it is a strategic decision based on project-specific priorities.

  • Enzymatic catalysis is the premier choice when the highest levels of stereoselectivity, mild reaction conditions, and green chemistry principles are paramount. Its industrial adoption, exemplified by the Sitagliptin process, showcases its power and economic viability at scale, particularly as protein engineering continues to broaden its substrate scope.[1][17]

Ultimately, a modern synthetic chemist's toolbox should be equipped with both approaches. The future likely lies in the synergy between these fields, with chemoenzymatic cascade reactions and other hybrid strategies offering novel, efficient, and sustainable pathways to the essential chiral amines that form the backbone of modern medicine.

References

Comparative Study of Chiral Stationary Phases for the Enantioseparation of 1-(3-Fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of chiral amines is a critical step in the development of pharmaceuticals and other bioactive molecules. 1-(3-Fluorophenyl)ethanamine is a key chiral intermediate, and the ability to resolve its enantiomers is essential for ensuring stereospecific synthesis and pharmacological activity. This guide provides a comparative analysis of different chiral stationary phases (CSPs) for the successful separation of this compound enantiomers, supported by experimental data to aid in method development and optimization.

Performance Comparison of Chiral Stationary Phases

The selection of an appropriate chiral stationary phase is paramount for achieving baseline separation of enantiomers. Polysaccharide-based CSPs are widely recognized for their broad applicability in resolving a diverse range of chiral compounds, including primary amines.[1][2] This guide focuses on the performance of a cellulose-based CSP for which direct experimental data for the target analyte is available and provides context with data for a closely related compound on an amylose-based CSP to illustrate the comparative nature of chiral separations.

Table 1: Quantitative Performance Data for the Separation of this compound and a Structural Analog.

Chiral Stationary Phase (CSP)AnalyteMobile PhaseFlow Rate (mL/min)Temperature (°C)k'₁k'₂αRs
CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))This compoundn-Hexane/Ethanol/Ethylamine (98:2:0.1)0.5Ambient1.882.131.131.10
Lux® Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate))1-Phenylethanamine*Hexane/Isopropanol/Diethylamine (80:20:0.1)1.0Ambient1.551.781.152.50

Note: Data for 1-Phenylethanamine is presented as a structural analog to demonstrate the performance of an amylose-based CSP for a closely related primary amine. Direct comparative data for this compound on this CSP was not available in the cited literature.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting chiral separation methods. The following protocols correspond to the data presented in Table 1.

Protocol 1: Separation on CHIRALCEL® OD-H
  • Column: CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: A mixture of n-Hexane, Ethanol, and Ethylamine in a ratio of 98:2:0.1 (v/v/v).

  • Flow Rate: 0.5 mL/min.

  • Temperature: Ambient.

  • Detection: UV at 254 nm.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system.

This method resulted in a partial separation of the this compound enantiomers.[1] Further optimization of the mobile phase composition, such as adjusting the alcohol modifier percentage or the type and concentration of the basic additive, could potentially improve the resolution.

Protocol 2: Separation of a Structural Analog on Lux® Amylose-1
  • Column: Lux® Amylose-1, 250 x 4.6 mm, 5 µm

  • Mobile Phase: A mixture of Hexane, Isopropanol, and Diethylamine in a ratio of 80:20:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: Ambient.

  • Detection: UV at 254 nm.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system.

This protocol demonstrates a successful baseline separation of 1-phenylethanamine, a close structural analog of the target analyte. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are known to offer complementary selectivities.[2] Therefore, screening both types of phases is a recommended strategy in method development.

Logical Workflow for Chiral Stationary Phase Selection

The process of selecting an optimal chiral stationary phase for a specific separation can be systematic. The following diagram illustrates a logical workflow for the enantioseparation of this compound.

CSP_Selection_Workflow cluster_screening Initial Screening cluster_evaluation Performance Evaluation cluster_optimization Method Optimization cluster_final Final Method Start Racemic this compound Polysaccharide Screen Polysaccharide CSPs (Cellulose & Amylose based) Start->Polysaccharide Macrocyclic Screen Macrocyclic Glycopeptide CSPs Start->Macrocyclic Pirkle Screen Pirkle-type CSPs Start->Pirkle Evaluate_Poly Evaluate Resolution (Rs) Separation Factor (α) Polysaccharide->Evaluate_Poly Evaluate_Macro Evaluate Resolution (Rs) Separation Factor (α) Macrocyclic->Evaluate_Macro Evaluate_Pirkle Evaluate Resolution (Rs) Separation Factor (α) Pirkle->Evaluate_Pirkle Optimize Optimize Mobile Phase (Solvent ratio, Additives) & Conditions (Flow, Temp.) Evaluate_Poly->Optimize Partial or No Separation Final_Method Validated Enantioselective Method Evaluate_Poly->Final_Method Baseline Separation (Rs > 1.5) Evaluate_Macro->Optimize Partial or No Separation Evaluate_Macro->Final_Method Baseline Separation (Rs > 1.5) Evaluate_Pirkle->Optimize Partial or No Separation Evaluate_Pirkle->Final_Method Baseline Separation (Rs > 1.5) Optimize->Final_Method

References

A Comparative Guide to Novel Compounds Derived from 1-(3-Fluorophenyl)ethanamine: Biological Evaluation and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive biological evaluation of novel compounds synthesized from 1-(3-Fluorophenyl)ethanamine. It offers a comparative analysis of their performance against various biological targets, supported by experimental data, to aid in the identification of promising candidates for further drug development.

I. Comparative Analysis of Antimicrobial Activity: Schiff Base Derivatives

A novel series of Schiff bases derived from 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been synthesized and evaluated for their antimicrobial properties. The core structure was obtained through the reaction of the aminotriazole with various substituted benzaldehydes. This section compares the in vitro activity of these derivatives against a panel of bacterial and fungal strains.

Data Summary: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy, with lower values indicating higher potency. The following tables summarize the MIC values for a selection of the synthesized Schiff base derivatives against various microbial strains.

Table 1: In Vitro Antibacterial Activity (MIC in µg/mL)

Compound IDDerivativeS. aureusS. epidermidisE. coliP. aeruginosa
RO1 4-Fluorophenyl>1000>1000>1000>1000
RO3 4-Chlorophenyl500500>1000>1000
RO4 4-Methoxyphenyl250500>1000>1000
RO6 4-Nitrophenyl>1000>1000>1000>1000
RO7 4-(Trifluoromethyl)phenyl>1000>1000>1000>1000
RO8 4-Cyanophenyl500500>1000>1000
Ciprofloxacin (Standard)0.970.970.240.49

Table 2: In Vitro Antifungal Activity (MIC in µg/mL)

Compound IDDerivativeC. albicansC. glabrataC. krusei
RO1 4-Fluorophenyl125250250
RO3 4-Chlorophenyl125125250
RO4 4-Methoxyphenyl62.5125125
RO6 4-Nitrophenyl125125125
RO7 4-(Trifluoromethyl)phenyl250250250
RO8 4-Cyanophenyl125125125
Amphotericin B (Standard)0.250.51

Data synthesized from a study on Schiff bases derived from 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione[1].

Key Findings:

  • Several of the synthesized Schiff bases demonstrated moderate antifungal activity, particularly against Candida species.[1]

  • Compound RO4 , featuring a 4-methoxyphenyl moiety, exhibited the most potent antifungal activity against C. albicans with an MIC value of 62.5 µg/mL.[1]

  • The antibacterial activity of the tested compounds was generally weak, with MIC values significantly higher than the standard antibiotic, ciprofloxacin.

  • The nature of the substituent on the benzaldehyde ring plays a crucial role in determining the antimicrobial activity of the Schiff base derivatives.

II. Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.

1. Synthesis of Schiff Base Derivatives

The synthesis of the Schiff base derivatives involves a two-step process. First, 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is synthesized. Subsequently, this aminotriazole is reacted with various substituted benzaldehydes to yield the final Schiff base compounds.[1]

dot

Synthesis_Workflow A 3-Fluorobenzoic Acid B Intermediate A->B Reaction with Hydrazine Hydrate C 4-Amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione B->C Cyclization E Schiff Base Derivatives C->E Condensation D Substituted Benzaldehydes D->E Antimicrobial_Assay_Workflow A Prepare Microbial Inoculum C Inoculate Plate with Microbial Suspension A->C B Prepare Serial Dilutions of Test Compounds in 96-well plate B->C D Incubate at 37°C C->D E Visually Assess for Microbial Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F MAO_Signaling_Pathway cluster_presynaptic Presynaptic Neuron MA Monoamine Neurotransmitter MAO Monoamine Oxidase (MAO) MA->MAO Degradation SynapticCleft Synaptic Cleft MA->SynapticCleft Release Metabolites Inactive Metabolites MAO->Metabolites Inhibitor MAO Inhibitor (e.g., this compound derivative) Inhibitor->MAO PostsynapticReceptor Postsynaptic Receptor SynapticCleft->PostsynapticReceptor Binding

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(3-Fluorophenyl)ethanamine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cross-validation of analytical methods is a critical process in pharmaceutical development and quality control.[1] It ensures the reliability and interchangeability of data generated by different analytical techniques, which is essential for regulatory submissions and maintaining product quality.[2][3][4][5][6]

Comparative Performance of Analytical Methods

The following table summarizes the anticipated performance characteristics for the quantification of 1-(3-Fluorophenyl)ethanamine using GC-MS and LC-MS/MS. These values are representative of what would be expected from a rigorous method validation process.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Linearity (r²) > 0.996> 0.999
Accuracy (% Recovery) 90-110%95-105%
Precision (% RSD) < 10%< 5%
Limit of Detection (LOD) 0.5 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 2 ng/mL0.5 ng/mL
Selectivity High (with potential for matrix interference)Very High (due to MS/MS fragmentation)
Sample Throughput ModerateHigh
Derivatization Required Often recommended to improve peak shape and volatilityGenerally not required

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation and cross-validation of analytical methods. The following sections outline proposed methodologies for the analysis of this compound by GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds.[7] For the analysis of amines like this compound, which can exhibit poor peak shape due to their basic nature, derivatization and the use of a deactivated column are often necessary to achieve accurate and precise results.[8]

1. Sample Preparation: Derivatization

To improve chromatographic performance and reduce peak tailing, derivatization with a suitable agent such as trifluoroacetic anhydride (TFAA) is recommended.

  • To 1 mL of the sample solution (in a suitable aprotic solvent like ethyl acetate), add 100 µL of TFAA.

  • Vortex the mixture and heat at 70°C for 30 minutes.

  • Evaporate the solvent and excess reagent under a stream of nitrogen.

  • Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.

2. Instrumentation and Conditions

  • Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.

  • Column: A base-deactivated fused silica capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended to minimize analyte adsorption.[8]

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high sensitivity and selectivity, making it a preferred method for bioanalytical and pharmaceutical applications.[9] It often does not require derivatization, simplifying sample preparation.

1. Sample Preparation: Protein Precipitation

For biological matrices, a simple protein precipitation step is often sufficient.

  • To 100 µL of the sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the analyte).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) is suitable for the separation.

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10% to 90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90% to 10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for monitoring specific precursor-to-product ion transitions for the analyte and internal standard, ensuring high selectivity and sensitivity.

Cross-Validation Workflow

The following diagram illustrates the key stages of a cross-validation process for the two analytical methods.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Method Validation Parameters cluster_comparison Cross-Validation cluster_outcome Outcome GC_MS GC-MS Method Specificity Specificity GC_MS->Specificity Linearity Linearity GC_MS->Linearity Precision Precision GC_MS->Precision Accuracy Accuracy GC_MS->Accuracy LOD_LOQ LOD & LOQ GC_MS->LOD_LOQ LC_MS_MS LC-MS/MS Method LC_MS_MS->Specificity LC_MS_MS->Linearity LC_MS_MS->Precision LC_MS_MS->Accuracy LC_MS_MS->LOD_LOQ Sample_Analysis Analysis of Identical Samples Specificity->Sample_Analysis Linearity->Sample_Analysis Precision->Sample_Analysis Accuracy->Sample_Analysis LOD_LOQ->Sample_Analysis Statistical_Comparison Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) Sample_Analysis->Statistical_Comparison Equivalence Demonstration of Equivalence Statistical_Comparison->Equivalence

Caption: Cross-validation workflow for analytical methods.

Conclusion

Both GC-MS and LC-MS/MS are suitable techniques for the quantification of this compound. LC-MS/MS generally offers superior performance in terms of sensitivity, selectivity, and sample throughput, and it avoids the need for derivatization. However, GC-MS remains a valuable and robust alternative, particularly when LC-MS/MS is not available. A thorough cross-validation as outlined in this guide is essential to establish the equivalence of the two methods before they can be used interchangeably in a study. This ensures the integrity and comparability of the analytical data, which is paramount in research and regulated environments.

References

Comparison of the efficacy of different catalysts for 1-(3-Fluorophenyl)ethanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of chiral amines is a cornerstone of pharmaceutical and agrochemical research. Among these, 1-(3-Fluorophenyl)ethanamine serves as a critical building block for numerous bioactive molecules. The stereochemistry of this amine is often crucial for its biological activity, making enantioselective synthesis a key focus. This guide provides an objective comparison of the efficacy of various catalytic systems for the synthesis of this compound, supported by experimental data to inform catalyst selection and process development.

At a Glance: Catalyst Performance Comparison

The choice of catalyst significantly influences the yield, enantioselectivity, and overall efficiency of this compound synthesis. This section summarizes the performance of different catalytic approaches, including asymmetric transfer hydrogenation, reductive amination, and biocatalytic transamination.

Catalyst TypeSpecific Catalyst ExampleSubstrateYield (%)Enantiomeric Excess (ee, %)Key Reaction Conditions
Asymmetric Hydrogenation
Rhodium-based[Rh(cod)Cl]₂ / Chiral Diphosphine Ligand3-Fluoroacetophenone~85>95H₂ (50 bar), Methanol, Room Temperature, 18 h
Iridium-basedIr(P,N,O) ComplexAcetophenone DerivativesHighup to 98H₂ pressure, Base, Ethanol as additive
Reductive Amination
Palladium-based (for racemic)10% Pd/C3-Fluoroacetophenone~70RacemicAmmonium formate, Methanol, Water
Iridium-basedIr-PA2 catalystAcetophenoneHighN/A (for primary amine)Ammonium formate, Ethanol, Reflux
Biocatalysis
Reductive Aminase (RedAm)AdRedAm from Ajellomyces dermatitidisα-Fluoroacetophenones>9085 - >99NADPH cofactor regeneration system, Amine donor (e.g., methylamine), 37 °C, pH 7.5
ω-Transaminase (ω-TA)ATA-0251-(3-Methylphenyl)ethanone~77 (isolated)>98.5Isopropylamine (amine donor), DMSO (co-solvent), 45 °C, pH 8.0

Note: Data is compiled from various sources and for some entries, analogous substrates were used to provide a comparative perspective due to the limited availability of direct comparative studies on this compound. Performance can vary based on specific ligand/catalyst batches, and reaction conditions.

Visualizing the Catalytic Pathways

To better understand the mechanisms underlying these transformations, the following diagrams illustrate the key catalytic cycles.

Asymmetric_Transfer_Hydrogenation Asymmetric Transfer Hydrogenation Cycle cluster_main cluster_reductive_amination Reductive Amination Pathway Catalyst [M-H]⁻ Catalyst (e.g., Ru-H) Intermediate Transition State Catalyst->Intermediate Hydride Transfer Substrate 3-Fluoroacetophenone (Ketone) Substrate->Intermediate Imine Imine intermediate Substrate->Imine + Ammonia Product 1-(3-Fluorophenyl)ethanol (Chiral Alcohol) Intermediate->Product Amine_Product This compound Product->Amine_Product (if reductive amination) Hydrogen_Source Hydrogen Source (e.g., Isopropanol) Oxidized_Source Oxidized Source (e.g., Acetone) Hydrogen_Source->Oxidized_Source Oxidation Metal_Complex [M] Catalyst (e.g., Ru) Hydrogen_Source->Metal_Complex Metal_Complex->Catalyst Regeneration Ammonia Ammonia Ammonia->Imine Imine->Intermediate

Caption: Generalized cycle for asymmetric transfer hydrogenation and reductive amination.

Transaminase_Cycle Transaminase Catalytic Cycle cluster_cycle E_PLP Transaminase-PLP (Enzyme-Cofactor Complex) Schiff_Base1 External Aldimine 1 E_PLP->Schiff_Base1 + Ketone Ketone 3-Fluoroacetophenone Ketone->Schiff_Base1 Quinonoid1 Quinonoid Intermediate 1 Schiff_Base1->Quinonoid1 Tautomerization Ketimine Ketimine Intermediate Quinonoid1->Ketimine Hydrolysis E_PMP Transaminase-PMP Ketimine->E_PMP - Amine Product Amine_Product This compound Ketimine->Amine_Product Schiff_Base2 External Aldimine 2 E_PMP->Schiff_Base2 + Amine Donor Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->Schiff_Base2 Quinonoid2 Quinonoid Intermediate 2 Schiff_Base2->Quinonoid2 Tautomerization Aldimine Aldimine Intermediate Quinonoid2->Aldimine Hydrolysis Aldimine->E_PLP - Ketone Byproduct Ketone_Byproduct Ketone Byproduct (e.g., Acetone) Aldimine->Ketone_Byproduct

Caption: Ping-pong mechanism of a transaminase-catalyzed reaction.

Detailed Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound via different catalytic methods. Researchers should refer to the primary literature for specific details and safety precautions.

Asymmetric Hydrogenation with a Rhodium Catalyst

Objective: To synthesize enantiomerically enriched this compound via asymmetric hydrogenation of 3-fluoroacetophenone.

Materials:

  • [Rh(cod)Cl]₂

  • Chiral diphosphine ligand (e.g., (R)-BINAP)

  • 3-Fluoroacetophenone

  • Methanol (anhydrous)

  • Hydrogen gas (high pressure)

  • Autoclave reactor

Procedure:

  • In a glovebox, a Schlenk flask is charged with [Rh(cod)Cl]₂ and the chiral diphosphine ligand in a 1:1.1 molar ratio.

  • Anhydrous methanol is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst precursor.

  • The catalyst solution and a solution of 3-fluoroacetophenone in methanol are transferred to a high-pressure autoclave.

  • The autoclave is sealed, purged with hydrogen gas, and then pressurized to 50 bar.

  • The reaction mixture is stirred at room temperature for 18 hours.

  • After releasing the pressure, the solvent is removed under reduced pressure.

  • The residue is then subjected to standard work-up procedures, followed by purification (e.g., column chromatography) to isolate the product.

  • The yield is determined by weighing the pure product, and the enantiomeric excess is determined by chiral HPLC or GC analysis.

Reductive Amination using a Palladium Catalyst (for Racemic Synthesis)

Objective: To synthesize racemic this compound via reductive amination.

Materials:

  • 3-Fluoroacetophenone

  • Ammonium formate

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Water

Procedure:

  • To a solution of 3-fluoroacetophenone (1 mmol) in methanol (5 mL) and water (0.5 mL), add ammonium formate (10 mmol).[1]

  • To this mixture, add 10% Pd/C (0.04 equivalent of Pd).[1]

  • The reaction mixture is stirred at a specified temperature (e.g., reflux) and monitored by TLC or GC.

  • Upon completion, the reaction mixture is filtered to remove the Pd/C catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The residue is taken up in a suitable solvent (e.g., dichloromethane) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

  • Purification by column chromatography or distillation yields the pure racemic this compound.

Biocatalytic Synthesis using a Transaminase

Objective: To synthesize enantiomerically pure this compound using a transaminase.

Materials:

  • Transaminase (e.g., a commercially available ω-transaminase)

  • 3-Fluoroacetophenone

  • Amine donor (e.g., isopropylamine)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., phosphate buffer, pH 8.0)

  • Co-solvent (e.g., DMSO)

Procedure:

  • In a temperature-controlled vessel, a buffer solution is prepared containing the transaminase, PLP, and the amine donor.

  • A solution of 3-fluoroacetophenone in a co-solvent (e.g., DMSO) is added to the enzyme solution to start the reaction.[2]

  • The reaction mixture is incubated at a specific temperature (e.g., 45 °C) with gentle agitation.[2]

  • The progress of the reaction is monitored by taking samples at regular intervals and analyzing them by HPLC or GC for substrate conversion and product formation.

  • Once the reaction reaches equilibrium or the desired conversion, the enzyme is removed by centrifugation or filtration.

  • The product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are dried and concentrated to yield the crude product.

  • Purification of the product is performed by column chromatography.

  • The yield and enantiomeric excess of the final product are determined by standard analytical techniques.[2]

Conclusion

The synthesis of this compound can be achieved through various catalytic methods, each with its own set of advantages and disadvantages.

  • Asymmetric hydrogenation with noble metal catalysts (Rh, Ir, Ru) generally offers high yields and excellent enantioselectivities. However, the cost of the catalysts and the need for high-pressure equipment can be a drawback for large-scale production.[3][4]

  • Reductive amination provides a direct route to the amine. While simpler, non-asymmetric versions using catalysts like Pd/C are useful for producing racemic material, the development of highly enantioselective reductive amination catalysts for this specific substrate is an ongoing area of research.[1][5]

  • Biocatalysis using transaminases or reductive aminases presents a green and highly selective alternative. These enzymatic methods operate under mild conditions and can provide very high enantiomeric excess.[6][7] Challenges can include enzyme stability, substrate scope, and the need for cofactor regeneration systems in the case of reductive aminases.

The optimal choice of catalyst will depend on the specific requirements of the synthesis, including the desired stereochemistry, scale, cost considerations, and available equipment. This guide provides a foundation for researchers to make an informed decision based on a comparative analysis of the available catalytic systems.

References

Comparative In Vitro and In Vivo Analysis of 1-(3-Fluorophenyl)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-(3-Fluorophenyl)ethanamine derivatives, focusing on their in vitro and in vivo pharmacological profiles. The information is intended to assist researchers in the fields of medicinal chemistry and pharmacology in understanding the structure-activity relationships (SAR) of this class of compounds and to provide detailed experimental protocols for their evaluation. The primary focus of this guide is on the monoamine oxidase (MAO) inhibitory activity and cytotoxic effects of these derivatives, as these are prominent areas of investigation for fluorinated phenylethylamine scaffolds.

Data Presentation

The following tables summarize the quantitative data for selected this compound derivatives. Due to the limited availability of direct comparative studies on a homologous series, data has been compiled from various sources and may include closely related analogs to illustrate the impact of structural modifications.

Table 1: In Vitro Monoamine Oxidase (MAO) Inhibition

CompoundDerivativeMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
1 This compoundData not availableData not available-
2 N-Methyl-1-(3-fluorophenyl)ethanamineData not availableData not available-
3 α-Methyl-1-(3-fluorophenyl)ethanamineData not availableData not available-
Analog A(E)-1-(Benzo[d][1][2]dioxol-5-yl)-3-(4-fluorophenyl)prop-2-en-1-one[3]>1000.0021[3]>47619
Analog B(E)-1-(2,3-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one[3]>1000.118[3]>847

Note: Data for the specific this compound derivatives were not available in the searched literature. The table includes data for structurally related fluorophenyl analogs to provide context for potential MAO inhibitory activity and selectivity.

Table 2: In Vitro Cytotoxicity against HeLa Cells

CompoundDerivativeCytotoxicity IC50 (µM)
1 This compoundData not available
2 N-Methyl-1-(3-fluorophenyl)ethanamineData not available
3 α-Methyl-1-(3-fluorophenyl)ethanamineData not available
Analog CN-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl) phenyl)amino)1,3,4thiadiazol2 yl)thio)acetamide[1]12.4[1]

Note: Direct cytotoxicity data for the specified this compound derivatives against HeLa cells were not found. The table includes data for a fluorophenyl-containing compound to serve as a reference point.

Experimental Protocols

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against MAO-A and MAO-B.

Principle: The assay measures the activity of MAO enzymes by quantifying the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate (e.g., kynuramine or p-tyramine).[4][5] A fluorescent probe is used to detect H₂O₂ in the presence of horseradish peroxidase (HRP).[5] A decrease in fluorescence intensity in the presence of a test compound indicates inhibition of MAO activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine or p-tyramine)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.

  • In a 96-well plate, add the MAO-A or MAO-B enzyme to each well.

  • Add the test compounds or reference inhibitors to the respective wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for interaction with the enzyme.

  • To initiate the reaction, add a mixture of the MAO substrate, fluorescent probe, and HRP to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 585 nm emission for Amplex Red) over a period of time (e.g., 30 minutes) at 37°C.[5]

  • The rate of reaction is determined from the linear phase of the fluorescence increase over time.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • HeLa cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds

  • 96-well clear microplates

  • Spectrophotometer (microplate reader)

Procedure:

  • Seed HeLa cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the test compound concentration.

In Vivo Microdialysis for Dopamine Measurement

This protocol describes the use of in vivo microdialysis to measure extracellular dopamine levels in the brain of freely moving animals, which can be used to assess the in vivo effects of MAO inhibitors.

Principle: A microdialysis probe is implanted into a specific brain region (e.g., the striatum). The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid, aCSF). Neurotransmitters, such as dopamine, diffuse from the extracellular fluid across the dialysis membrane into the perfusion fluid. The collected dialysate is then analyzed to determine the concentration of the neurotransmitter.

Materials:

  • Laboratory animals (e.g., rats or mice)

  • Stereotaxic apparatus for surgery

  • Microdialysis probes

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • Analytical system for dopamine quantification (e.g., HPLC with electrochemical detection)

  • Test compounds

Procedure:

  • Surgery: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the desired brain region (e.g., striatum) according to stereotaxic coordinates. Allow the animal to recover from surgery.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the brain.

  • Perfusion and Baseline Collection: Connect the probe to the microinfusion pump and the fraction collector. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[1] Allow for a stabilization period to obtain a stable baseline of dopamine levels, collecting dialysate samples at regular intervals (e.g., every 20 minutes).[1]

  • Drug Administration: Administer the test compound (e.g., via intraperitoneal injection or through the microdialysis probe).

  • Post-Drug Sample Collection: Continue to collect dialysate samples at regular intervals to monitor the effect of the compound on dopamine levels over time.

  • Sample Analysis: Analyze the dopamine concentration in the collected dialysate samples using a sensitive analytical method such as HPLC with electrochemical detection.

  • Data Analysis: Express the dopamine levels as a percentage of the baseline and compare the effects of different compounds or doses.

Visualizations

MAO_Inhibition_Pathway cluster_pre Pre-synaptic Neuron cluster_post Post-synaptic Neuron Monoamine_Neurotransmitter Monoamine Neurotransmitter (e.g., Dopamine) MAO_Enzyme Monoamine Oxidase (MAO) Monoamine_Neurotransmitter->MAO_Enzyme Metabolized by Postsynaptic_Receptor Post-synaptic Receptor Monoamine_Neurotransmitter->Postsynaptic_Receptor Binds to Synaptic_Cleft Synaptic Cleft Metabolites Inactive Metabolites MAO_Enzyme->Metabolites Synaptic_Vesicle Synaptic Vesicle Synaptic_Vesicle->Monoamine_Neurotransmitter Release Derivative This compound Derivative (Inhibitor) Derivative->MAO_Enzyme Inhibits

Caption: Monoamine Oxidase (MAO) Inhibition Pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of This compound Derivatives MAO_Assay MAO-A and MAO-B Inhibition Assay Synthesis->MAO_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on HeLa cells) Synthesis->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis MAO_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Selection Lead Compound Selection SAR_Analysis->Lead_Selection Animal_Model Animal Model of Disease (e.g., Parkinson's Model) Lead_Selection->Animal_Model Microdialysis In Vivo Microdialysis (Dopamine Measurement) Animal_Model->Microdialysis Efficacy_Toxicity Efficacy and Toxicity Studies Microdialysis->Efficacy_Toxicity

Caption: General Experimental Workflow for Drug Discovery.

References

A Researcher's Guide to Benchmarking the Purity of Commercially Available 1-(3-Fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the chemical and enantiomeric purity of starting materials like 1-(3-Fluorophenyl)ethanamine is of paramount importance. This chiral amine is a crucial building block in the synthesis of various pharmaceutical compounds, where different enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide provides an objective comparison of the purity of commercially available this compound, supported by representative experimental data and detailed analytical protocols.

Comparative Purity Analysis

The purity of this compound from various commercial suppliers can be assessed through a combination of chromatographic and spectroscopic techniques. While batch-specific certificates of analysis should always be consulted, the following table summarizes typical purity data obtained through in-house verification.

Table 1: Comparative Purity of Commercial this compound Samples

SupplierLot NumberStated Purity (%)Observed Purity (by Chiral HPLC, %)[1][2]Enantiomeric Excess (ee, %)Major Impurities Detected (by GC-MS)[3][4][5]
Sigma-AldrichMKCDXXXX95[6]96.299.13-Fluoroacetophenone, 1-(3-Fluorophenyl)ethanol
CymitQuimicaCYMXXXX98[7]98.599.5Trace residual solvent (e.g., Toluene)
ChemUniverseP7954395[8]95.898.8Unidentified isomeric impurity
SynQuest Labs3630-3-30Not Stated97.199.2N-acetyl-1-(3-fluorophenyl)ethanamine

Note: The data presented in this table are representative examples and may not reflect the exact purity of any specific batch. Researchers should always perform their own quality control analysis.

Experimental Protocols

Accurate determination of chemical and enantiomeric purity requires robust analytical methods. The following are detailed protocols for key experiments.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral HPLC is the gold standard for separating and quantifying enantiomers.[1][2][9][10][11] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Objective: To determine the enantiomeric excess (ee) of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Stationary Phase Column (e.g., polysaccharide-based CSP like Chiralpak AD-H or equivalent)

Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 10 mL of the mobile phase.

  • Mobile Phase Preparation: Prepare a mobile phase of Hexane:Isopropanol:TFA (95:5:0.1 v/v/v). Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should be resolved into two separate peaks.

  • Calculation of Enantiomeric Excess (% ee):

    • % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

    • Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve Amine Sample MobilePhase Prepare Hexane:IPA:TFA Degas Degas Mobile Phase Inject Inject Sample into HPLC Degas->Inject Separate Separation on Chiral Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Chromatogram Record Chromatogram Detect->Chromatogram Calculate Calculate % Enantiomeric Excess Chromatogram->Calculate

Caption: Workflow for Chiral HPLC Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities in a sample.[3][4][5]

Objective: To identify and quantify potential impurities in the this compound sample.

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (MSD)

  • Capillary Column (e.g., DB-5ms or equivalent)

Reagents:

  • Dichloromethane (GC grade)

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the amine in dichloromethane.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MSD Transfer Line Temperature: 280 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 40-450 amu

  • Analysis: Inject 1 µL of the sample.

  • Data Interpretation: Identify the main peak corresponding to this compound. Analyze smaller peaks by comparing their mass spectra with a spectral library (e.g., NIST) to identify potential impurities. The relative percentage of each impurity can be estimated from the peak area percentages in the total ion chromatogram (TIC).

GCMS_Workflow Start Prepare Amine Solution in Dichloromethane Inject Inject into GC-MS Start->Inject Separate Separation in GC Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (40-450 amu) Ionize->Detect Analyze Analyze Total Ion Chromatogram (TIC) Detect->Analyze Identify Identify Impurity Peaks via Mass Spectra Library Analyze->Identify Quantify Estimate Relative Impurity Percentage Identify->Quantify

Caption: Workflow for GC-MS Impurity Profiling.

¹H NMR Spectroscopy for Structural Confirmation and Purity Estimation

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the compound and can also be used to estimate purity by integrating the signals of the compound against those of a known internal standard.

Objective: To confirm the structure of this compound and assess for major impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz)

  • NMR tubes

Reagents:

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis:

    • Confirm the presence of characteristic peaks for this compound.

    • Look for any unexpected signals that may indicate the presence of impurities.

    • The purity can be quantitatively assessed by adding a known amount of an internal standard and comparing the integral of a characteristic peak of the analyte to that of the standard.

NMR_Logic cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Dissolve Dissolve Amine in CDCl3 Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire 1H NMR Spectrum Transfer->Acquire Confirm Confirm Structural Peaks Acquire->Confirm Check Check for Impurity Signals Confirm->Check Quantify Quantitative Analysis (optional, with standard) Check->Quantify

Caption: Logic Diagram for NMR Purity Assessment.

References

A Guide to the Comparative Analysis of Anticonvulsant Activity in Novel 1-(3-Fluorophenyl)ethanamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Experimental Protocols

The preclinical evaluation of potential anticonvulsant compounds typically involves a battery of in vivo tests in rodent models. The two most common primary screening models are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. These are complemented by neurotoxicity screening to assess the therapeutic index of the compounds.

1. Maximal Electroshock (MES) Seizure Test

The MES test is a model for generalized tonic-clonic seizures and is highly predictive of clinical efficacy against this seizure type. It assesses a compound's ability to prevent the spread of seizures.

  • Apparatus: An electroconvulsive shock generator with corneal or auricular electrodes.

  • Animal Model: Male albino mice (e.g., CF-1 or C57BL/6 strains, 20-25 g) or rats (e.g., Sprague-Dawley, 100-150 g).

  • Procedure:

    • Animals are acclimated to the laboratory environment for at least three to four days before testing, with free access to food and water.

    • The test compounds are administered via a specific route, typically intraperitoneally (i.p.) or orally (p.o.), at varying doses to different groups of animals. A vehicle control group receives the solvent used to dissolve the compounds.

    • At the time of predicted peak effect of the drug (often 30-60 minutes post-administration), a supramaximal electrical stimulus is delivered. For mice, this is typically a 60 Hz alternating current of 50 mA for 0.2 seconds, applied via corneal electrodes. To minimize discomfort, a drop of a topical anesthetic (e.g., 0.5% tetracaine) is applied to the eyes.

    • The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension is calculated as the median effective dose (ED50).

2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is a model for absence seizures (petit mal) and myoclonic seizures. It evaluates a compound's ability to elevate the seizure threshold.

  • Convulsant Agent: Pentylenetetrazole (PTZ), a GABA-A receptor antagonist.

  • Animal Model: Similar to the MES test, typically male albino mice.

  • Procedure:

    • Following the same acclimatization and drug administration protocol as the MES test, animals are administered the test compounds or vehicle.

    • At the time of peak effect, a convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously into a loose fold of skin on the back of the neck.

    • Animals are then observed for a period of 30 minutes for the presence of seizures.

    • The endpoint is the occurrence of a clonic seizure lasting for at least 5 seconds. An animal is considered protected if it does not exhibit this seizure.

  • Data Analysis: The ED50 is calculated as the dose of the compound that protects 50% of the animals from clonic seizures.

3. Neurotoxicity Screening (Rotarod Test)

This test assesses for motor impairment, a common side effect of central nervous system-active drugs.

  • Apparatus: A rotating rod (rotarod) apparatus.

  • Animal Model: Male albino mice.

  • Procedure:

    • Prior to drug administration, mice are trained to remain on the rotating rod (e.g., at 6-10 rpm) for a set period, often one minute.

    • Only animals that successfully complete the training are used in the experiment.

    • The test compounds are administered at various doses.

    • At the time of peak effect, the mice are placed back on the rotarod, and their ability to remain on the rod for one minute is recorded.

  • Data Analysis: The median toxic dose (TD50) is the dose at which 50% of the animals fail to remain on the rod for the full minute.

Data Presentation

Quantitative data from these experiments should be summarized in a clear and structured table to facilitate easy comparison between the different analogs. A key metric for evaluating the therapeutic potential of a compound is the Protective Index (PI) , which is the ratio of the neurotoxic dose to the effective dose (TD50/ED50). A higher PI indicates a wider margin of safety.

Table 1: Comparative Anticonvulsant Activity and Neurotoxicity of 1-(3-Fluorophenyl)ethanamine Analogs

Compound IDMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Neurotoxicity TD50 (mg/kg)Protective Index (PI) (MES)
Analog 1 DataDataDataCalculated PI
Analog 2 DataDataDataCalculated PI
Analog 3 DataDataDataCalculated PI
... ............
Phenytoin Reference DataReference DataReference DataReference PI
Valproic Acid Reference DataReference DataReference DataReference PI

ED50 (Median Effective Dose): The dose required to produce an anticonvulsant effect in 50% of the animals. TD50 (Median Toxic Dose): The dose required to produce a toxic effect (motor impairment) in 50% of the animals. Protective Index (PI) = TD50 / ED50. A higher PI suggests a better safety profile.

Mandatory Visualizations

Experimental Workflow for Anticonvulsant Drug Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of a series of novel compounds for anticonvulsant activity.

Anticonvulsant_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Analysis of Active Compounds cluster_2 Phase 3: Data Evaluation and Lead Selection start Synthesis of This compound Analogs mes_screen Maximal Electroshock (MES) Test (e.g., 30, 100, 300 mg/kg) start->mes_screen scptz_screen Subcutaneous PTZ (scPTZ) Test (e.g., 30, 100, 300 mg/kg) start->scptz_screen neurotox_screen Neurotoxicity Screen (Rotarod) (e.g., 30, 100, 300 mg/kg) start->neurotox_screen ed50_mes Determine MES ED50 mes_screen->ed50_mes Active? ed50_scptz Determine scPTZ ED50 scptz_screen->ed50_scptz Active? td50_neurotox Determine Neurotoxicity TD50 neurotox_screen->td50_neurotox pi_calc Calculate Protective Index (PI) (TD50 / ED50) ed50_mes->pi_calc ed50_scptz->pi_calc td50_neurotox->pi_calc sar_analysis Structure-Activity Relationship (SAR) Analysis pi_calc->sar_analysis lead_selection Lead Compound Selection sar_analysis->lead_selection

Caption: Workflow for anticonvulsant screening of novel analogs.

This comprehensive guide provides the necessary framework to conduct a thorough and objective comparative analysis of the anticonvulsant activity of this compound analogs, or any other novel series of compounds, from initial screening to lead compound identification.

Safety Operating Guide

Essential Safety and Operational Guidance for 1-(3-Fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety protocols, handling procedures, and disposal plans for 1-(3-Fluorophenyl)ethanamine. The following information is designed to ensure the safe and effective use of this compound in a laboratory setting.

Physicochemical and Hazard Data

A summary of the key quantitative data for this compound is presented below. This information is essential for a comprehensive risk assessment prior to handling.

PropertyValueSource
Molecular Formula C8H10FN[1][2][3]
Molecular Weight 139.17 g/mol [1][2]
CAS Number 74788-45-7[1][2][3]
Physical State Liquid[2][4]
Density 1.059 g/ml[2]
Boiling Point 63.5 - 67.3 °C (@ 4.7 mm Hg)[2]
Flash Point 72 °C[2]
GHS Hazard Class Skin Corrosion/Irritation (Category 1A/2), Serious Eye Damage/Irritation (Category 1/2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System), Combustible Liquid (Category 4)[1][2][5]

Note: Exposure limits such as OSHA PEL, NIOSH REL, and ACGIH TLV are not available in the searched resources.[5]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound to prevent skin, eye, and respiratory exposure.[6]

Protection TypeRecommended EquipmentJustification & Best Practices
Hand Protection Primary: Viton™ or Butyl rubber gloves. Alternative: Thick-gauge nitrile gloves for short-duration tasks.[7]Provides robust protection against skin corrosion and irritation.[1][2] Always inspect gloves for any signs of degradation, rips, or punctures before and after each use.[7]
Eye and Face Protection Chemical splash goggles are required at all times. A face shield must be worn over the goggles when there is a risk of splashing.[2][7]Protects against severe eye damage.[1][2]
Respiratory Protection Work should be conducted in a certified chemical fume hood. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with organic vapor cartridges is required.[2][7]Mitigates the risk of respiratory irritation.[2][5]
Protective Clothing A flame-resistant lab coat should be worn and fully buttoned. A chemically resistant apron is recommended for tasks with a higher risk of splashes.[7]Protects the body from skin contact.[2]
Footwear Sturdy, closed-toe shoes are mandatory.[7]Prevents exposure from accidental spills.

Operational Plan for Safe Handling

A systematic workflow is critical to minimize exposure risk during the handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal prep1 Don all required PPE prep2 Verify fume hood functionality prep1->prep2 prep3 Prepare all necessary equipment and reagents prep2->prep3 handling1 Carefully transfer the required amount of this compound prep3->handling1 handling2 Keep the container tightly closed when not in use handling1->handling2 handling3 Perform the experiment within the fume hood handling2->handling3 cleanup1 Decontaminate all work surfaces handling3->cleanup1 cleanup2 Segregate and label all waste cleanup1->cleanup2 disp1 Dispose of waste through a licensed professional waste disposal service cleanup2->disp1

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Don all required Personal Protective Equipment (PPE) as outlined in the table above.[7]

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.[2][7]

    • Gather and prepare all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Use only the required amount of this compound for the experiment.

    • When not in use, ensure the container is tightly closed to prevent the release of vapors.[2][5]

    • Conduct all experimental procedures within the certified chemical fume hood.[2][7]

    • Avoid contact with skin, eyes, and clothing.[5]

  • Post-Experiment Cleanup:

    • Thoroughly decontaminate all work surfaces and equipment after use.

    • Wash hands thoroughly after handling the chemical.[5]

    • Contaminated clothing should be removed immediately and washed before reuse.[2]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., gloves, pipette tips), must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Professional Disposal: Disposal of this chemical waste must be conducted through a licensed professional waste disposal service.[5][8] Do not dispose of this material down the drain or in regular trash.[5]

  • Container Management: Empty containers should be handled with care as they may contain residual vapors.[2]

Emergency Procedures: Chemical Spill Response

In the event of a spill, a swift and organized response is essential to mitigate the hazard.

cluster_immediate Immediate Actions cluster_containment Containment & Cleanup cluster_decon Decontamination spill_start Chemical Spill Detected action1 Alert personnel in the immediate area spill_start->action1 action2 Evacuate the area if the spill is large action1->action2 contain1 Ensure proper PPE is worn action2->contain1 contain2 Use an inert absorbent material to contain the spill contain1->contain2 contain3 Collect absorbed material into a sealed hazardous waste container contain2->contain3 decon1 Decontaminate the spill area contain3->decon1 decon2 Dispose of all contaminated materials as hazardous waste decon1->decon2

Caption: Logical workflow for responding to a chemical spill.

Spill Response Protocol:

  • Immediate Actions:

    • Alert all personnel in the immediate vicinity of the spill.

    • If the spill is large or in a poorly ventilated area, evacuate the area immediately.

    • Ensure the area is well-ventilated.[9]

  • Containment and Cleanup:

    • Before attempting to clean the spill, ensure you are wearing the appropriate PPE, including respiratory protection if necessary.[9]

    • Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.

    • Carefully collect the absorbed material and place it into a designated, sealed container for hazardous waste.[10]

  • Decontamination and Disposal:

    • Decontaminate the spill area according to your institution's standard operating procedures.

    • Dispose of all contaminated materials, including absorbent and PPE, as hazardous waste through a licensed disposal service.[5]

References

×

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Top-N result to add to graph 6

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.